Product packaging for MRT-83 hydrochloride(Cat. No.:)

MRT-83 hydrochloride

Cat. No.: B10828203
M. Wt: 575.1 g/mol
InChI Key: ZOQUUTBPNBYISX-UHFFFAOYSA-N
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Description

MRT-83 hydrochloride is a useful research compound. Its molecular formula is C31H31ClN4O5 and its molecular weight is 575.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H31ClN4O5 B10828203 MRT-83 hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4,5-trimethoxy-N-[N'-[4-methyl-3-[(4-phenylbenzoyl)amino]phenyl]carbamimidoyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30N4O5.ClH/c1-19-10-15-24(33-31(32)35-30(37)23-16-26(38-2)28(40-4)27(17-23)39-3)18-25(19)34-29(36)22-13-11-21(12-14-22)20-8-6-5-7-9-20;/h5-18H,1-4H3,(H,34,36)(H3,32,33,35,37);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOQUUTBPNBYISX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=C(N)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Molecular Machinery: An In-depth Technical Guide to the Mechanism of Action of MRT-83 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRT-83 hydrochloride is a potent and selective small molecule antagonist of the Smoothened (Smo) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1] Dysregulation of the Hh pathway is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This technical guide delineates the mechanism of action of MRT-83, summarizing key quantitative data, detailing experimental methodologies for its characterization, and visualizing the intricate signaling cascades it modulates.

Core Mechanism of Action: Inhibition of the Smoothened Receptor

MRT-83 is an acylguanidine derivative that functions as a direct antagonist of the Smoothened receptor.[1] In the canonical Hedgehog signaling pathway, the binding of Hh ligands (e.g., Sonic Hedgehog, Shh) to the Patched (Ptch) receptor alleviates its inhibition of Smo. This allows Smo to translocate to the primary cilium and initiate a downstream signaling cascade that culminates in the activation of Gli transcription factors, which then regulate the expression of Hh target genes.

MRT-83 exerts its inhibitory effect by directly binding to the Smoothened receptor.[1] This interaction prevents the conformational changes in Smo that are necessary for its activation and downstream signaling, even in the presence of Hh ligands or activating mutations in Ptch. Consequently, the signaling cascade is halted, the Gli transcription factors remain in their inactive state, and the transcription of pro-proliferative and pro-survival target genes is suppressed.

Quantitative Analysis of MRT-83 Potency

The inhibitory potency of MRT-83 has been quantified in various in vitro assays. The following table summarizes the key half-maximal inhibitory concentration (IC50) values, demonstrating its nanomolar efficacy.

Assay SystemCell LineReadoutIC50 (nM)Reference
Shh-Light2 Reporter AssayShh-Light2Gli-dependent luciferase expression15[2]
Alkaline Phosphatase AssayC3H10T1/2Osteoblast differentiation11[2]
BODIPY-cyclopamine BindingHEK293-hSmoDisplacement of fluorescent ligand4.6
BODIPY-cyclopamine BindingHEK293-mSmoDisplacement of fluorescent ligand14
GCP Proliferation (ShhN-induced)Rat GCPsCellular proliferation~3
GCP Proliferation (SAG-induced)Rat GCPsCellular proliferation~6

Visualizing the Mechanism of Action

Hedgehog Signaling Pathway and the Action of MRT-83

The following diagram illustrates the canonical Hedgehog signaling pathway and highlights the inhibitory action of this compound.

Caption: Inhibition of the Hedgehog signaling pathway by MRT-83.

Experimental Workflow for Characterizing MRT-83 Activity

The following diagram outlines a typical experimental workflow to characterize the antagonist activity of a compound like MRT-83.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation Binding_Assay Binding Assay (e.g., BODIPY-cyclopamine displacement) Data_Analysis Data Analysis (IC50 determination) Binding_Assay->Data_Analysis Reporter_Assay Cell-Based Reporter Assay (e.g., Shh-Light2) Reporter_Assay->Data_Analysis Functional_Assay Functional Assay (e.g., C3H10T1/2 differentiation) Functional_Assay->Data_Analysis Proliferation_Assay Cell Proliferation Assay (e.g., GCPs) Proliferation_Assay->Data_Analysis Xenograft_Model Tumor Xenograft Model Pharmacokinetics Pharmacokinetic Studies Xenograft_Model->Pharmacokinetics Pharmacodynamics Pharmacodynamic Analysis (e.g., Target gene expression) Xenograft_Model->Pharmacodynamics Compound_Synthesis MRT-83 Synthesis and Purification Compound_Synthesis->Binding_Assay Compound_Synthesis->Reporter_Assay Compound_Synthesis->Functional_Assay Compound_Synthesis->Proliferation_Assay Mechanism_Elucidation Mechanism of Action Elucidation Data_Analysis->Mechanism_Elucidation Mechanism_Elucidation->Xenograft_Model

Caption: Workflow for characterizing a Smoothened antagonist.

Detailed Experimental Protocols

The following are summaries of key experimental protocols used to characterize the mechanism of action of MRT-83. For complete, detailed protocols, please refer to the primary publication by Roudaut et al. (2011) in Molecular Pharmacology.

Cell Lines and Culture
  • Shh-Light2 Cells: These are NIH-3T3 cells stably transfected with a Gli-dependent firefly luciferase reporter and a constitutive Renilla luciferase reporter. They are cultured in DMEM supplemented with 10% FBS, antibiotics, and selection agents.

  • C3H10T1/2 Cells: A mouse embryonic fibroblast cell line that can be induced to differentiate into osteoblasts by Hh pathway activation. They are maintained in DMEM with 10% FBS and antibiotics.

  • HEK293 cells expressing human or mouse Smo: Human embryonic kidney 293 cells are transiently or stably transfected with plasmids encoding human or mouse Smoothened. They are cultured in DMEM with 10% FBS and antibiotics.

  • Granule Cell Precursors (GCPs): Primary cultures of GCPs are isolated from the cerebella of early postnatal rat pups.

In Vitro Assays
  • BODIPY-Cyclopamine Binding Assay:

    • HEK293 cells expressing either human or mouse Smo are seeded in multi-well plates.

    • The cells are incubated with a fixed concentration of BODIPY-cyclopamine, a fluorescently labeled Smo antagonist.

    • Increasing concentrations of MRT-83 are added to compete for binding to Smo.

    • After incubation, the cells are washed to remove unbound ligand.

    • The amount of bound BODIPY-cyclopamine is quantified using a fluorescence plate reader.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of MRT-83.

  • Gli-Luciferase Reporter Assay (Shh-Light2 cells):

    • Shh-Light2 cells are plated in multi-well plates.

    • The cells are treated with a Hh pathway agonist (e.g., Shh-conditioned medium or a small molecule agonist like SAG) in the presence of varying concentrations of MRT-83.

    • Following an incubation period, the cells are lysed.

    • Firefly and Renilla luciferase activities are measured using a dual-luciferase assay system.

    • The ratio of firefly to Renilla luciferase activity is calculated to normalize for cell number and transfection efficiency.

    • The IC50 value is calculated from the dose-response curve.

  • Alkaline Phosphatase (AP) Differentiation Assay (C3H10T1/2 cells):

    • C3H10T1/2 cells are seeded in multi-well plates.

    • The cells are stimulated with a Hh pathway agonist in the presence of different concentrations of MRT-83.

    • After several days of incubation to allow for differentiation, the cells are lysed.

    • AP activity, a marker of osteoblast differentiation, is measured using a colorimetric or fluorometric substrate.

    • The IC50 value is determined from the dose-response curve of AP activity inhibition.

Conclusion

This compound is a highly potent and specific antagonist of the Smoothened receptor, effectively inhibiting the Hedgehog signaling pathway at nanomolar concentrations. Its direct interaction with Smo prevents downstream signaling, leading to the suppression of Hh-driven cellular processes such as proliferation and differentiation. The robust in vitro activity of MRT-83, as demonstrated by various biochemical and cell-based assays, establishes it as a valuable research tool for investigating Hh signaling and as a promising scaffold for the development of novel anticancer therapeutics targeting this critical pathway.

References

Navigating Cellular Signaling: A Technical Guide to MRT-83 Hydrochloride and the ULK1/2 Inhibitor MRT68921

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: In the landscape of targeted therapeutics, small molecule inhibitors are pivotal tools for dissecting and manipulating cellular pathways. This guide provides a comprehensive technical overview of two distinct classes of molecules that have been ambiguously associated with the "MRT" nomenclature: MRT-83, a potent antagonist of the Smoothened (Smo) receptor in the Hedgehog signaling pathway, and MRT68921, a highly potent inhibitor of the ULK1 and ULK2 kinases that are central to the initiation of autophagy. Due to the similarity in their identifiers, this document delineates the discovery, synthesis, and biological evaluation of each compound in separate, detailed sections to provide clarity for researchers, scientists, and drug development professionals.

Section 1: MRT-83 Hydrochloride, a Potent Smoothened Antagonist

Discovered as a novel acylguanidine, this compound is a potent and specific antagonist of the Smoothened (Smo) receptor, a key transducer of the Hedgehog (Hh) signaling pathway.[1] Its ability to block Hh signaling makes it a valuable research tool and a potential therapeutic agent in Hh-driven cancers.[1]

Quantitative Biological Data

The inhibitory activity of MRT-83 has been quantified in various cell-based assays, demonstrating its nanomolar potency.

Assay SystemCell LineIC50 (nM)Reference
Shh-light2 Gli-luciferase Reporter AssayShh-light2 (NIH3T1/2)15[2]
Alkaline Phosphatase Activity AssayC3H10T1/211[2]
Signaling Pathway and Mechanism of Action

MRT-83 exerts its inhibitory effect by directly binding to the Smoothened receptor.[1] In the canonical Hedgehog signaling pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to its receptor Patched (PTCH) alleviates the inhibition of PTCH on Smo. This allows Smo to translocate to the primary cilium and initiate a downstream signaling cascade that ultimately leads to the activation of the Gli family of transcription factors, which drive the expression of Hh target genes. MRT-83 blocks this pathway by antagonizing Smo, thereby preventing the activation of Gli transcription factors.

Hedgehog_Signaling_Pathway cluster_off Hedgehog Pathway OFF cluster_on Hedgehog Pathway ON cluster_inhibition Inhibition by MRT-83 PTCH_off PTCH SMO_off SMO PTCH_off->SMO_off Inhibits SUFU_Gli_off SUFU-Gli Complex Gli_R Gli Repressor SUFU_Gli_off->Gli_R Target_Genes_off Target Gene Expression OFF Gli_R->Target_Genes_off Shh Shh Ligand PTCH_on PTCH Shh->PTCH_on SMO_on SMO PTCH_on->SMO_on Inhibition Relieved Gli_A Gli Activator SMO_on->Gli_A Target_Genes_on Target Gene Expression ON Gli_A->Target_Genes_on MRT83 MRT-83 MRT83->SMO_on Antagonizes

Caption: Hedgehog Signaling Pathway and Inhibition by MRT-83.
Experimental Protocols

Synthesis of this compound

The synthesis of MRT-83 involves the reaction of a cyanamide derivative with an appropriate aniline chlorohydrate in boiling toluene. The resulting guanidine is then converted to its hydrochloride salt.

  • Reactants : Cyanamide 1 and aniline 2 as chlorohydrate.

  • Solvent : Toluene.

  • Reaction Condition : The mixture is refluxed for 3 hours.

  • Workup : The reaction mixture is cooled to room temperature, and the resulting precipitate is filtered.

  • Salt Formation : The solid is treated with 2M HCl in methanol overnight, followed by evaporation to yield the hydrochloride salt.

MRT83_Synthesis_Workflow cluster_synthesis MRT-83 Synthesis Reactants Cyanamide 1 + Aniline 2 (chlorohydrate) Reflux Reflux in Toluene (3 hours) Reactants->Reflux Precipitation Cool to RT & Filter Precipitate Reflux->Precipitation Salt_Formation Treat with 2M HCl in Methanol Precipitation->Salt_Formation Evaporation Evaporate Solvent Salt_Formation->Evaporation MRT83_HCl This compound Evaporation->MRT83_HCl

Caption: Workflow for the Synthesis of this compound.

Gli-Luciferase Reporter Assay

This assay is conducted in a Shh-LIGHT2 cell line, which is a clonal NIH3T3 cell line stably expressing a Gli-dependent firefly luciferase reporter and a constitutive Renilla luciferase reporter.

  • Cell Seeding : Plate Shh-LIGHT2 cells in a 96-well plate.

  • Treatment : Treat the cells with purified Sonic Hedgehog (Shh) protein (e.g., 50 ng/mL) in the presence of varying concentrations of MRT-83 or vehicle control.

  • Incubation : Incubate the cells for 48 hours.

  • Lysis and Reading : Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system. The ratio of firefly to Renilla luciferase activity indicates the level of Hh pathway activation.

BODIPY-Cyclopamine Binding Assay

This competitive binding assay measures the ability of MRT-83 to displace the fluorescently labeled Smo antagonist, BODIPY-cyclopamine.

  • Cell Culture : Use cells overexpressing the Smoothened receptor (e.g., HEK293 cells).

  • Incubation : Incubate the cells with a fixed concentration of BODIPY-cyclopamine and varying concentrations of MRT-83.

  • Washing : Wash the cells to remove unbound ligands.

  • Detection : The amount of bound BODIPY-cyclopamine is quantified using fluorescence detection methods such as flow cytometry or a fluorescence plate reader. A decrease in fluorescence intensity indicates competitive binding of MRT-83 to Smo.

Section 2: MRT68921, a Potent ULK1/2 Kinase Inhibitor

MRT68921 is a potent, dual inhibitor of the serine/threonine kinases ULK1 and ULK2, which are essential for the initiation of autophagy. This compound serves as a critical tool for studying the role of ULK1/2 in autophagy and other cellular processes.

Quantitative Biological Data

MRT68921 exhibits high potency against its primary targets, ULK1 and ULK2, and has been characterized in cellular assays for its anti-proliferative effects.

Target/AssayIC50 (nM) / EC50 (µM)Reference
ULK1 (in vitro kinase assay)2.9 nM
ULK2 (in vitro kinase assay)1.1 nM
Cytotoxicity (NCI-H460 cells, 24h)1.76 µM
Cytotoxicity (MNK45 cells, 24h)8.91 µM
Signaling Pathway and Mechanism of Action

Autophagy is a catabolic process that involves the degradation of cellular components via the lysosome. The initiation of autophagy is tightly regulated by the ULK1 complex, which includes ULK1/2, ATG13, FIP200, and ATG101. This complex is a key integrator of nutrient status, being negatively regulated by mTORC1 (in nutrient-rich conditions) and positively regulated by AMPK (in low-energy states). MRT68921 inhibits the kinase activity of ULK1 and ULK2, thereby blocking the phosphorylation of downstream autophagy-related proteins and preventing the formation of the autophagosome.

Autophagy_Initiation_Pathway cluster_regulation Upstream Regulators cluster_core ULK1 Complex cluster_downstream Downstream Events mTORC1 mTORC1 (Nutrient Rich) ULK1_Complex ULK1/2 Complex (ULK1/2, ATG13, FIP200, ATG101) mTORC1->ULK1_Complex Inhibits AMPK AMPK (Low Energy) AMPK->ULK1_Complex Activates PI3KC3_Complex PI3KC3 Complex Activation ULK1_Complex->PI3KC3_Complex Phosphorylates & Activates Autophagosome_Formation Autophagosome Formation PI3KC3_Complex->Autophagosome_Formation MRT68921 MRT68921 MRT68921->ULK1_Complex Inhibits Kinase Activity

Caption: Autophagy Initiation Pathway and Inhibition by MRT68921.
Experimental Protocols

In Vitro ULK1 Kinase Assay

This assay measures the kinase activity of ULK1 by quantifying the phosphorylation of a substrate.

  • Reaction Mixture : Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.4), 10 mM magnesium acetate, 0.1 mM EGTA, 0.1% β-mercaptoethanol, 30 µM ATP, and 0.5 µCi of [γ-32P]ATP.

  • Enzyme and Inhibitor : Add purified ULK1 enzyme and varying concentrations of MRT68921 to the reaction mixture.

  • Incubation : Incubate the reaction at 25°C for 5 minutes.

  • Termination : Stop the reaction by adding SDS-PAGE sample buffer.

  • Analysis : Separate the proteins by SDS-PAGE, transfer to a nitrocellulose membrane, and detect the radiolabeled phosphorylated substrate by autoradiography.

ULK1_Kinase_Assay_Workflow cluster_assay ULK1 In Vitro Kinase Assay Prepare_Mix Prepare Kinase Reaction Mix (Buffer, ATP, [γ-32P]ATP) Add_Components Add Purified ULK1 & MRT68921 Prepare_Mix->Add_Components Incubate Incubate at 25°C (5 min) Add_Components->Incubate Stop_Reaction Stop Reaction (SDS-PAGE Buffer) Incubate->Stop_Reaction Analysis SDS-PAGE & Autoradiography Stop_Reaction->Analysis Result Quantify Substrate Phosphorylation Analysis->Result

Caption: Workflow for the In Vitro ULK1 Kinase Assay.

Cellular Autophagy Assay: LC3 Puncta Formation

This immunofluorescence-based assay visualizes the formation of autophagosomes by detecting the localization of LC3 to punctate structures.

  • Cell Culture and Treatment : Culture cells on coverslips and treat with autophagy inducers (e.g., starvation in EBSS) in the presence of varying concentrations of MRT68921 or vehicle control for a specified time (e.g., 1-2 hours).

  • Fixation and Permeabilization : Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like digitonin or saponin.

  • Immunostaining : Incubate the cells with a primary antibody against LC3, followed by a fluorescently labeled secondary antibody.

  • Imaging and Quantification : Visualize the cells using a fluorescence microscope and quantify the number of LC3 puncta per cell. A decrease in the number of puncta indicates inhibition of autophagy.

Cellular Autophagy Assay: p62/SQSTM1 Degradation

This Western blot-based assay measures the levels of p62, a protein that is selectively degraded by autophagy.

  • Cell Culture and Treatment : Treat cultured cells with autophagy inducers and varying concentrations of MRT68921.

  • Cell Lysis : Lyse the cells to extract total protein.

  • Western Blotting : Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against p62 and a loading control (e.g., β-actin).

  • Detection and Analysis : Use a secondary antibody conjugated to HRP for chemiluminescent detection. An accumulation of p62 indicates a blockage in autophagic flux.

References

The Structure-Activity Relationship of MRT-83 Hydrochloride: A Potent Smoothened Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MRT-83 hydrochloride is a potent and selective small-molecule antagonist of the Smoothened (Smo) receptor, a critical component of the Hedgehog (Hh) signaling pathway. Dysregulation of the Hh pathway is implicated in the pathogenesis of various cancers, making Smo an attractive therapeutic target. MRT-83, an acylguanidine-based compound, has demonstrated nanomolar potency in inhibiting Hh signaling in a variety of in vitro and in vivo models. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the quantitative data for MRT-83 and its analogs, the experimental protocols for key biological assays, and a visualization of its mechanism of action within the Hh signaling cascade. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of novel anticancer therapeutics targeting the Hedgehog pathway.

Introduction

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. Its aberrant activation has been linked to the initiation and progression of several human malignancies, including basal cell carcinoma, medulloblastoma, and certain types of pancreatic and lung cancers. The G protein-coupled receptor, Smoothened (Smo), is the central transducer of the Hh signal. In the absence of Hh ligands, the Patched (Ptch) receptor tonically inhibits Smo. Upon Hh binding to Ptch, this inhibition is relieved, allowing Smo to activate downstream signaling, culminating in the activation of Gli transcription factors and the expression of Hh target genes.

This compound has emerged as a powerful tool for studying Hh pathway biology and as a promising scaffold for the development of anti-cancer agents. It belongs to the acylguanidine class of molecules and has been shown to be more potent than the first-generation Smo antagonist, cyclopamine.[1] This guide will delve into the molecular determinants of MRT-83's activity, providing a detailed analysis of its structure-activity relationship.

Quantitative Structure-Activity Relationship (SAR) Data

The development of MRT-83 was the result of a systematic optimization of an initial hit compound, an acylthiourea derivative (MRT-10), identified through virtual screening.[2][3] The subsequent exploration of acylurea (MRT-14) and acylguanidine scaffolds led to the discovery of MRT-83, which exhibits significantly enhanced potency.[2][3] Further structural modifications of MRT-83 led to the identification of even more potent analogs, such as MRT-92. The following table summarizes the in vitro activities of MRT-83 and key analogs.

CompoundScaffoldShh-light2 IC50 (nM)C3H10T1/2 Alkaline Phosphatase IC50 (nM)BODIPY-cyclopamine Binding IC50 (nM)
MRT-10Acylthiourea640--
MRT-14Acylurea160--
MRT-83 Acylguanidine 15 11 4.6 (human Smo), 14 (mouse Smo)
MRT-92Acylguanidine0.80.58.4 (human Smo)
MRT-36 (inactive analog)->10,000--

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR data table. These protocols are based on those described in the primary literature, particularly the work of Roudaut et al. (2011).

Shh-light2 Reporter Gene Assay

This assay quantifies the activity of the Hh pathway by measuring the expression of a Gli-dependent luciferase reporter.

  • Cell Culture: Shh-light2 cells, which are NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control, are cultured in DMEM supplemented with 10% fetal bovine serum, penicillin/streptomycin, and G418.

  • Assay Procedure:

    • Cells are seeded into 96-well plates and grown to confluence.

    • The medium is then replaced with low-serum medium (0.5% FBS) containing a Hh pathway agonist (e.g., Shh-N conditioned medium or a small molecule agonist like SAG) and varying concentrations of the test compounds (e.g., MRT-83).

    • After a 48-hour incubation, the cells are lysed.

    • Firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

    • The ratio of firefly to Renilla luciferase activity is calculated to normalize for cell number and transfection efficiency.

    • IC50 values are determined by plotting the normalized luciferase activity against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

C3H10T1/2 Alkaline Phosphatase Differentiation Assay

This assay measures the differentiation of C3H10T1/2 pluripotent mesenchymal cells into osteoblasts, a process induced by Hh pathway activation, by quantifying alkaline phosphatase activity.

  • Cell Culture: C3H10T1/2 cells are maintained in DMEM with 10% FBS and penicillin/streptomycin.

  • Assay Procedure:

    • Cells are plated in 96-well plates.

    • The following day, the medium is replaced with medium containing a Hh pathway agonist (e.g., Shh-N or SAG) and a dilution series of the test compounds.

    • After 72 hours of incubation, the cells are washed with PBS and lysed.

    • Alkaline phosphatase activity in the cell lysates is measured using a colorimetric substrate such as p-nitrophenyl phosphate (pNPP). The absorbance is read at 405 nm.

    • IC50 values are calculated from the dose-response curves.

BODIPY-cyclopamine Binding Assay

This is a competitive binding assay that measures the ability of a test compound to displace the fluorescently labeled cyclopamine analog, BODIPY-cyclopamine, from the Smoothened receptor.

  • Cell Preparation: HEK293 cells are transiently or stably transfected with an expression vector for human or mouse Smo.

  • Assay Procedure:

    • The transfected cells are harvested and incubated with a fixed concentration of BODIPY-cyclopamine (e.g., 5 nM) and varying concentrations of the test compound in a binding buffer.

    • The incubation is carried out for a defined period (e.g., 2-4 hours) at 37°C.

    • Following incubation, the cells are washed to remove unbound ligand.

    • The amount of cell-bound fluorescence is quantified using a fluorescence plate reader or by flow cytometry.

    • IC50 values are determined from the competition binding curves.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the Hedgehog signaling pathway, the mechanism of action of MRT-83, and a typical experimental workflow for its evaluation.

Caption: Hedgehog signaling pathway and the inhibitory action of MRT-83.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Compound Synthesis Synthesis of MRT-83 Analogs Binding Assay BODIPY-cyclopamine Binding Assay Compound Synthesis->Binding Assay Reporter Assay Shh-light2 Reporter Assay Compound Synthesis->Reporter Assay Differentiation Assay C3H10T1/2 Differentiation Assay Compound Synthesis->Differentiation Assay SAR Analysis Structure-Activity Relationship Analysis Binding Assay->SAR Analysis Reporter Assay->SAR Analysis Differentiation Assay->SAR Analysis Lead Compound Lead Compound (e.g., MRT-83) SAR Analysis->Lead Compound Animal Model Tumor Xenograft Mouse Model Lead Compound->Animal Model Treatment Compound Administration Animal Model->Treatment Efficacy Study Tumor Growth Inhibition Measurement Treatment->Efficacy Study Pharmacokinetics PK/PD Analysis Treatment->Pharmacokinetics

Caption: Experimental workflow for the evaluation of MRT-83 and its analogs.

Conclusion

This compound is a highly potent and specific antagonist of the Smoothened receptor, representing a significant advancement in the development of Hedgehog pathway inhibitors. The structure-activity relationship studies of the acylguanidine scaffold have provided valuable insights into the key molecular interactions required for high-affinity binding to Smo. The optimization from the initial acylthiourea hit to the highly potent acylguanidine MRT-92 demonstrates a clear path for the rational design of next-generation Smo antagonists. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of oncology and drug discovery, facilitating further investigation into the therapeutic potential of targeting the Hedgehog signaling pathway.

References

MRT-83 hydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRT-83 hydrochloride is a potent and specific small molecule antagonist of the Smoothened (Smo) receptor, a critical component of the Hedgehog (Hh) signaling pathway. Dysregulation of the Hh pathway is implicated in the pathogenesis of various cancers, making Smo an attractive target for therapeutic intervention. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and detailed protocols for its in vitro and in vivo evaluation. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound as a tool for investigating Hh pathway signaling and as a potential therapeutic agent.

Chemical Properties

This compound is a white to off-white solid compound. Its fundamental chemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₃₁H₃₁ClN₄O₅
Molecular Weight 575.05 g/mol
CAS Number 1359944-60-7
Purity ≥98%
Solubility Soluble in DMSO

Table 1: Chemical Properties of this compound

Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is a known driver in several human cancers. The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the transmembrane receptor Patched (PTCH). In the absence of a ligand, PTCH inhibits the activity of Smoothened (Smo). Upon ligand binding, this inhibition is relieved, allowing Smo to transduce the signal downstream, ultimately leading to the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3). Nuclear GLI proteins then regulate the expression of target genes involved in cell proliferation, survival, and differentiation.

MRT-83 acts as a direct antagonist of the Smoothened receptor. By binding to Smo, MRT-83 prevents its activation, thereby blocking the downstream signaling cascade and inhibiting the transcriptional activity of GLI proteins.

Figure 1: Hedgehog Signaling Pathway and the Mechanism of MRT-83 Inhibition. In the "OFF" state, PTCH inhibits Smo, leading to the formation of GLI repressors. In the "ON" state, Hedgehog ligand binding to PTCH relieves Smo inhibition, resulting in GLI activator formation and target gene transcription. MRT-83 directly antagonizes Smo, locking the pathway in an "OFF" state.

Quantitative Biological Activity

The inhibitory potency of this compound has been characterized in various cell-based assays. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its nanomolar efficacy in blocking Hedgehog pathway signaling.

Cell LineAssay TypeIC₅₀ (nM)Reference
Shh-light2GLI-dependent Luciferase Reporter15[1]
C3H10T1/2Alkaline Phosphatase Activity11[1]
Rat Cerebellar Granule Precursors (GCPs)ShhN-induced Proliferation~3[1]
Rat Cerebellar Granule Precursors (GCPs)SAG-induced Proliferation~6[1]
HEK293 cells expressing human SmoBODIPY-cyclopamine Binding4.6[1]
Cells expressing mouse SmoBODIPY-cyclopamine Binding14

Table 2: In Vitro IC₅₀ Values for this compound.

Detailed Experimental Protocols

GLI-Dependent Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of GLI proteins in response to Hedgehog pathway activation and its inhibition by compounds like MRT-83.

Materials:

  • NIH-3T3 cells stably expressing a GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control (e.g., Shh-light2 cells).

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% calf serum (CS), penicillin, and streptomycin.

  • Low serum DMEM (0.5% CS).

  • Sonic Hedgehog conditioned medium (Shh-CM) or a Smo agonist (e.g., SAG).

  • This compound dissolved in DMSO.

  • 96-well cell culture plates.

  • Dual-Luciferase® Reporter Assay System.

  • Luminometer.

Procedure:

  • Seed Shh-light2 cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.

  • After 24 hours, replace the growth medium with low serum DMEM.

  • Prepare serial dilutions of this compound in low serum DMEM.

  • Add the MRT-83 dilutions to the respective wells. Include a vehicle control (DMSO).

  • Induce Hedgehog pathway activation by adding Shh-CM or a Smo agonist (e.g., SAG) to all wells except for the negative control.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.

  • Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.

  • Measure firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Normalize the firefly luciferase signal to the Renilla luciferase signal to control for variations in cell number and transfection efficiency.

  • Plot the normalized luciferase activity against the concentration of MRT-83 to determine the IC₅₀ value.

Luciferase_Assay_Workflow A Seed Shh-light2 cells in 96-well plate B Incubate for 24h A->B C Replace with low serum medium B->C D Add MRT-83 dilutions and vehicle control C->D E Add Shh-CM or SAG (pathway agonist) D->E F Incubate for 24-48h E->F G Lyse cells F->G H Measure Firefly and Renilla luciferase activity G->H I Normalize Firefly to Renilla signal H->I J Plot data and calculate IC50 I->J

Figure 2: Workflow for the GLI-Dependent Luciferase Reporter Assay.

BODIPY-Cyclopamine Competition Binding Assay

This assay measures the ability of a test compound to compete with a fluorescently labeled cyclopamine derivative (BODIPY-cyclopamine) for binding to the Smoothened receptor.

Materials:

  • HEK293 cells transiently or stably overexpressing Smoothened (human or mouse).

  • BODIPY-cyclopamine.

  • This compound dissolved in DMSO.

  • Unlabeled cyclopamine (for determining non-specific binding).

  • Phosphate-buffered saline (PBS).

  • Flow cytometer.

Procedure:

  • Harvest Smo-expressing HEK293 cells and resuspend them in PBS.

  • Prepare a series of dilutions of this compound.

  • In separate tubes, incubate a fixed number of cells with a constant concentration of BODIPY-cyclopamine and varying concentrations of MRT-83.

  • Include control tubes with:

    • Cells and BODIPY-cyclopamine only (total binding).

    • Cells, BODIPY-cyclopamine, and a saturating concentration of unlabeled cyclopamine (non-specific binding).

  • Incubate the samples for 1-2 hours at 37°C, protected from light.

  • Wash the cells with cold PBS to remove unbound fluorescent ligand.

  • Analyze the fluorescence intensity of the cell population using a flow cytometer.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the concentration of MRT-83 to determine the IC₅₀ value.

In Vivo Inhibition of Hedgehog Signaling

Stereotaxic injection into the brain of animal models can be used to assess the in vivo efficacy of MRT-83 in inhibiting Hedgehog signaling.

Materials:

  • Adult mice.

  • This compound formulated for in vivo administration.

  • Stereotaxic apparatus.

  • Anesthesia.

  • Surgical tools.

  • Hamilton syringe.

Procedure:

  • Anesthetize the mouse and mount it securely in the stereotaxic frame.

  • Make a midline incision on the scalp to expose the skull.

  • Using predetermined coordinates relative to bregma, drill a small hole through the skull over the target brain region (e.g., the lateral ventricle for targeting the subventricular zone).

  • Slowly lower a Hamilton syringe containing the MRT-83 solution to the desired depth.

  • Infuse the solution at a slow, controlled rate.

  • After infusion, leave the needle in place for a few minutes to allow for diffusion and to prevent backflow upon retraction.

  • Slowly withdraw the needle and suture the scalp incision.

  • Provide post-operative care and monitoring.

  • At a designated time point post-injection, sacrifice the animals and collect brain tissue for analysis (e.g., quantitative PCR for Hh target genes like Ptch1 and Gli1, or immunohistochemistry).

Conclusion

This compound is a valuable research tool for the study of Hedgehog signaling. Its high potency and specificity for the Smoothened receptor make it an ideal compound for elucidating the role of this pathway in both normal physiology and disease. The detailed protocols provided in this guide offer a starting point for researchers to incorporate MRT-83 into their experimental workflows. Further investigation into the therapeutic potential of MRT-83 in Hh-driven cancers is warranted.

References

MRT-83 Hydrochloride: A Technical Guide for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRT-83 hydrochloride is a potent and selective small-molecule antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway. Dysregulation of the Hh pathway is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its evaluation, and a visual representation of the signaling pathway it modulates.

Introduction

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis. In the adult, aberrant activation of this pathway can drive the initiation and progression of several malignancies, including medulloblastoma, basal cell carcinoma, and certain types of pancreatic and lung cancers. The G protein-coupled receptor, Smoothened (Smo), is the central transducer of Hh signaling. In the absence of Hh ligands, the Patched (Ptch) receptor tonically inhibits Smo. Upon Hh ligand binding to Ptch, this inhibition is relieved, allowing Smo to activate downstream signaling cascades that culminate in the activation of Gli transcription factors and the expression of Hh target genes.

This compound, with the chemical name N-(2-methyl-5-(3-(3,4,5-trimethoxybenzoyl)guanidino)phenyl)biphenyl-4-carboxamide hydrochloride, is a synthetic acylguanidine derivative that acts as a potent antagonist of Smo. Its ability to block Hh signaling at the level of Smo makes it a valuable tool for cancer research and a potential candidate for therapeutic development.

Mechanism of Action

This compound exerts its inhibitory effect on the Hedgehog signaling pathway through direct interaction with the Smoothened receptor. Its mechanism of action involves:

  • Direct Binding to Smoothened: MRT-83 binds to the Smoothened receptor, likely within its seven-transmembrane domain.

  • Inhibition of Ligand Binding: It competitively inhibits the binding of fluorescently labeled cyclopamine, a known Smo antagonist, to both human and mouse Smo.[1]

  • Prevention of Smo Ciliary Accumulation: A crucial step in Hh pathway activation is the translocation of Smo to the primary cilium. MRT-83 abrogates the agonist-induced trafficking of Smo to this organelle.[1]

By blocking these key activation steps, MRT-83 effectively shuts down the downstream signaling cascade, leading to the inhibition of Gli-mediated gene transcription.

Quantitative Data

The potency of this compound has been evaluated in various in vitro cellular assays. The following table summarizes the key quantitative data.

Assay Type Cell Line Parameter Value (nM) Reference
Hedgehog Signaling InhibitionShh-light2IC5015[1]
Hedgehog Signaling InhibitionC3H10T1/2IC5011[1]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action of MRT-83 and the experimental approaches used for its characterization, the following diagrams are provided.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cilium Primary Cilium cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog Ligand Hedgehog Ligand Patched (Ptch) Patched (Ptch) Hedgehog Ligand->Patched (Ptch) Binds Smoothened (Smo) Smoothened (Smo) Patched (Ptch)->Smoothened (Smo) Inhibits Smo_cilium Smoothened (Active) Smoothened (Smo)->Smo_cilium Translocates to SUFU_Gli_complex SUFU-Gli Complex Smo_cilium->SUFU_Gli_complex Inhibits dissociation SUFU SUFU Gli Gli Gli_active Gli (Active) SUFU_Gli_complex->Gli_active Releases Target Genes Target Genes Gli_active->Target Genes Activates Transcription MRT-83 MRT-83 MRT-83->Smoothened (Smo) Antagonizes

Caption: Hedgehog signaling pathway and the inhibitory action of MRT-83.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Luciferase Assay Luciferase Reporter Assay (Shh-light2 cells) Binding Assay BODIPY-cyclopamine Binding Assay Microscopy Assay Smo Ciliary Accumulation (Immunofluorescence) Mouse Model Stereotaxic Injection (Adult Mice) Readout Patched Transcription (In Situ Hybridization) Mouse Model->Readout MRT-83 MRT-83 MRT-83->Luciferase Assay Evaluate Hh pathway inhibition MRT-83->Binding Assay Confirm target engagement MRT-83->Microscopy Assay Visualize mechanism of action MRT-83->Mouse Model Assess in vivo efficacy

Caption: Experimental workflow for the characterization of MRT-83.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Hedgehog Signaling Luciferase Reporter Assay

This assay quantitatively measures the activity of the Hedgehog signaling pathway in response to inhibitors.

  • Cell Line: Shh-light II cells, which are NIH-3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter.

  • Procedure:

    • Seed Shh-light II cells in a 96-well plate and grow to confluence.

    • Starve the cells in a low-serum medium (e.g., 0.5% calf serum) for 24 hours.

    • Treat the cells with a Hedgehog pathway agonist (e.g., Shh-N conditioned medium or a Smo agonist like SAG) in the presence of varying concentrations of this compound or vehicle control.

    • Incubate for 48 hours.

    • Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency.

    • Calculate the IC50 value by plotting the normalized luciferase activity against the logarithm of the MRT-83 concentration and fitting the data to a four-parameter logistic equation.

BODIPY-Cyclopamine Binding Assay

This competitive binding assay is used to determine if a compound binds to the same site on Smoothened as cyclopamine.

  • Cell Line: HEK293 cells transiently or stably overexpressing human or mouse Smoothened.

  • Reagents:

    • BODIPY-cyclopamine (fluorescently labeled cyclopamine)

    • Unlabeled this compound

  • Procedure:

    • Culture Smo-expressing HEK293 cells in a suitable format (e.g., 96-well plate).

    • Incubate the cells with a fixed concentration of BODIPY-cyclopamine in the presence of increasing concentrations of unlabeled this compound.

    • Incubate at 37°C for a sufficient period to reach binding equilibrium.

    • Wash the cells to remove unbound fluorescent ligand.

    • Measure the cell-associated fluorescence using a fluorescence plate reader or flow cytometer.

    • The displacement of BODIPY-cyclopamine by MRT-83 will result in a decrease in the fluorescence signal, from which the binding affinity (Ki) of MRT-83 can be calculated.

Ciliary Smoothened Accumulation Assay (Immunofluorescence)

This microscopy-based assay visualizes the effect of MRT-83 on the agonist-induced translocation of Smoothened to the primary cilium.

  • Cell Line: C3H10T1/2 or other ciliated cell lines.

  • Procedure:

    • Grow cells on glass coverslips to confluence and then serum-starve to induce ciliogenesis.

    • Treat the cells with a Smo agonist (e.g., SAG) with or without this compound for a specified time (e.g., 2-4 hours).

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).

    • Block non-specific antibody binding with a blocking solution (e.g., 5% goat serum).

    • Incubate with primary antibodies against Smoothened and a ciliary marker (e.g., acetylated α-tubulin).

    • Wash and incubate with fluorescently labeled secondary antibodies.

    • Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.

    • Quantify the percentage of cilia positive for Smoothened staining in each treatment group.

In Vivo Hedgehog Pathway Inhibition Assay

This in vivo experiment assesses the ability of MRT-83 to inhibit Hedgehog signaling in a living organism.

  • Animal Model: Adult mice.

  • Procedure:

    • Administer Sonic Hedgehog (Shh) into the lateral ventricle of the mouse brain via stereotaxic injection to activate the Hh pathway in the subventricular zone.

    • Co-inject this compound or a vehicle control with the Shh.

    • After a defined period, sacrifice the animals and collect the brain tissue.

    • Perform in situ hybridization on brain sections using a probe for Patched1 (a direct downstream target of Hh signaling).

    • Quantify the level of Patched1 mRNA expression in the subventricular zone to determine the extent of Hh pathway inhibition by MRT-83.

Conclusion

This compound is a valuable research tool for investigating the role of the Hedgehog signaling pathway in cancer. Its high potency and well-characterized mechanism of action as a Smoothened antagonist make it a suitable compound for in vitro and in vivo studies aimed at understanding Hh-driven tumorigenesis and for the preclinical evaluation of Hh pathway inhibitors. The experimental protocols detailed in this guide provide a framework for researchers to effectively utilize MRT-83 in their cancer research endeavors. Further studies are warranted to explore the therapeutic potential of this compound in relevant preclinical cancer models.

References

Acylguanidine Derivatives as Smoothened Antagonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hedgehog (HH) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. Its aberrant activation is a known driver in various cancers, including basal cell carcinoma and medulloblastoma.[1] A key transducer in this pathway is the G protein-coupled receptor, Smoothened (SMO), making it a prime therapeutic target for anticancer drug development.[1] While several SMO inhibitors have been developed, challenges such as drug resistance and adverse side effects persist.[1] This has spurred the discovery of novel classes of SMO antagonists, among which acylguanidine derivatives have emerged as a potent and promising chemotype.

This technical guide provides an in-depth overview of acylguanidine derivatives as SMO antagonists, focusing on their mechanism of action, structure-activity relationships (SAR), and the experimental protocols used for their evaluation.

Mechanism of Action: Targeting the Smoothened Receptor

Acylguanidine derivatives function by directly binding to the SMO receptor, thereby inhibiting its activity and blocking the downstream signaling cascade.[1] The canonical Hedgehog pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor. This binding relieves the inhibitory effect of PTCH1 on SMO, allowing SMO to translocate to the primary cilium and activate the GLI family of transcription factors. Activated GLI proteins then move to the nucleus to regulate the expression of target genes involved in cell proliferation and survival. Acylguanidine-based SMO antagonists competitively bind to SMO, preventing its activation and subsequent downstream signaling, ultimately leading to the suppression of tumor growth.

Below is a diagram illustrating the canonical Hedgehog signaling pathway and the inhibitory action of acylguanidine derivatives.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cilium Primary Cilium cluster_nucleus Nucleus Hedgehog Ligand Hedgehog Ligand PTCH1 PTCH1 Hedgehog Ligand->PTCH1 Binds SMO_inactive SMO (Inactive) PTCH1->SMO_inactive Inhibits SMO_active SMO (Active) SMO_inactive->SMO_active Activation (Hedgehog signal) SUFU_GLI SUFU-GLI Complex SMO_active->SUFU_GLI Dissociates GLI_active GLI (Active) SUFU_GLI->GLI_active Releases Target_Genes Target Gene Transcription GLI_active->Target_Genes Activates Acylguanidine Acylguanidine Antagonist Acylguanidine->SMO_active Inhibits

Caption: Canonical Hedgehog signaling pathway and the inhibitory point of acylguanidine antagonists.

Structure-Activity Relationship (SAR) of Acylguanidine Derivatives

The development of potent acylguanidine SMO antagonists has been guided by systematic structure-activity relationship studies. A virtual screening effort initially identified MRT-10, an acylthiourea-based compound, as a novel SMO inhibitor.[1] Subsequent optimization led to the development of the acylguanidine MRT-83, which demonstrated nanomolar antagonist potency. Further elongation of the biaryl moiety of MRT-83 resulted in the discovery of MRT-92, one of the most potent SMO antagonists identified to date, exhibiting sub-nanomolar activity.

The general pharmacophore for these acylguanidine derivatives consists of three hydrogen bond acceptor groups and three hydrophobic regions. The key structural modifications and their impact on antagonist activity are summarized in the diagram below.

SAR_Acylguanidine cluster_scaffold Core Scaffold Modification cluster_biaryl Biaryl Moiety Elongation cluster_substitutions Substitutions on MRT-92 Acylthiourea Acylthiourea (e.g., MRT-10) Acylurea Acylurea (e.g., MRT-14) Acylthiourea->Acylurea Improved Activity Acylguanidine Acylguanidine (e.g., MRT-83) Acylurea->Acylguanidine Further Potency Enhancement MRT83 MRT-83 (Nanomolar potency) MRT92 MRT-92 (Sub-nanomolar potency) MRT83->MRT92 Increased Potency Fluorine Fluorine Addition MRT92->Fluorine Sulphur NH to S Substitution (Reduced activity) MRT92->Sulphur Experimental_Workflow Virtual_Screening Virtual Screening or High-Throughput Screening Hit_Identification Hit Identification (e.g., MRT-10) Virtual_Screening->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies Lead_Optimization Lead Optimization (e.g., MRT-83, MRT-92) SAR_Studies->Lead_Optimization In_Vitro_Assays In Vitro Characterization Lead_Optimization->In_Vitro_Assays Luciferase_Assay GLI-Luciferase Assay In_Vitro_Assays->Luciferase_Assay Binding_Assay BODIPY-Cyclopamine Binding Assay In_Vitro_Assays->Binding_Assay Differentiation_Assay C3H10T1/2 Differentiation (Alkaline Phosphatase) In_Vitro_Assays->Differentiation_Assay In_Vivo_Studies In Vivo Efficacy and Toxicology Studies In_Vitro_Assays->In_Vivo_Studies Clinical_Candidate Clinical Candidate Selection In_Vivo_Studies->Clinical_Candidate

References

Methodological & Application

Application Notes and Protocols for MRT-83 Hydrochloride: A Potent Smoothened Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

MRT-83 hydrochloride is a potent and selective small-molecule antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway. By inhibiting Smo, MRT-83 effectively blocks the downstream signaling cascade that is aberrantly activated in various cancers, including medulloblastoma and basal cell carcinoma. These application notes provide detailed protocols for in vitro and in vivo experiments to characterize the activity of MRT-83 and similar Smo antagonists.

Mechanism of Action

This compound exerts its inhibitory effect by directly binding to the Smoothened receptor, a seven-transmembrane protein. In the canonical Hedgehog signaling pathway, the binding of Hh ligands (such as Sonic Hedgehog, Shh) to the Patched (Ptch) receptor alleviates the inhibition of Smo. This allows Smo to translocate to the primary cilium and initiate a signaling cascade that leads to the activation of Gli transcription factors and the expression of Hh target genes. MRT-83 blocks this process, effectively silencing the pathway even in the presence of Hh ligands or in cases of ligand-independent activation due to Ptch mutations.

Data Presentation

Quantitative Summary of this compound Activity
Assay TypeCell Line/SystemAgonist/ConditionIC50 ValueReference
Hedgehog Pathway Inhibition Shh-light2 (NIH3T3)ShhN~3 nM[1]
Cell Proliferation Rat Granular Cerebellar Precursors (GCPs)ShhN~3 nMMedChemExpress
Cell Proliferation Rat Granular Cerebellar Precursors (GCPs)SAG (Smo Agonist)~6 nMMedChemExpress
Bodipy-Cyclopamine Binding HEK293 cells expressing human Smo (HEK-hSmo)Bodipy-Cyclopamine4.6 nMMedChemExpress
Bodipy-Cyclopamine Binding Cells expressing mouse SmoBodipy-Cyclopamine14 nMMedChemExpress
Alkaline Phosphatase Induction C3H10T1/2 cellsShhN or SAGNot specified[2][3]
Gli-Luciferase Reporter Activity Shh-LIGHT2 cellsSonic Hedgehog protein2.6 ± 0.4 nM[1]

Signaling Pathway Diagram

Hedgehog_Signaling_Pathway cluster_off Hedgehog Pathway OFF cluster_on Hedgehog Pathway ON Ptch_off Patched (Ptch) Smo_off Smoothened (Smo) Ptch_off->Smo_off Inhibits Sufu_Gli_off SUFU-Gli Complex Gli_R_off Gli Repressor Sufu_Gli_off->Gli_R_off Proteolytic Cleavage Target_Genes_off Target Genes (e.g., Ptch1, Gli1) OFF Gli_R_off->Target_Genes_off Represses Hh Hedgehog Ligand (e.g., Shh) Ptch_on Patched (Ptch) Hh->Ptch_on Binds Smo_on Smoothened (Smo) (Active) Ptch_on->Smo_on Inhibition Relieved Sufu_on SUFU Smo_on->Sufu_on Inhibits Gli_A_on Gli Activator Sufu_on->Gli_A_on Dissociation Target_Genes_on Target Genes (e.g., Ptch1, Gli1) ON Gli_A_on->Target_Genes_on Activates MRT83 MRT-83 Hydrochloride MRT83->Smo_on Inhibits

Caption: Canonical Hedgehog signaling pathway and the inhibitory action of MRT-83.

Experimental Protocols

Shh-light2 Luciferase Reporter Assay for Hedgehog Pathway Inhibition

This assay quantitatively measures the activity of the Hedgehog signaling pathway by utilizing a cell line (Shh-light2) stably transfected with a Gli-responsive firefly luciferase reporter and a constitutive Renilla luciferase reporter for normalization.[1]

Materials:

  • Shh-light2 cells (a clonal NIH3T3 cell line)

  • DMEM with 10% Bovine Calf Serum (BCS) and 0.5% BCS

  • Sonic Hedgehog (Shh) conditioned medium or recombinant Shh protein

  • This compound

  • Dual-Luciferase Reporter Assay System

  • 96-well white, clear-bottom plates

  • Luminometer

Protocol:

  • Seed Shh-light2 cells in a 96-well plate at a density that will result in a confluent monolayer after 24-48 hours.

  • Once confluent, replace the growth medium with low-serum medium (0.5% BCS).

  • Prepare serial dilutions of this compound in the low-serum medium.

  • Add the MRT-83 dilutions to the cells, followed by the addition of Shh conditioned medium or a final concentration of 50 ng/mL recombinant Shh protein. Include appropriate vehicle controls.

  • Incubate the plate for 30-48 hours at 37°C in a CO2 incubator.

  • Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.

  • Measure firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

  • Normalize the firefly luciferase signal to the Renilla luciferase signal.

  • Plot the normalized luciferase activity against the concentration of MRT-83 to determine the IC50 value.

Luciferase_Assay_Workflow A Seed Shh-light2 cells in 96-well plate B Grow to confluency A->B C Switch to low serum medium B->C D Add MRT-83 dilutions and Shh agonist C->D E Incubate for 30-48 hours D->E F Lyse cells E->F G Measure Luciferase activity F->G H Analyze data and determine IC50 G->H

Caption: Workflow for the Shh-light2 luciferase reporter assay.

Bodipy-Cyclopamine Competitive Binding Assay

This assay determines the ability of a compound to compete with a fluorescently labeled cyclopamine derivative (Bodipy-cyclopamine) for binding to the Smoothened receptor.

Materials:

  • HEK293 cells overexpressing Smoothened (or other suitable cell line)

  • Bodipy-cyclopamine

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Fluorometer or fluorescence microscope

Protocol:

  • Seed Smo-expressing cells in a suitable plate format (e.g., 96-well plate).

  • Allow cells to adhere and grow for 24 hours.

  • Prepare serial dilutions of this compound.

  • Add the MRT-83 dilutions to the cells and incubate for a short period (e.g., 15-30 minutes).

  • Add a constant concentration of Bodipy-cyclopamine (e.g., 10 nM) to all wells and incubate for 2 hours at 37°C.

  • Wash the cells with PBS to remove unbound Bodipy-cyclopamine.

  • Fix the cells with 4% PFA for 20 minutes at room temperature.

  • Wash the cells again with PBS.

  • Measure the fluorescence intensity using a fluorometer or visualize and quantify using a fluorescence microscope.

  • Plot the fluorescence intensity against the concentration of MRT-83 to determine the IC50 value.

C3H10T1/2 Cell Alkaline Phosphatase Assay for Osteoblast Differentiation

Activation of the Hedgehog pathway in the mesenchymal stem cell line C3H10T1/2 induces differentiation into osteoblasts, which can be quantified by measuring alkaline phosphatase (AP) activity.

Materials:

  • C3H10T1/2 cells

  • DMEM with 10% Fetal Bovine Serum (FBS) and 0.5% calf serum

  • Shh conditioned medium or a Smo agonist (e.g., SAG, purmorphamine)

  • This compound

  • Alkaline phosphatase assay kit (e.g., using pNPP or a chemiluminescent substrate)

  • 96-well plates

  • Plate reader (absorbance or luminescence)

Protocol:

  • Seed C3H10T1/2 cells in a 96-well plate and grow to confluency.

  • Switch to a low-serum medium (e.g., DMEM with 0.5% calf serum).

  • Add the Hh pathway agonist (e.g., Shh or 100 nM SAG) and serial dilutions of MRT-83 to the cells.

  • Incubate for 3-5 days to allow for differentiation.

  • Lyse the cells according to the protocol of the chosen AP assay kit.

  • Measure the alkaline phosphatase activity using a plate reader.

  • Plot the AP activity against the concentration of MRT-83 to determine the IC50 value.

Immunofluorescence Staining for Smoothened Trafficking to the Primary Cilium

This protocol allows for the visualization of Smoothened translocation to the primary cilium upon Hedgehog pathway activation and its inhibition by MRT-83.

Materials:

  • NIH3T3 cells or other ciliated cell line

  • DMEM with appropriate serum

  • Shh conditioned medium or Smo agonist

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibodies: anti-Smoothened and anti-acetylated tubulin (a primary cilium marker)

  • Fluorescently-labeled secondary antibodies

  • DAPI for nuclear staining

  • Coverslips and microscope slides

  • Fluorescence or confocal microscope

Protocol:

  • Seed cells on coverslips in a culture plate.

  • Grow cells to near confluency and then serum-starve for 24 hours to induce ciliogenesis.

  • Treat the cells with a Hh pathway agonist (e.g., Shh) with or without MRT-83 for a specified time (e.g., 4-24 hours).

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilize the cells with permeabilization buffer.

  • Block non-specific antibody binding with blocking buffer for 1 hour.

  • Incubate with primary antibodies (anti-Smo and anti-acetylated tubulin) overnight at 4°C.

  • Wash with PBS and incubate with appropriate fluorescently-labeled secondary antibodies for 1-2 hours at room temperature, protected from light.

  • Counterstain nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.

  • Quantify the percentage of cilia with Smoothened localization in each treatment group.

IF_Workflow A Seed cells on coverslips B Serum starve to induce cilia A->B C Treat with agonist +/- MRT-83 B->C D Fix and permeabilize cells C->D E Block and incubate with primary antibodies D->E F Incubate with fluorescent secondary antibodies E->F G Mount and image F->G H Quantify Smoothened localization G->H

Caption: Workflow for immunofluorescence analysis of Smoothened trafficking.

In Vivo Hedgehog Pathway Inhibition in a Mouse Model

This protocol provides a general framework for assessing the in vivo efficacy of MRT-83 in a mouse model of Hh-dependent cancer, such as a medulloblastoma allograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Hh-dependent tumor cells (e.g., Ptch+/- medulloblastoma cells)

  • This compound formulated for in vivo administration

  • Calipers for tumor measurement

  • Equipment for drug administration (e.g., oral gavage needles, syringes)

Protocol:

  • Implant Hh-dependent tumor cells subcutaneously or orthotopically into the mice.

  • Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment groups (e.g., vehicle control, MRT-83).

  • Administer MRT-83 or vehicle according to a predetermined schedule (e.g., daily oral gavage).

  • Measure tumor volume with calipers at regular intervals (e.g., every 2-3 days).

  • Monitor animal body weight and general health throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors.

  • Tumor tissue can be used for further analysis, such as pharmacodynamic studies (e.g., qPCR for Hh target genes) or histological examination.

  • Plot tumor growth curves to evaluate the anti-tumor efficacy of MRT-83.

Quantitative PCR (qPCR) for Hedgehog Target Gene Expression

This protocol is used to measure the mRNA levels of Hh target genes, such as Ptch1 and Gli1, to confirm the pharmacodynamic effect of MRT-83.

Materials:

  • Tumor tissue or cells treated with MRT-83

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for Ptch1, Gli1, and a housekeeping gene (e.g., Gapdh, Actb)

  • qPCR instrument

Primer Sequences (Mouse):

  • Gli1 Forward: 5'-GTC GGA GGC CTT CAG AAT GT-3'

  • Gli1 Reverse: 5'-GGC TGA CAG AAG TCC TGT TCC-3'

  • Ptch1 Forward: 5'-CTG GCT GGG GCT ACA TCC-3'

  • Ptch1 Reverse: 5'-CGA AGT GCA GAT GGC GAT-3'

  • Gapdh Forward: 5'-AGG TCG GTG TGA ACG GAT TTG-3'

  • Gapdh Reverse: 5'-TGT AGA CCA TGT AGT TGA GGT CA-3'

Protocol:

  • Extract total RNA from treated cells or tumor tissue.

  • Synthesize cDNA from the extracted RNA.

  • Set up qPCR reactions using the qPCR master mix, cDNA, and primers for the target and housekeeping genes.

  • Run the qPCR reactions on a thermal cycler with appropriate cycling conditions.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control.

References

Application Notes and Protocols for MRT-83 Hydrochloride: An In Vitro Assay Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRT-83 hydrochloride is a potent and selective small molecule antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] As a member of the acylguanidine family, MRT-83 effectively inhibits Hh signaling in various in vitro models with nanomolar potency, making it a valuable tool for studying the biological roles of this pathway and for potential therapeutic development in Hh-driven diseases.[1][2][3] These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound.

Mechanism of Action

The Hedgehog signaling pathway plays a critical role in embryonic development and adult tissue homeostasis. Its aberrant activation is implicated in the formation and progression of several types of cancer. The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (Ptch1) receptor, which alleviates its inhibition of the 7-transmembrane receptor Smoothened (Smo). Activated Smo then translocates to the primary cilium, initiating a downstream signaling cascade that culminates in the activation of Gli family transcription factors and the expression of Hh target genes.

This compound exerts its inhibitory effect by directly binding to the Smoothened receptor. This interaction prevents the agonist-induced conformational changes and subsequent translocation of Smo to the primary cilium, thereby blocking the downstream signaling cascade.

Hedgehog Signaling Pathway

Hedgehog_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cilium Primary Cilium cluster_nucleus Nucleus Shh Shh Ligand Ptch1 Patched1 (Ptch1) Shh->Ptch1 Binds Smo Smoothened (Smo) Ptch1->Smo Inhibits Smo_cilium Smoothened (Smo) Smo->Smo_cilium Translocates Sufu_Gli Sufu-Gli Complex Smo_cilium->Sufu_Gli Activates Gli_A Gli Activator (Gli-A) Sufu_Gli->Gli_A Releases Target_Genes Hh Target Genes (e.g., Ptch1, Gli1) Gli_A->Target_Genes Activates Transcription MRT83 MRT-83 HCl MRT83->Smo Inhibits

Caption: The Hedgehog signaling pathway and the inhibitory action of MRT-83 HCl.

Data Presentation

The inhibitory activity of this compound has been quantified in several cell-based assays. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).

Assay TypeCell LineAgonistIC50 (nM)Reference
Gli-Luciferase Reporter AssayShh-light2Shh Conditioned Medium15
Alkaline Phosphatase AssayC3H10T1/2Shh Conditioned Medium11
GCP Proliferation AssayRat Cerebellar Granule PrecursorsShhN (3 nM)~3
GCP Proliferation AssayRat Cerebellar Granule PrecursorsSAG (0.01 µM)~6
BODIPY-cyclopamine Binding AssayHEK-hSmoBODIPY-cyclopamine4.6
BODIPY-cyclopamine Binding AssayMouse Smo expressing cellsBODIPY-cyclopamine14

Experimental Protocols

Hedgehog Signaling Luciferase Reporter Assay

This assay measures the transcriptional activity of the Gli transcription factors, which is a downstream indicator of Hedgehog pathway activation.

Experimental Workflow: Luciferase Reporter Assay

Luciferase_Workflow A Seed Gli-Luciferase Reporter Cells (e.g., NIH-3T3) B Incubate until confluent (approx. 16-24 hours) A->B C Treat cells with: - Vehicle Control - Hh Agonist (e.g., SAG) - Agonist + MRT-83 HCl (various conc.) B->C D Incubate for 24-30 hours C->D E Lyse cells and add Luciferase Substrate D->E F Measure Luminescence E->F G Analyze Data: Normalize to control and calculate IC50 F->G

Caption: Workflow for the Hedgehog signaling luciferase reporter assay.

Materials:

  • Gli Luciferase Reporter NIH-3T3 Cell Line (e.g., BPS Bioscience #79646)

  • DMEM (supplemented with 10% fetal bovine serum, penicillin, and streptomycin)

  • Assay Medium (DMEM with 0.5% calf serum)

  • Hedgehog pathway agonist (e.g., SAG or Shh-conditioned medium)

  • This compound

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System, BPS Bioscience)

  • Luminometer

Protocol:

  • The day before the experiment, seed the Gli Luciferase Reporter NIH-3T3 cells into a 96-well plate at a density of 25,000 cells per well in 100 µL of growth medium.

  • Incubate the cells at 37°C in a 5% CO2 incubator for 16-24 hours until they reach confluency. It is critical for the cells to be confluent for optimal results.

  • Carefully aspirate the growth medium from the wells.

  • Prepare serial dilutions of this compound in assay medium.

  • Add 50 µL of the this compound dilutions to the appropriate wells.

  • Prepare the Hedgehog agonist (e.g., SAG at a final concentration that induces a robust signal) in assay medium and add 50 µL to the wells containing this compound and to the "agonist only" control wells.

  • Add 100 µL of assay medium to the "unstimulated control" wells.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24 to 30 hours.

  • Allow the plate to equilibrate to room temperature.

  • Add 100 µL of the luciferase assay reagent to each well and gently rock the plate for approximately 15 minutes.

  • Measure the luminescence using a luminometer.

  • Calculate the IC50 value by plotting the normalized luminescence against the log concentration of this compound.

BODIPY-cyclopamine Competitive Binding Assay

This assay directly measures the ability of this compound to compete with a fluorescently labeled ligand, BODIPY-cyclopamine, for binding to the Smoothened receptor.

Experimental Workflow: Competitive Binding Assay

Binding_Assay_Workflow A Culture cells expressing Smoothened (e.g., HEK293-hSmo) B Harvest and resuspend cells A->B C Incubate cells with: - BODIPY-cyclopamine - BODIPY-cyclopamine + MRT-83 HCl (various conc.) B->C D Incubate at 37°C C->D E Wash cells to remove unbound ligand D->E F Analyze fluorescence by Flow Cytometry E->F G Determine IC50 from fluorescence intensity F->G

Caption: Workflow for the BODIPY-cyclopamine competitive binding assay.

Materials:

  • HEK293 cells stably or transiently expressing human Smoothened (HEK-hSmo)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • BODIPY-cyclopamine

  • This compound

  • Flow cytometer

Protocol:

  • Culture HEK-hSmo cells to approximately 80-90% confluency.

  • Harvest the cells and resuspend them in an appropriate assay buffer.

  • Prepare serial dilutions of this compound.

  • In a multi-well plate or microcentrifuge tubes, incubate a fixed concentration of BODIPY-cyclopamine with the HEK-hSmo cells in the presence of varying concentrations of this compound or vehicle control.

  • Incubate the mixture for a defined period (e.g., 1-2 hours) at 37°C, protected from light.

  • Wash the cells with cold PBS to remove unbound BODIPY-cyclopamine.

  • Analyze the fluorescence of the cell population using a flow cytometer.

  • The geometric mean of the fluorescence intensity is used to determine the degree of inhibition of BODIPY-cyclopamine binding.

  • Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.

Smoothened Ciliary Localization Assay

This immunofluorescence-based assay visualizes the effect of this compound on the agonist-induced translocation of Smoothened to the primary cilium.

Experimental Workflow: Ciliary Localization Assay

Ciliary_Localization_Workflow A Seed cells on coverslips (e.g., C3H10T1/2) B Grow to confluence and serum-starve to induce ciliogenesis A->B C Treat with Hh agonist +/- MRT-83 HCl B->C D Fix and permeabilize cells C->D E Immunostain for Smoothened and a ciliary marker (e.g., acetylated tubulin) D->E F Mount coverslips and acquire fluorescence microscopy images E->F G Analyze Smoothened localization in the primary cilium F->G

Caption: Workflow for the Smoothened ciliary localization assay.

Materials:

  • C3H10T1/2 or NT2 cells

  • Cell culture medium

  • Hedgehog pathway agonist (e.g., SAG)

  • This compound

  • Glass coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies: anti-Smoothened and anti-acetylated tubulin (ciliary marker)

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear staining

  • Fluorescence microscope

Protocol:

  • Seed C3H10T1/2 cells onto glass coverslips in a multi-well plate and culture until confluent.

  • Induce ciliogenesis by serum starvation (e.g., switching to a low-serum medium for 24 hours).

  • Treat the cells with the Hh agonist (e.g., SAG) in the presence or absence of various concentrations of this compound for a specified time (e.g., 4-24 hours).

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Block non-specific antibody binding with blocking buffer for 1 hour.

  • Incubate with primary antibodies against Smoothened and acetylated tubulin diluted in blocking buffer overnight at 4°C.

  • Wash the cells with PBS and incubate with appropriate fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature, protected from light.

  • Mount the coverslips onto microscope slides.

  • Acquire images using a fluorescence or confocal microscope.

  • Analyze the images to quantify the percentage of cilia positive for Smoothened staining in each treatment condition. MRT-83 is expected to abrogate the agonist-induced accumulation of Smo in the primary cilium.

References

Application Notes and Protocols for MRT-83 Hydrochloride: A Potent Smoothened Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for a cell-based assay to characterize the activity of MRT-83 hydrochloride, a potent antagonist of the Smoothened (Smo) receptor and an inhibitor of the Hedgehog (Hh) signaling pathway.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development.

This compound effectively blocks Hh signaling in various cellular assays with nanomolar potency, demonstrating greater efficacy than the reference Smo antagonist, cyclopamine.[2] Its mechanism of action involves inhibiting the binding of Bodipy-cyclopamine to human and mouse Smo and preventing the agonist-induced trafficking of Smo to the primary cilium.[2] These characteristics make MRT-83 a valuable tool for investigating Hh pathway-related cellular processes and a potential candidate for therapeutic development in diseases associated with aberrant Hh signaling, such as cancer.[1]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in several cell-based assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

Cell LineAssay TypeIC50 ValueReference
Shh-light2Hedgehog Signaling Reporter Assay15 nM
C3H10T1/2Hedgehog Signaling Reporter Assay11 nM
HT-1080Antiproliferative Assay (72 hrs)29 µM
LS180Antiproliferative Assay (72 hrs)9.7 µM

Signaling Pathway

The Hedgehog signaling pathway plays a critical role in embryonic development and tissue homeostasis. Its aberrant activation is implicated in the pathogenesis of several cancers. The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH) receptor. This binding relieves the inhibition of PTCH on the G protein-coupled receptor-like protein Smoothened (Smo), allowing it to translocate to the primary cilium. This initiates a downstream signaling cascade that culminates in the activation of Gli transcription factors, which then regulate the expression of Hh target genes. MRT-83 acts as an antagonist to Smo, thereby inhibiting this signaling cascade.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cilium Primary Cilium cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Shh Shh Ligand PTCH1 PTCH1 Shh->PTCH1 Binds Smo Smoothened (Smo) PTCH1->Smo Inhibits Smo_cilium Smo Smo->Smo_cilium Translocates SUFU_Gli SUFU-Gli Complex Smo_cilium->SUFU_Gli Dissociates Gli_act Active Gli SUFU_Gli->Gli_act Releases Gli_nuc Gli Gli_act->Gli_nuc Translocates Target_Genes Hh Target Genes Gli_nuc->Target_Genes Activates Transcription MRT-83 MRT-83 MRT-83->Smo Inhibits

Hedgehog Signaling Pathway Inhibition by MRT-83.

Experimental Protocol: Hedgehog Signaling Luciferase Reporter Assay

This protocol describes a cell-based assay to quantify the inhibitory effect of this compound on the Hedgehog signaling pathway using a luciferase reporter system. Shh-light2 cells, which are NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control, are a suitable model for this assay.

Materials:

  • This compound (stock solution in DMSO)

  • Shh-light2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Sonic Hedgehog (Shh) conditioned medium or a Smoothened agonist (e.g., SAG)

  • Dual-Luciferase® Reporter Assay System

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture Shh-light2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well white, clear-bottom plate at a density of 2.5 x 10^4 cells per well in 100 µL of culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. It is recommended to prepare a 2X stock of each concentration.

    • After 24 hours of cell seeding, remove the medium from the wells.

    • Add 50 µL of the 2X this compound dilutions to the respective wells. For control wells, add 50 µL of medium with the corresponding DMSO concentration.

  • Pathway Activation:

    • Immediately after adding the compound, add 50 µL of Shh conditioned medium or medium containing a Smoothened agonist (e.g., SAG at a final concentration of 100 nM) to all wells except for the negative control wells (which should receive 50 µL of regular medium).

    • The final volume in each well should be 100 µL.

  • Incubation:

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 48 hours.

  • Luciferase Assay:

    • After 48 hours, remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Perform the Dual-Luciferase® Reporter Assay according to the manufacturer's instructions.

    • Briefly, lyse the cells and measure the firefly luciferase activity, followed by the Renilla luciferase activity in a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for variations in cell number and transfection efficiency.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the agonist-treated control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental_Workflow A 1. Seed Shh-light2 cells in a 96-well plate B 2. Incubate for 24 hours A->B C 3. Treat with serial dilutions of this compound B->C D 4. Activate Hedgehog pathway with Shh or SAG C->D E 5. Incubate for 48 hours D->E F 6. Perform Dual-Luciferase Assay E->F G 7. Measure Firefly and Renilla Luciferase activity F->G H 8. Analyze data and determine IC50 value G->H

Workflow for the Hedgehog Signaling Luciferase Reporter Assay.

References

Application Notes and Protocols for MRT-83 Hydrochloride Administration in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for use in humans.

Introduction

MRT-83 hydrochloride is a potent and selective small-molecule antagonist of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] Aberrant activation of the Hh pathway is implicated in the development and progression of various cancers. MRT-83 inhibits Hh signaling by binding to SMO, thereby preventing the downstream activation of GLI transcription factors. These application notes provide detailed protocols for the administration of this compound to mice for in vivo research, based on available literature.

Data Presentation

In Vitro Activity of MRT-83
Cell LineAssayIC50 (nM)Reference
Shh-light2Gli-dependent luciferase activity15[3]
C3H10T1/2Alkaline phosphatase activity11[3]
Rat Cerebellar Granule PrecursorsShhN-induced proliferation~3[2]
Rat Cerebellar Granule PrecursorsSAG-induced proliferation~6
HEK cells expressing human SMOBODIPY-cyclopamine binding4.6
Cells expressing mouse SMOBODIPY-cyclopamine binding14
In Vivo Administration and Efficacy Data
CompoundAdministration RouteDosageMouse ModelEffectReference
MRT-83 Stereotaxic (intracerebroventricular)2 µL of 100 µM solutionAdult C57BL/6 miceAbolished Shh-induced Patched (Ptc) transcription in the subventricular zone
MRT-92 (structurally related)Intraperitoneal (IP)15 mg/kgMelanoma xenograftSuppressed tumor growth and decreased GLI1 expression
MRT-92 (structurally related)Oral gavage (PO)200 mg/kg, daily for 2 weeksColorectal cancer xenograft (LS180)Inhibited tumor growth by 48%

Signaling Pathway

The Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH1) receptor. In the absence of a ligand, PTCH1 inhibits the activity of the G protein-coupled receptor, Smoothened (SMO). Ligand binding to PTCH1 alleviates this inhibition, allowing SMO to translocate to the primary cilium and activate the GLI family of transcription factors (GLI1, GLI2, GLI3). Activated GLI proteins then move to the nucleus to regulate the expression of target genes involved in cell proliferation, survival, and differentiation. MRT-83 acts as an antagonist to SMO, preventing its activation even in the presence of Hedgehog ligand, thus blocking the entire downstream signaling cascade.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane / Primary Cilium cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Shh Shh Ligand PTCH1 PTCH1 Receptor Shh->PTCH1 Binds SMO SMO Receptor PTCH1->SMO Inhibits SUFU_GLI SUFU-GLI Complex SMO->SUFU_GLI Inhibits SUFU GLI_act Activated GLI SUFU_GLI->GLI_act Releases GLI_nuc Activated GLI GLI_act->GLI_nuc Translocates Target_Genes Target Gene Expression (e.g., GLI1, PTCH1) GLI_nuc->Target_Genes Promotes Transcription MRT83 MRT-83 MRT83->SMO Inhibits

Caption: Hedgehog signaling pathway and the inhibitory action of MRT-83.

Experimental Protocols

Protocol 1: Intracerebroventricular Administration (Stereotaxic Injection)

This protocol is based on the methodology described by Roudaut et al. (2011) and is suitable for assessing the central nervous system effects of MRT-83.

1. Materials:

  • This compound

  • Vehicle (e.g., sterile saline or artificial cerebrospinal fluid)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Stereotaxic apparatus

  • Hamilton syringe (10 µL) with a 33-gauge needle

  • Surgical tools (scalpel, drill, etc.)

  • Suturing material or tissue adhesive

  • Heating pad to maintain body temperature

2. Procedure:

  • Preparation of Dosing Solution: Prepare a 100 µM solution of this compound in the chosen vehicle. Ensure the solution is sterile-filtered.

  • Animal Preparation: Anesthetize an adult mouse using the chosen anesthetic. Confirm the depth of anesthesia by lack of pedal reflex.

  • Surgical Procedure:

    • Place the anesthetized mouse in the stereotaxic frame.

    • Apply ophthalmic ointment to the eyes to prevent drying.

    • Shave the surgical area on the head and sterilize with an appropriate antiseptic.

    • Make a midline incision in the scalp to expose the skull.

    • Identify the bregma. The coordinates for the lateral ventricle are typically: Anterior/Posterior: -0.2 mm from bregma; Medial/Lateral: ±1.0 mm from midline; Dorsal/Ventral: -2.5 mm from the skull surface. These may need to be optimized for the specific mouse strain and age.

    • Drill a small burr hole at the identified coordinates.

  • Injection:

    • Lower the Hamilton syringe needle to the target depth.

    • Infuse 2 µL of the 100 µM MRT-83 solution slowly over 2-4 minutes to allow for diffusion and prevent tissue damage.

    • Leave the needle in place for an additional 2-5 minutes to minimize backflow upon withdrawal.

    • Slowly retract the needle.

  • Post-Operative Care:

    • Suture the incision or close with tissue adhesive.

    • Administer post-operative analgesics as per institutional guidelines.

    • Allow the mouse to recover on a heating pad until ambulatory.

    • Monitor the animal closely for the next 24-48 hours.

Stereotaxic_Workflow cluster_prep Preparation cluster_surgery Surgery & Injection cluster_postop Post-Operative Care A Prepare 100 µM MRT-83 Dosing Solution B Anesthetize Mouse A->B C Mount on Stereotaxic Frame B->C D Perform Craniotomy C->D E Lower Syringe to Target Coordinates D->E F Infuse 2 µL of MRT-83 Solution Slowly E->F G Withdraw Syringe F->G H Suture Incision G->H I Administer Analgesics H->I J Monitor Recovery I->J

Caption: Experimental workflow for stereotaxic injection of MRT-83.

Protocol 2: Intraperitoneal (IP) Administration (Suggested Protocol)

Disclaimer: This protocol has not been specifically validated for this compound but is based on standard IP injection techniques in mice and dosages used for the structurally related compound MRT-92. Dose-finding studies are highly recommended.

1. Materials:

  • This compound

  • Vehicle: A suitable vehicle for acylguanidine compounds may include DMSO and a carrier oil (e.g., corn oil) or 2-hydroxypropyl-β-cyclodextrin (HPβCD). A common formulation is 5-10% DMSO, 40% PEG300, 5% Tween 80, and 45-50% saline. Vehicle scouting is essential.

  • Syringe (1 mL) with a 25-27 gauge needle.

2. Procedure:

  • Preparation of Dosing Solution:

    • Based on the related compound MRT-92, a starting dose could be in the range of 15-25 mg/kg.

    • Calculate the required amount of MRT-83 and vehicle based on the average weight of the mice and a standard injection volume (e.g., 10 mL/kg).

    • Example for a 20 g mouse at 15 mg/kg and 10 mL/kg injection volume:

      • Dose = 15 mg/kg * 0.02 kg = 0.3 mg

      • Injection volume = 10 mL/kg * 0.02 kg = 0.2 mL

      • Required concentration = 0.3 mg / 0.2 mL = 1.5 mg/mL

    • Prepare the dosing solution by first dissolving MRT-83 in a small amount of DMSO, then adding the other vehicle components. Warm or sonicate if necessary to achieve a clear solution or a fine suspension.

  • Administration:

    • Restrain the mouse securely. One common method is to scruff the back of the neck to immobilize the head and body.

    • Tilt the mouse so the head is pointing downwards at a slight angle. This allows the abdominal organs to shift away from the injection site.

    • Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum. The angle of insertion should be about 15-20 degrees.

    • Aspirate briefly to ensure no fluid (urine, blood) or air is drawn, which would indicate incorrect placement.

    • Inject the solution smoothly.

    • Withdraw the needle and return the mouse to its cage.

  • Monitoring: Observe the animal for any signs of distress, irritation at the injection site, or adverse effects.

Protocol 3: Oral Gavage (PO) Administration (Suggested Protocol)

Disclaimer: This protocol has not been specifically validated for this compound. It is based on standard oral gavage techniques and data from the related compound MRT-92. Dose-finding and formulation studies are critical.

1. Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in water, corn oil).

  • Oral gavage needle (18-20 gauge for adult mice, with a ball tip).

  • Syringe (1 mL).

2. Procedure:

  • Preparation of Dosing Formulation:

    • Based on MRT-92, a starting dose for efficacy studies could be high (e.g., 50-200 mg/kg), reflecting potential for lower oral bioavailability.

    • Calculate the required concentration based on the desired dose and a standard gavage volume (typically 5-10 mL/kg).

    • Prepare a homogenous suspension or solution in the chosen vehicle.

  • Administration:

    • Restrain the mouse firmly by scruffing the neck, ensuring the head and body form a straight line to facilitate passage of the gavage needle.

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.

    • Gently insert the ball-tipped needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth.

    • Allow the mouse to swallow the needle as it passes into the esophagus. Do not force the needle; if resistance is met, withdraw and try again.

    • Once the needle is at the predetermined depth, administer the formulation slowly and steadily.

    • Withdraw the needle in a single, smooth motion.

  • Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, which could indicate accidental tracheal administration.

Systemic_Admin_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration A Calculate Dose & Formulation Concentration B Prepare MRT-83 Formulation (Solution or Suspension) A->B C Weigh and Restrain Mouse B->C D_IP IP Injection: Lower Abdominal Quadrant C->D_IP Route 1 D_PO Oral Gavage: Insert Needle into Esophagus C->D_PO Route 2 E Administer Formulation D_IP->E D_PO->E F Return to Cage E->F G Monitor for Adverse Effects F->G

Caption: General workflow for systemic administration (IP or PO) of MRT-83.

References

Application Notes: MRT-83 Hydrochloride for Shh-light2 Reporter Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis.[1][2] Aberrant activation of this pathway is implicated in the development and progression of various cancers, including basal cell carcinoma and medulloblastoma.[2] The Smoothened (SMO) receptor, a key component of the Hh pathway, has emerged as a significant target for therapeutic intervention.[3][4] MRT-83 hydrochloride is a potent antagonist of the SMO receptor, effectively inhibiting the Hedgehog signaling pathway. This document provides detailed protocols and data for the application of this compound in the Shh-light2 reporter assay, a widely used method for quantifying Hh pathway activity.

The Shh-light2 reporter assay utilizes a murine fibroblast cell line (NIH/3T3) stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter. Activation of the Hh pathway leads to the expression of the Gli transcription factor, which in turn drives the expression of firefly luciferase. By measuring the relative light units produced by firefly luciferase, a quantitative assessment of Hh pathway activation or inhibition can be achieved.

Mechanism of Action

In the absence of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh), the transmembrane receptor Patched (PTCH) inhibits the activity of Smoothened (SMO). This suppression prevents the activation and nuclear translocation of the Gli family of transcription factors, and Hh target gene expression is repressed.

Upon binding of a Shh ligand to PTCH, the inhibition on SMO is relieved. Activated SMO then initiates a signaling cascade that leads to the activation of Gli transcription factors, which translocate to the nucleus and induce the expression of target genes. This compound exerts its inhibitory effect by directly binding to and antagonizing the SMO receptor, thereby blocking the downstream signaling cascade and preventing the activation of Gli-mediated transcription.

Hedgehog_Pathway cluster_off Hedgehog Pathway 'OFF' State cluster_on Hedgehog Pathway 'ON' State cluster_inhibition Inhibition by MRT-83 Shh_Ligand_absent No Shh Ligand PTCH_active PTCH SMO_inactive SMO PTCH_active->SMO_inactive Inhibits SUFU_Gli_complex SUFU-Gli Complex SMO_inactive->SUFU_Gli_complex Gli_Repressor Gli Repressor SUFU_Gli_complex->Gli_Repressor Target_Gene_Repression Target Gene Repression Gli_Repressor->Target_Gene_Repression Shh_Ligand_present Shh Ligand PTCH_inactive PTCH Shh_Ligand_present->PTCH_inactive SMO_active SMO PTCH_inactive->SMO_active Inhibition Relieved Gli_Activator Gli Activator SMO_active->Gli_Activator Target_Gene_Activation Target Gene Activation Gli_Activator->Target_Gene_Activation MRT83 MRT-83 HCl SMO_inhibited SMO MRT83->SMO_inhibited Antagonizes

Caption: Hedgehog signaling pathway and mechanism of this compound action.

Quantitative Data

This compound demonstrates potent inhibition of the Hedgehog pathway in the Shh-light2 reporter cell line.

CompoundCell LineAssayIC50 (nM)Reference
This compoundShh-light2Hh Pathway Inhibition15
This compoundC3H10T1/2Hh Pathway Inhibition11

Experimental Protocols

Materials and Reagents
  • Shh-light2 cells (e.g., from ATCC or equivalent)

  • DMEM, high glucose (Dulbecco's Modified Eagle Medium)

  • Bovine Calf Serum (BCS)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (Pen-Strep)

  • This compound

  • Shh conditioned media (or recombinant Shh protein)

  • Dual-Luciferase® Reporter Assay System (or equivalent)

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Cell Culture
  • Culture Shh-light2 cells in DMEM supplemented with 10% Bovine Calf Serum (BCS) and 1% Penicillin-Streptomycin.

  • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Passage cells before they reach confluence to maintain optimal health and responsiveness.

Shh-light2 Reporter Assay Protocol
  • Cell Seeding:

    • Trypsinize and resuspend Shh-light2 cells in fresh growth medium.

    • Seed the cells into a 96-well white, clear-bottom plate at a density of 4 x 10^5 cells/well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of this compound to achieve a range of desired concentrations.

    • After 24 hours of cell seeding, replace the growth medium with low-serum medium (DMEM with 0.5% BCS).

    • Add the diluted this compound to the appropriate wells. Include a vehicle control (e.g., DMSO).

  • Hedgehog Pathway Activation:

    • Immediately after adding the inhibitor, stimulate the cells with Shh conditioned media or a predetermined optimal concentration of recombinant Shh protein.

    • Include a negative control (no Shh stimulation) and a positive control (Shh stimulation with vehicle).

  • Incubation:

    • Incubate the plate for 30-48 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • After incubation, remove the medium from the wells.

    • Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

    • Read the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for variations in cell number and transfection efficiency.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the positive control (Shh stimulation with vehicle).

    • Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.

experimental_workflow Start Start Seed_Cells Seed Shh-light2 cells in 96-well plate Start->Seed_Cells Incubate_24h_1 Incubate for 24h Seed_Cells->Incubate_24h_1 Prepare_Compound Prepare serial dilutions of MRT-83 HCl Incubate_24h_1->Prepare_Compound Change_Medium Replace with low-serum medium Prepare_Compound->Change_Medium Add_Inhibitor Add MRT-83 HCl and vehicle control Change_Medium->Add_Inhibitor Add_Stimulant Add Shh conditioned media Add_Inhibitor->Add_Stimulant Incubate_30_48h Incubate for 30-48h Add_Stimulant->Incubate_30_48h Lyse_Cells Lyse cells Incubate_30_48h->Lyse_Cells Measure_Luminescence Measure Firefly & Renilla Luciferase activity Lyse_Cells->Measure_Luminescence Analyze_Data Normalize data and calculate IC50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End

References

Application Note: Modulating Mesenchymal Stem Cell Fate using a ULK1-Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An application note and protocol for a C3H10T1/2 cell differentiation assay with MRT-83 hydrochloride.

Introduction

The murine mesenchymal stem cell (MSC) line, C3H10T1/2, is a well-established and valuable in vitro model for studying the molecular mechanisms that govern cell fate decisions.[1] These multipotent cells can be directed to differentiate into various lineages, including osteoblasts (bone-forming cells), adipocytes (fat-storing cells), and chondrocytes (cartilage-forming cells).[1] The balance between osteogenic and adipogenic differentiation is critical in tissue homeostasis, and its dysregulation is implicated in diseases such as osteoporosis.

Autophagy, a cellular recycling process, has emerged as a critical regulator of MSC differentiation.[2] The ULK1 (Unc-51 like autophagy activating kinase 1) complex is a key initiator of autophagy, integrating signals from upstream pathways like mTOR and AMPK.[3][4] Small molecule inhibitors targeting the ULK1 pathway are therefore powerful tools to investigate the role of autophagy in cell differentiation.

This document provides a detailed protocol for assessing the effect of a representative ULK1 pathway inhibitor, this compound, on the osteogenic and adipogenic differentiation of C3H10T1/2 cells. The methodologies described include cell culture, lineage-specific differentiation, and quantitative endpoint assays.

Note on this compound: The identifier "MRT-83" has been associated in the literature with a Smoothened (Smo) antagonist in the Hedgehog signaling pathway. However, the broader interest in modulating autophagy in differentiation often involves direct ULK1 inhibitors. This protocol focuses on a compound acting via the ULK1 pathway. Researchers should confirm the precise mechanism of their specific compound.

Signaling Pathway Overview

The ULK1 complex is a central node in the regulation of autophagy. It is negatively regulated by the mammalian target of rapamycin (mTOR) complex 1 (mTORC1), which is active under nutrient-rich conditions. Conversely, cellular stress and low energy levels activate AMP-activated protein kinase (AMPK), which can promote ULK1 activity both by directly phosphorylating it and by inhibiting mTORC1. Activated ULK1 initiates the formation of the autophagosome, leading to autophagy. In mesenchymal stem cells, autophagy generally promotes osteogenesis while its role in adipogenesis is more complex, potentially involving the regulation of other pathways like Notch signaling. An inhibitor of ULK1, such as this compound, is expected to block the initiation of autophagy, thereby suppressing osteogenic differentiation.

cluster_0 Upstream Regulators cluster_1 Autophagy Initiation cluster_2 Cell Fate Outcomes mTORC1 mTORC1 ULK1 ULK1 Complex mTORC1->ULK1 Inhibits AMPK AMPK AMPK->ULK1 Activates Autophagy Autophagy ULK1->Autophagy Initiates Osteogenesis Osteogenesis Autophagy->Osteogenesis Promotes Adipogenesis Adipogenesis Autophagy->Adipogenesis Regulates MRT83 MRT-83 HCl (ULK1 Inhibitor) MRT83->ULK1 Inhibits cluster_workflow Experimental Workflow cluster_osteo Osteogenesis Analysis cluster_adipo Adipogenesis Analysis arrow arrow A 1. Culture & Proliferate C3H10T1/2 Cells B 2. Seed Cells in Multi-well Plates A->B C 3. Add Differentiation Media +/- MRT-83 HCl B->C D 4. Culture for 7-21 Days (Refresh media every 2-3 days) C->D E1 5a. ALP Assay (Day 7-14) D->E1 E2 5b. Alizarin Red S Staining (Day 14-21) D->E2 F1 5c. Oil Red O Staining (Day 7-14) D->F1 G 6. Data Quantification & Analysis E1->G E2->G F1->G

References

Application Note: BODIPY-Cyclopamine and MRT-83 Hydrochloride Competitive Binding Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis.[1][2][3] Aberrant activation of this pathway is implicated in the pathogenesis of various cancers, including basal cell carcinoma and medulloblastoma, making it a key target for therapeutic intervention.[1][3] The G-protein coupled receptor, Smoothened (SMO), is a central component of the Hh pathway. In the absence of the Hh ligand, the Patched (PTCH) receptor inhibits SMO activity. Upon Hh binding to PTCH, this inhibition is relieved, leading to SMO activation and subsequent downstream signaling through the GLI family of transcription factors.

Cyclopamine is a naturally occurring steroidal alkaloid that specifically inhibits the Hh pathway by directly binding to SMO. BODIPY-cyclopamine, a fluorescent derivative of cyclopamine, retains its ability to bind to SMO and serves as a valuable tool for studying SMO-ligand interactions and for screening for novel SMO inhibitors. MRT-83 hydrochloride is a potent and specific synthetic antagonist of the SMO receptor, effectively inhibiting the Hh signaling pathway. This application note provides a detailed protocol for a competitive binding assay using BODIPY-cyclopamine and this compound to characterize the interaction of this inhibitor with the SMO receptor.

Principle of the Assay

This assay is based on the principle of competitive displacement. BODIPY-cyclopamine, a fluorescent ligand, binds to the Smoothened (SMO) receptor. The binding of this fluorescent probe can be detected and quantified. In the presence of a competing, non-fluorescent ligand such as this compound, the binding of BODIPY-cyclopamine to SMO will be displaced in a concentration-dependent manner. This displacement results in a decrease in the measured fluorescence signal, which can be used to determine the binding affinity (e.g., IC50 or Ki) of the test compound.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound on the Hedgehog signaling pathway.

CompoundAssay TypeCell LineIC50 (nM)Reference
This compoundShh-light2 Luciferase Reporter AssayShh-light215
This compoundAlkaline Phosphatase Differentiation AssayC3H10T1/211

Hedgehog Signaling Pathway

Caption: The canonical Hedgehog signaling pathway and points of inhibition.

Experimental Workflow

Experimental_Workflow BODIPY-Cyclopamine Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Cell_Culture Culture HEK293 cells expressing SMO Plate_Cells Plate cells in 96-well plates Cell_Culture->Plate_Cells Add_MRT83 Add serial dilutions of This compound Plate_Cells->Add_MRT83 Add_BODIPY Add BODIPY-cyclopamine (constant concentration) Add_MRT83->Add_BODIPY Incubate Incubate at 37°C Add_BODIPY->Incubate Wash Wash cells to remove unbound ligands Incubate->Wash Read_Fluorescence Measure fluorescence (e.g., plate reader) Wash->Read_Fluorescence Data_Analysis Analyze data and calculate IC50 Read_Fluorescence->Data_Analysis

Caption: Workflow for the competitive SMO binding assay.

Detailed Experimental Protocol

This protocol is adapted from methodologies described for BODIPY-cyclopamine binding assays.

Materials and Reagents:

  • Cells: HEK293 cells stably or transiently expressing human Smoothened (SMO).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) without Ca2+ and Mg2+.

  • Fluorescent Ligand: BODIPY-cyclopamine (e.g., from MedchemExpress). Prepare a stock solution in DMSO.

  • Test Compound: this compound (e.g., from MedchemExpress). Prepare a stock solution in DMSO and serial dilutions in assay buffer.

  • Positive Control: Unlabeled cyclopamine or another known SMO antagonist like SANT-1.

  • Fixative (Optional): 4% paraformaldehyde (PFA) in PBS. Fixation can be performed before incubation with ligands.

  • Plate: Black, clear-bottom 96-well microplates suitable for fluorescence measurements.

  • Instrumentation: Fluorescence microplate reader or a high-content imaging system.

Procedure:

  • Cell Seeding:

    • Culture SMO-expressing HEK293 cells to ~80% confluency.

    • Trypsinize and resuspend cells in culture medium.

    • Seed cells into a 96-well plate at a density of 20,000-40,000 cells per well.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound and Ligand Preparation:

    • Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 1 nM to 10 µM.

    • Prepare a working solution of BODIPY-cyclopamine in assay buffer. The final concentration should be at or below its Kd for SMO (typically 5-25 nM) to ensure assay sensitivity.

  • Competitive Binding Assay:

    • Gently aspirate the culture medium from the wells.

    • Wash the cells once with assay buffer.

    • Add the prepared serial dilutions of this compound to the respective wells. Include wells for "total binding" (BODIPY-cyclopamine only) and "non-specific binding" (BODIPY-cyclopamine with a high concentration of unlabeled cyclopamine, e.g., 10 µM).

    • Immediately add the BODIPY-cyclopamine working solution to all wells.

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Washing and Fluorescence Measurement:

    • Aspirate the incubation solution from the wells.

    • Wash the cells 2-3 times with cold assay buffer to remove unbound ligands.

    • After the final wash, add a fixed volume of assay buffer (e.g., 100 µL) to each well.

    • Measure the fluorescence intensity using a microplate reader. Excitation and emission wavelengths for BODIPY are typically around 485 nm and 520 nm, respectively.

Data Analysis:

  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-specific Binding.

  • Normalize Data:

    • Express the data as a percentage of the specific binding in the absence of the competitor (this compound).

  • Generate Dose-Response Curve:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine IC50:

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the curve and determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of BODIPY-cyclopamine.

Competitive Binding at the SMO Receptor

Competitive_Binding Competitive Binding at the SMO Receptor cluster_receptor Smoothened (SMO) Receptor SMO Binding Pocket BODIPY BODIPY-Cyclopamine (Fluorescent) BODIPY->SMO Binds MRT83 MRT-83 HCl (Competitor) MRT83->SMO Competes for Binding

Caption: MRT-83 competes with BODIPY-cyclopamine for the SMO binding site.

References

Application Notes and Protocols: MRT-83 Hydrochloride Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the preparation, storage, and application of MRT-83 hydrochloride stock solutions. MRT-83 is a potent and selective antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] Accurate preparation of stock solutions is critical for ensuring experimental reproducibility and obtaining reliable data in studies investigating Hh pathway-related cellular processes and diseases, such as cancer.[2] This document outlines the chemical properties of this compound, detailed protocols for in vitro and in vivo stock solution preparation, and recommended storage conditions.

Introduction to this compound

This compound is an acylguanidine derivative that acts as a potent antagonist of the Smoothened (Smo) receptor.[1] By inhibiting Smo, MRT-83 effectively blocks the Hedgehog (Hh) signaling pathway, which plays a crucial role in embryonic development and tumorigenesis. The compound has demonstrated high potency, with IC50 values in the nanomolar range for Hh signaling inhibition.[2] Its mechanism of action involves preventing the trafficking of Smo to the primary cilium, a critical step in Hh pathway activation. These characteristics make MRT-83 a valuable tool for cancer research and drug development targeting Hh-dependent malignancies.

This compound Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for accurate stock solution preparation and experimental design.

PropertyValue
Molecular Formula C₃₁H₃₁ClN₄O₅
Molecular Weight 575.05 g/mol
Appearance White to off-white solid
Purity ≥98%
Primary Target Smoothened (Smo)
Pathway Hedgehog (Hh) Signaling

Stock Solution Preparation and Storage

Properly prepared and stored stock solutions are paramount for consistent experimental results. The following tables provide detailed information on solubility and recommended protocols for preparing this compound stock solutions for both in vitro and in vivo applications.

Solubility and Recommended Concentrations
SolventMaximum SolubilityRecommended Stock Concentration (In Vitro)
DMSO 250 mg/mL (434.74 mM)10 mM - 50 mM

Note: The use of ultrasonic treatment may be necessary to fully dissolve the compound in DMSO. It is also recommended to use newly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by moisture.

Storage Conditions
Storage TemperatureShelf Life (Stock Solution)
-20°C 1 month
-80°C 6 months

Note: Stock solutions should be stored in tightly sealed vials to prevent moisture absorption and degradation.

Experimental Protocols

Protocol for Preparing a 10 mM DMSO Stock Solution for In Vitro Use

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common solvent for in vitro cell-based assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipette

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using the following formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.010 mol/L x 0.001 L x 575.05 g/mol x 1000 mg/g = 5.75 mg

  • Weigh the compound: Carefully weigh 5.75 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add solvent: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.

  • Dissolve the compound: Tightly cap the tube and vortex thoroughly. If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes.

  • Aliquot and store: Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Protocol for Preparing a Formulation for In Vivo Use

This protocol provides an example of how to prepare an this compound formulation suitable for in vivo administration, based on common vehicle compositions.

Materials:

  • 10 mM this compound in DMSO stock solution (prepared as above)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile tubes

Procedure:

  • Prepare the vehicle mixture: In a sterile tube, prepare the vehicle by adding the components in the following order, ensuring complete mixing after each addition:

    • 400 µL PEG300

    • 50 µL Tween-80

  • Add the drug solution: To the vehicle mixture, add 100 µL of the 10 mM this compound DMSO stock solution. Mix thoroughly.

  • Final dilution: Add 450 µL of saline to the mixture to bring the final volume to 1 mL. The final concentration of DMSO in this formulation is 10%.

  • Final concentration: The final concentration of this compound in this formulation will be 1 mM.

  • Administration: This formulation should be used immediately after preparation.

Visualized Workflows and Pathways

This compound Stock Solution Preparation Workflow

cluster_prep Stock Solution Preparation cluster_storage Storage cluster_application Application weigh Weigh MRT-83 Hydrochloride Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store invitro Dilute for In Vitro Assays store->invitro invivo Prepare In Vivo Formulation store->invivo

Caption: Workflow for preparing and storing this compound stock solution.

Simplified Hedgehog Signaling Pathway and Inhibition by MRT-83

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits SUFU_GLI SUFU-GLI Complex (Inactive) SMO->SUFU_GLI Inhibits Complex Formation SUFU SUFU SUFU->SUFU_GLI GLI GLI GLI->SUFU_GLI GLI_A GLI (Active) SUFU_GLI->GLI_A Releases Target_Genes Target Gene Expression GLI_A->Target_Genes Hh Hedgehog Ligand Hh->PTCH1 Binds MRT83 MRT-83 MRT83->SMO Inhibits

Caption: MRT-83 inhibits the Hedgehog pathway by targeting Smoothened (SMO).

References

MRT-83 Hydrochloride: Application Notes for Developmental Biology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRT-83 hydrochloride is a potent and selective small molecule antagonist of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1][2] The Hh pathway is fundamentally important in embryonic development, governing processes such as cell fate determination, proliferation, and tissue patterning. Dysregulation of this pathway is implicated in various developmental abnormalities and cancers. MRT-83 provides a valuable tool for researchers to investigate the intricate roles of Hh signaling in both normal and pathological development. This document provides detailed application notes and protocols for the use of this compound in developmental biology research.

Mechanism of Action

This compound functions by directly binding to the Smoothened receptor, a seven-transmembrane protein.[1] In the canonical Hedgehog signaling pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to its receptor Patched (PTCH) alleviates the inhibition of SMO. This allows SMO to translocate to the primary cilium and initiate a downstream signaling cascade that ultimately leads to the activation of GLI transcription factors. MRT-83 acts as an antagonist, binding to SMO and preventing its activation, even in the presence of Hh ligands.[1] This blockade of SMO activation effectively shuts down the entire downstream signaling cascade, inhibiting the expression of Hh target genes.

Hedgehog Signaling Pathway and MRT-83 Inhibition

cluster_off Hedgehog Signaling OFF cluster_on Hedgehog Signaling ON cluster_inhibition Inhibition by MRT-83 PTCH PTCH SMO_inactive SMO PTCH->SMO_inactive |-- SUFU SUFU GLI_inactive GLI (repression) SUFU->GLI_inactive --| Target_Genes_off Target Gene Expression OFF GLI_inactive->Target_Genes_off Hedgehog Hedgehog Ligand PTCH_bound PTCH Hedgehog->PTCH_bound SMO_active SMO PTCH_bound->SMO_active --| GLI_active GLI (activation) SMO_active->GLI_active Target_Genes_on Target Gene Expression ON GLI_active->Target_Genes_on MRT83 MRT-83 Hydrochloride SMO_inhibited SMO MRT83->SMO_inhibited |--

Caption: Hedgehog signaling pathway and the inhibitory action of MRT-83.

Data Presentation

In Vitro Activity of this compound
Assay TypeCell Line/SystemTargetIC50Reference
Hedgehog Signaling InhibitionShh-light2 cellsSMO~50 nM[1]
Bodipy-cyclopamine bindingHEK293 cells expressing human SMOSMO~100 nM
Alkaline Phosphatase InductionC3H10T1/2 cellsSMO~30 nM

Experimental Protocols

General Guidelines for Handling this compound
  • Storage: Store this compound as a solid at -20°C. For long-term storage, it is recommended to keep it desiccated.

  • Solubility: this compound is soluble in DMSO. Prepare a stock solution of 10-50 mM in DMSO.

  • Working Solutions: Prepare fresh working solutions by diluting the DMSO stock in the appropriate cell culture medium or buffer. Note that high concentrations of DMSO may be toxic to cells, so the final DMSO concentration in the culture should be kept low (typically <0.1%).

Protocol 1: Inhibition of Hedgehog Signaling in Cell Culture

This protocol describes a general method for treating adherent cell lines to assess the effect of MRT-83 on Hh pathway activation.

Materials:

  • This compound

  • DMSO

  • Cell line responsive to Hedgehog signaling (e.g., C3H10T1/2, Shh-light2 reporter cells)

  • Recombinant Shh or a SMO agonist (e.g., SAG)

  • Appropriate cell culture medium and supplements

  • 96-well or other multi-well plates

  • Assay reagents for downstream analysis (e.g., luciferase reporter assay kit, qPCR reagents)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of the assay.

  • Cell Attachment: Allow cells to attach and grow for 24 hours.

  • Starvation (Optional): For some cell types, reducing the serum concentration in the medium for 4-24 hours prior to treatment can enhance the response to Hh stimulation.

  • Preparation of Treatment Media: Prepare serial dilutions of MRT-83 in culture medium. Also, prepare the Hh pathway agonist (Shh or SAG) at the desired final concentration. Include appropriate controls: vehicle control (DMSO), agonist-only control, and MRT-83-only control.

  • Treatment:

    • For antagonist studies, pre-incubate the cells with varying concentrations of MRT-83 for 1-2 hours.

    • Add the Hh pathway agonist to the wells containing MRT-83 and to the agonist-only control wells.

  • Incubation: Incubate the cells for a period appropriate for the downstream readout (e.g., 24-48 hours for reporter gene expression, shorter times for phosphorylation studies).

  • Downstream Analysis: Analyze the cells for the desired endpoint. This could include:

    • Reporter Gene Assay: Measure luciferase activity in Shh-light2 cells.

    • Gene Expression Analysis: Isolate RNA and perform qPCR to measure the expression of Hh target genes (e.g., Gli1, Ptch1).

    • Immunofluorescence: Stain for downstream markers of Hh signaling.

Experimental Workflow for Cell-Based Hedgehog Inhibition Assay

Start Start Seed_Cells Seed Cells in Multi-well Plate Start->Seed_Cells Attach_Grow Allow Attachment (24h) Seed_Cells->Attach_Grow Prepare_Treatments Prepare MRT-83 and Agonist Dilutions Attach_Grow->Prepare_Treatments Pre_incubation Pre-incubate with MRT-83 (1-2h) Prepare_Treatments->Pre_incubation Add_Agonist Add Hh Agonist (e.g., Shh, SAG) Pre_incubation->Add_Agonist Incubate Incubate (24-48h) Add_Agonist->Incubate Analysis Downstream Analysis (Reporter Assay, qPCR) Incubate->Analysis End End Analysis->End

Caption: Workflow for a cell-based Hedgehog signaling inhibition assay.

Protocol 2: Application in Model Organisms (General Guidance)

While specific protocols for MRT-83 in zebrafish or chick embryos are not extensively published, the following provides a general framework based on the use of other SMO antagonists like cyclopamine.

A. Zebrafish Embryos:

  • Stock Solution: Prepare a 10-50 mM stock solution of MRT-83 in DMSO.

  • Working Solution: Dilute the stock solution in embryo medium to the desired final concentration (e.g., 1-100 µM). It is crucial to perform a dose-response curve to determine the optimal concentration for the desired effect without causing toxicity.

  • Treatment: Add the MRT-83 working solution to the embryo medium at the desired developmental stage. For early developmental studies, treatment can begin as early as the blastula or gastrula stages.

  • Incubation: Incubate the embryos at 28.5°C.

  • Phenotypic Analysis: Observe the embryos at different time points for developmental defects associated with Hh signaling inhibition (e.g., cyclopia, U-shaped somites, ventral body curvature).

  • Molecular Analysis: Perform whole-mount in situ hybridization for Hh target genes (e.g., ptc1, nkx2.2a) or immunohistochemistry.

B. Chick Embryos:

  • Delivery Method: MRT-83 can be delivered in ovo. A common method is to create a small window in the eggshell and apply the compound directly to the embryo or the chorioallantoic membrane.

  • Carrier: The compound can be dissolved in a carrier solution like PBS with a low percentage of DMSO. Alternatively, it can be delivered via carrier beads (e.g., Affi-Gel beads) soaked in the MRT-83 solution.

  • Dosage: The optimal dose needs to be determined empirically. Start with a range based on in vitro IC50 values and the literature for similar compounds.

  • Incubation: Re-seal the egg and incubate at 37.5-38°C.

  • Analysis: Harvest the embryos at the desired stage and analyze for morphological changes (e.g., limb development, neural tube formation) or perform molecular analyses as described for zebrafish.

Conclusion

This compound is a valuable research tool for dissecting the roles of Hedgehog signaling in developmental biology. Its high potency and selectivity for the Smoothened receptor allow for precise inhibition of the Hh pathway in a variety of experimental systems. The protocols and data presented here provide a foundation for researchers to effectively utilize MRT-83 in their studies of embryonic development and Hh-related diseases. As with any small molecule inhibitor, it is essential to perform careful dose-response experiments and include appropriate controls to ensure the specificity of the observed effects.

References

Troubleshooting & Optimization

MRT-83 hydrochloride solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of MRT-83 hydrochloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro studies?

A1: The recommended solvent for in vitro use is Dimethyl Sulfoxide (DMSO). This compound is soluble in DMSO at a concentration of 250 mg/mL (434.74 mM).[1][2][3] It is crucial to use freshly opened, anhydrous DMSO, as the presence of water can significantly impact solubility. For complete dissolution, ultrasonication is recommended.[1][2]

Q2: I am observing incomplete dissolution of this compound in DMSO. What should I do?

A2: If you are experiencing difficulty dissolving this compound in DMSO, please refer to the troubleshooting guide below. Common reasons for incomplete dissolution include suboptimal solvent quality, insufficient mixing, or the presence of moisture.

Q3: What are the recommended storage conditions for this compound solutions?

A3: Once dissolved, it is recommended to aliquot the stock solution and store it at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.

Q4: How can I prepare this compound for in vivo studies?

A4: For in vivo administration, several solvent systems can be used, typically involving a multi-component formulation to ensure solubility and biocompatibility. The general approach is to first dissolve this compound in a small amount of DMSO and then dilute it with other vehicles. A common formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which yields a clear solution with a solubility of at least 2.08 mg/mL.

Solubility Data

The following table summarizes the solubility of this compound in various solvent systems.

Solvent SystemConcentrationApplicationNotes
DMSO250 mg/mLIn VitroUltrasonication is recommended for complete dissolution. Use of newly opened DMSO is advised.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mLIn VivoPrepare by adding each solvent sequentially.
10% DMSO, 90% (20% SBE-β-CD in saline)≥ 2.08 mg/mLIn VivoA clear solution is obtained.
10% DMSO, 90% Corn Oil≥ 2.08 mg/mLIn VivoThis formulation may not be suitable for long-term dosing.

Troubleshooting Guide: Incomplete Dissolution in DMSO

If you are encountering issues with dissolving this compound in DMSO, follow these steps:

G start Start: Incomplete Dissolution Observed check_dmso Verify DMSO Quality: - Is it anhydrous? - Is it a fresh, unopened bottle? start->check_dmso ultrasonicate Apply Ultrasonication: - Sonicate the solution for 10-15 minutes. check_dmso->ultrasonicate warm Gentle Warming: - Warm the solution to 37°C in a water bath. ultrasonicate->warm vortex Vortex Vigorously: - Vortex the solution for 1-2 minutes. warm->vortex assess_dissolution Assess Dissolution: - Is the solution clear? vortex->assess_dissolution success Success: Solution is Ready for Use assess_dissolution->success Yes contact_support Contact Technical Support assess_dissolution->contact_support No

Troubleshooting workflow for this compound dissolution.

Experimental Protocols

Protocol for Preparation of a 10 mM DMSO Stock Solution
  • Preparation:

    • Equilibrate the vial of this compound powder to room temperature before opening.

    • Use a fresh, unopened bottle of anhydrous DMSO.

  • Calculation:

    • The molecular weight of this compound is 575.05 g/mol .

    • To prepare a 10 mM stock solution, you will need 5.75 mg of this compound per 1 mL of DMSO.

  • Dissolution:

    • Add the calculated amount of DMSO to the vial of this compound.

    • Cap the vial tightly and vortex vigorously for 1-2 minutes.

    • Place the vial in an ultrasonic water bath and sonicate for 10-15 minutes, or until the solution is clear.

    • If needed, gently warm the solution to 37°C to aid dissolution.

  • Storage:

    • Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

G start Start: Prepare 10 mM Stock weigh Weigh 5.75 mg of This compound start->weigh add_dmso Add 1 mL of Anhydrous DMSO weigh->add_dmso vortex Vortex Vigorously (1-2 minutes) add_dmso->vortex ultrasonicate Ultrasonicate (10-15 minutes) vortex->ultrasonicate check_clarity Check for Clarity ultrasonicate->check_clarity check_clarity->vortex Not Clear aliquot Aliquot Solution check_clarity->aliquot Clear store Store at -20°C or -80°C aliquot->store end End: Stock Solution Ready store->end

Workflow for preparing a DMSO stock solution.

Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

This compound is a potent antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway. In the absence of the Hh ligand, the Patched (Ptch) receptor inhibits Smo. When the Hh ligand binds to Ptch, this inhibition is relieved, allowing Smo to activate the Gli family of transcription factors, which then translocate to the nucleus and induce the expression of target genes. MRT-83 acts by directly binding to Smo, preventing its activation and thereby blocking the downstream signaling cascade.

Simplified diagram of the Hedgehog signaling pathway and the action of MRT-83.

References

Technical Support Center: Optimizing MRT-83 Hydrochloride for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of MRT-83 hydrochloride, a potent Smoothened (Smo) antagonist, in cell culture experiments. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to facilitate the effective application of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor that belongs to the acylguanidine family. It functions as a potent antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] By binding to Smo, MRT-83 blocks the downstream signaling cascade that leads to the activation of GLI transcription factors, ultimately inhibiting the expression of Hh target genes involved in cell proliferation, survival, and differentiation.[1]

Q2: What is the typical effective concentration range for this compound in cell culture?

A2: The effective concentration of this compound is cell-line dependent. It has been shown to block Hedgehog signaling with an IC50 in the nanomolar range in various assays.[1] For instance, in Shh-light2 and C3H10T1/2 cells, the IC50 values are reported to be 15 nM and 11 nM, respectively. However, the optimal concentration for your specific cell line should be determined empirically through a dose-response experiment.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in DMSO. To prepare a stock solution, dissolve the compound in DMSO to a concentration of 10 mM or higher. For in vitro experiments, it is recommended to prepare a fresh working solution by diluting the stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: How can I confirm that this compound is inhibiting the Hedgehog pathway in my cells?

A4: Inhibition of the Hedgehog pathway can be confirmed by measuring the expression of downstream target genes, such as GLI1 and PTCH1, using quantitative real-time PCR (qRT-PCR) or Western blotting. A significant decrease in the expression of these genes upon treatment with this compound indicates successful pathway inhibition.

Q5: What are the potential off-target effects of this compound?

A5: While MRT-83 has been shown to be a specific Smoothened antagonist, it is good practice to consider potential off-target effects. Studies have shown that MRT-83 does not modify Wnt signaling.[1] However, for novel applications or unexpected results, it is advisable to perform counter-screening against a panel of related receptors or kinases, or to use a rescue experiment with a downstream activator of the Hh pathway (e.g., a constitutively active form of GLI1) to confirm that the observed phenotype is specifically due to Hh pathway inhibition.

Data Presentation

The following tables summarize the known inhibitory concentrations of this compound and provide a template for presenting your experimental data.

Table 1: Reported IC50 Values for this compound

Cell LineAssay TypeIC50 ValueReference
Shh-light2Luciferase Reporter Assay15 nM[1]
C3H10T1/2Alkaline Phosphatase Assay11 nM

Table 2: Example Template for Dose-Response Data

Concentration (nM)% Cell Viability (Mean ± SD)% Inhibition of GLI1 Expression (Mean ± SD)
0 (Vehicle Control)100 ± 5.20 ± 3.1
198.1 ± 4.815.2 ± 4.5
1085.3 ± 6.155.7 ± 7.2
5062.5 ± 5.589.4 ± 5.1
10045.2 ± 4.995.1 ± 3.8
50021.7 ± 3.896.3 ± 2.9

Experimental Protocols

Here we provide detailed protocols for key experiments to optimize and evaluate the effects of this compound.

Protocol 1: Determination of Optimal Concentration using MTT Cell Viability Assay

This protocol is designed to determine the cytotoxic effects of this compound on a specific cell line and to identify the optimal concentration range for further experiments.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Prepare a series of dilutions of this compound in complete medium. A suggested starting range is 0, 1, 10, 50, 100, 500, 1000 nM. The final DMSO concentration should be consistent across all wells and not exceed 0.1%.

  • Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubate the plate for 48-72 hours (or your desired time point) at 37°C in a 5% CO2 incubator.

  • MTT Assay: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value.

Protocol 2: Analysis of Hedgehog Pathway Inhibition by qRT-PCR

This protocol measures the mRNA expression of the Hh target genes GLI1 and PTCH1 to confirm pathway inhibition by this compound.

Materials:

  • Cells treated with this compound (from a separate experiment)

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Primers for GLI1, PTCH1, and a housekeeping gene (e.g., GAPDH or ACTB)

  • qPCR instrument

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound (based on the MTT assay results) for 24-48 hours.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • qPCR: Set up the qPCR reaction with SYBR Green master mix, cDNA, and specific primers for GLI1, PTCH1, and the housekeeping gene.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in treated samples compared to the vehicle control.

Protocol 3: Assessment of Apoptosis using Annexin V/PI Staining

This protocol determines if the cytotoxic effects of this compound are mediated through the induction of apoptosis.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the IC50 value for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Mandatory Visualizations

Hedgehog Signaling Pathway and MRT-83 Inhibition

Hedgehog_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits inhibition of GLI MRT-83 MRT-83 MRT-83->SMO Inhibits GLI GLI SUFU->GLI Sequesters GLI (Active) GLI (Active) GLI->GLI (Active) Target Genes Target Genes GLI (Active)->Target Genes Activates Transcription

Caption: Hedgehog signaling pathway and the inhibitory action of MRT-83.

Experimental Workflow for this compound Optimization

experimental_workflow start Start: Select Cell Line dose_response Dose-Response Curve (MTT Assay) start->dose_response determine_ic50 Determine IC50 dose_response->determine_ic50 pathway_analysis Confirm Pathway Inhibition (qPCR for GLI1, PTCH1) determine_ic50->pathway_analysis phenotypic_assay Perform Phenotypic Assays (e.g., Apoptosis, Migration) determine_ic50->phenotypic_assay end End: Analyze and Conclude pathway_analysis->end phenotypic_assay->end

Caption: Workflow for optimizing this compound concentration.

Troubleshooting Guide for this compound Experiments

troubleshooting_guide cluster_no_effect Troubleshooting: No or Low Efficacy cluster_high_toxicity Troubleshooting: High Cytotoxicity cluster_inconsistent_results Troubleshooting: Inconsistent Results start Problem Encountered no_effect No or Low Efficacy start->no_effect high_toxicity High Cytotoxicity at Low Concentrations start->high_toxicity inconsistent_results Inconsistent Results start->inconsistent_results check_concentration Verify Stock Concentration and Dilutions no_effect->check_concentration check_activity Confirm Compound Activity (Use a positive control cell line) no_effect->check_activity check_pathway Is the Hh pathway active in your cell line? no_effect->check_pathway check_resistance Consider resistance mechanisms (e.g., SMO mutations) no_effect->check_resistance check_dmso Check Final DMSO Concentration high_toxicity->check_dmso lower_concentration Lower the Concentration Range high_toxicity->lower_concentration shorter_incubation Reduce Incubation Time high_toxicity->shorter_incubation check_technique Review Cell Culture and Assay Techniques inconsistent_results->check_technique check_reagents Ensure Reagent Quality and Stability inconsistent_results->check_reagents check_passage Use Cells at a Consistent Passage Number inconsistent_results->check_passage

Caption: Troubleshooting decision tree for MRT-83 experiments.

References

MRT-83 hydrochloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of MRT-83 hydrochloride, a potent antagonist of the Smoothened (Smo) receptor. This document includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound powder should be stored at 2-8°C for up to 2 years.

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: The stability of this compound in solution is dependent on the solvent and storage temperature. For optimal stability, stock solutions should be stored in tightly sealed containers, protected from moisture. Recommended storage durations are:

  • -80°C: up to 6 months[1]

  • -20°C: up to 1 month[1]

It is advisable to prepare fresh working solutions for in vivo experiments on the day of use.[1]

Q3: What solvents are recommended for preparing this compound stock solutions?

A3: this compound is soluble in DMSO.[1] For in vivo studies, a common practice is to prepare a concentrated stock solution in DMSO, which is then further diluted in an appropriate vehicle such as a mixture of PEG300, Tween-80, and saline, or 20% SBE-β-CD in saline.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.

Q4: Is this compound sensitive to light?

Q5: What is the mechanism of action of this compound?

A5: this compound is a potent antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway. By inhibiting Smo, this compound blocks the downstream signaling cascade that leads to the activation of Gli transcription factors, which are involved in cell proliferation and survival.

Stability Data

While specific quantitative stability data from forced degradation studies on this compound are not publicly available, the following table provides an illustrative example of how such data would be presented. These are hypothetical values based on general knowledge of small molecule stability and should not be considered as experimental results.

Stress ConditionParameterTimeDegradation (%)Potential Degradation Products
Acidic Hydrolysis 0.1 M HCl24h5 - 15%Hydrolysis of the amide or guanidine group.
Alkaline Hydrolysis 0.1 M NaOH24h10 - 25%Hydrolysis of the amide or guanidine group.
Oxidative Stress 3% H₂O₂24h15 - 30%Oxidation of the trimethoxyphenyl or biphenyl rings.
Thermal Stress 60°C7 days5 - 10%General decomposition.
Photostability UV/Vis light24h5 - 20%Photodegradation products.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected potency in cell-based assays.

  • Possible Cause 1: Compound Degradation.

    • Troubleshooting Step: Ensure that stock solutions are stored correctly and that working solutions are freshly prepared. Avoid repeated freeze-thaw cycles by aliquoting stock solutions.

  • Possible Cause 2: Suboptimal Assay Conditions.

    • Troubleshooting Step: Optimize the concentration of the agonist (if used) and the incubation time with this compound. Ensure the cell density and health are optimal for the assay.

  • Possible Cause 3: Inaccurate Pipetting or Dilution.

    • Troubleshooting Step: Calibrate pipettes regularly and perform serial dilutions carefully to ensure accurate final concentrations.

Issue 2: Precipitation of this compound in aqueous buffers or cell culture media.

  • Possible Cause 1: Low Aqueous Solubility.

    • Troubleshooting Step: Ensure the final concentration of DMSO or other organic solvents is compatible with your experimental system and does not exceed a level that affects cell viability (typically <0.5% DMSO). If solubility issues persist, consider using a different formulation, such as one containing solubilizing agents like PEG300 or cyclodextrins.

  • Possible Cause 2: pH-dependent Solubility.

    • Troubleshooting Step: Check the pH of your final solution. The solubility of hydrochloride salts can be influenced by pH. Adjusting the pH of the buffer, if experimentally permissible, may improve solubility.

Issue 3: Acquired resistance to this compound in long-term cell culture experiments.

  • Possible Cause: Mutations in the Hedgehog Signaling Pathway.

    • Troubleshooting Step: Resistance to Smoothened inhibitors can arise from mutations in Smo itself or in downstream components of the pathway, such as Gli transcription factors. Consider sequencing the relevant genes in your resistant cell lines to identify potential mutations. Combining this compound with inhibitors of downstream targets or other signaling pathways, such as the PI3K pathway, may be a strategy to overcome resistance.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution (e.g., 10 mM in DMSO):

    • Accurately weigh the required amount of this compound powder.

    • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration.

    • Vortex or sonicate gently until the compound is completely dissolved.

    • Aliquot the stock solution into small, single-use vials and store at -80°C for up to 6 months.

  • Working Solution for in vitro assays:

    • Thaw a single aliquot of the DMSO stock solution.

    • Perform serial dilutions in cell culture medium or an appropriate aqueous buffer to achieve the desired final concentrations.

    • Ensure the final DMSO concentration is kept constant across all experimental conditions and does not exceed a level toxic to the cells.

  • Working Solution for in vivo studies (Example Formulation):

    • Prepare a 20.8 mg/mL stock solution of this compound in DMSO.

    • To prepare 1 mL of the final formulation, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix well.

    • Add 50 µL of Tween-80 and mix thoroughly.

    • Add 450 µL of saline and mix until a clear solution is obtained.

    • This formulation should be prepared fresh on the day of use.

Protocol 2: General Procedure for a Forced Degradation Study

This protocol provides a general framework for assessing the stability of this compound under various stress conditions.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature.

    • Oxidation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature, protected from light.

    • Thermal Degradation: Store the solid compound and the solution at an elevated temperature (e.g., 60°C).

    • Photostability: Expose the solid compound and the solution to a light source that provides both UV and visible light, alongside a dark control.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

  • Data Analysis: Calculate the percentage of degradation at each time point and identify the conditions under which the compound is least stable.

Visualizations

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog Ligand (Hh) Hedgehog Ligand (Hh) PTCH1 PTCH1 Hedgehog Ligand (Hh)->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU-GLI Complex SUFU GLI SMO->SUFU-GLI Complex Inhibits SUFU SUFU GLI GLI GLI (active) GLI (active) GLI->GLI (active) Translocates SUFU-GLI Complex->GLI Releases Target Gene Transcription Target Gene Transcription GLI (active)->Target Gene Transcription Activates MRT-83 MRT-83 MRT-83->SMO Antagonizes

Caption: Mechanism of this compound action on the Hedgehog signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare Stock Solution (e.g., 10 mM in DMSO) Working_Solution Prepare Working Solution (Dilute in media/buffer) Stock_Solution->Working_Solution Cell_Treatment Treat Cells with This compound Working_Solution->Cell_Treatment Incubation Incubate for Specified Time Cell_Treatment->Incubation Assay Perform Assay (e.g., Luciferase, qPCR, Western Blot) Incubation->Assay Data_Analysis Analyze and Interpret Results Assay->Data_Analysis

Caption: General experimental workflow for in vitro studies with this compound.

References

Avoiding experimental artifacts with MRT-83 hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing MRT-83 hydrochloride, a potent Smoothened (Smo) receptor antagonist, in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule antagonist of the Smoothened (Smo) receptor.[1] Smo is a key component of the Hedgehog (Hh) signaling pathway.[2][3] In the absence of a Hedgehog ligand, the receptor Patched (Ptch) inhibits Smo.[2][3] When a Hedgehog ligand binds to Ptch, this inhibition is relieved, allowing Smo to activate downstream signaling, leading to the activation of Gli transcription factors and the expression of Hh target genes. MRT-83 directly binds to Smo, preventing its activation and thereby blocking the entire downstream signaling cascade.

Q2: What are the recommended storage and handling conditions for this compound?

A2: For long-term storage of a stock solution, it is recommended to store it at -80°C for up to 6 months. For shorter-term storage, -20°C for up to 1 month is acceptable. The compound should be stored in a sealed container, away from moisture.

Q3: In which solvent can I dissolve this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO). For in vivo applications, further dilution into appropriate vehicles like corn oil may be necessary, but it is recommended to prepare these solutions fresh daily.

Q4: What are the typical working concentrations for this compound in cell-based assays?

A4: The effective concentration of this compound can vary depending on the cell line and the specific assay. However, its IC50 (the concentration at which it inhibits 50% of the biological response) has been reported to be in the nanomolar range in various assays. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guides

Problem 1: No or weak inhibition of Hedgehog signaling observed.

Possible Cause 1: Inactive Compound

  • Solution: Ensure that this compound has been stored correctly and that the stock solution is not expired. Prepare a fresh stock solution from a new vial if necessary.

Possible Cause 2: Inappropriate Assay Window

  • Solution: The timing of treatment and analysis is critical. For qPCR analysis of target genes like GLI1 and PTCH1, a treatment duration of 24-48 hours is often sufficient to observe changes in mRNA levels. For protein analysis by Western blot, a similar or slightly longer incubation time may be needed. Optimize the treatment duration for your specific cell line and assay.

Possible Cause 3: Cell Line Insensitivity

  • Solution: Not all cell lines are equally responsive to Hedgehog pathway inhibition. Some cell lines may have mutations downstream of Smo, such as in SUFU or have amplifications of GLI genes, which would render them resistant to Smo antagonists.

    • Verification: Confirm that your cell line has an active Hedgehog pathway that is dependent on Smo signaling. This can be done by activating the pathway with a Smo agonist like SAG and observing the expected downstream response.

    • Alternative Cell Lines: Consider using well-characterized Hedgehog-responsive cell lines such as Shh-LIGHT2 cells, NIH/3T3 cells, or certain medulloblastoma or basal cell carcinoma cell lines.

Possible Cause 4: Insufficient Compound Concentration

  • Solution: Perform a dose-response curve to determine the optimal concentration of this compound for your cell line. Start with a broad range of concentrations (e.g., 1 nM to 10 µM) to identify the effective range.

Problem 2: Inconsistent or unexpected results in downstream analyses (qPCR, Western Blot, Immunofluorescence).

Possible Cause 1: Off-Target Effects

  • Solution: While MRT-83 has been shown to be specific for the Hedgehog pathway and does not affect Wnt signaling, the possibility of off-target effects with any small molecule inhibitor should be considered.

    • Controls: Include appropriate controls in your experiments. A key control is to use a structurally related but inactive compound to ensure the observed effects are due to Smo inhibition. Additionally, rescuing the phenotype by overexpressing a downstream component of the pathway can help confirm on-target activity.

Possible Cause 2: Experimental Artifacts in qPCR

  • Solution:

    • Primer Validation: Ensure your qPCR primers for Hedgehog target genes (GLI1, PTCH1, etc.) are specific and efficient.

    • Reference Genes: Use multiple stable reference genes for normalization.

    • Controls: Include no-template controls and no-reverse-transcriptase controls to check for contamination.

Possible Cause 3: Artifacts in Immunofluorescence Staining of Primary Cilia

  • Solution: The primary cilium is a delicate structure, and its visualization can be prone to artifacts.

    • Fixation: The choice of fixation method is critical. 4% paraformaldehyde (PFA) is a common choice, but methanol or trichloroacetic acid (TCA) fixation may be better for certain ciliary proteins. Over-fixation can also damage epitopes. Live-cell imaging can be an alternative to avoid fixation-induced artifacts.

    • Antibody Specificity: Validate the specificity of your primary antibodies against ciliary proteins (e.g., acetylated α-tubulin for the axoneme, or specific antibodies for Smo or Gli proteins).

    • Cell Culture Conditions: Ciliogenesis is often induced by serum starvation. Ensure your cell culture conditions are optimal for primary cilia formation.

Possible Cause 4: Issues with Western Blotting

  • Solution:

    • Antibody Validation: Use well-validated antibodies for Hedgehog pathway proteins. The expression levels of some components, like Gli1, can be low, requiring sensitive detection methods.

    • Loading Controls: Use a reliable loading control to ensure equal protein loading.

    • Positive and Negative Controls: Include lysates from cells with known high and low Hedgehog pathway activity as positive and negative controls.

Quantitative Data Summary

ParameterValueCell Line(s)Reference
IC50 (Shh-light2 cells) 15 nMShh-light2
IC50 (C3H10T1/2 cells) 11 nMC3H10T1/2

Experimental Protocols

Protocol 1: Quantitative PCR (qPCR) for Hedgehog Target Gene Expression
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere. Treat cells with this compound at various concentrations or a vehicle control (e.g., DMSO) for 24-48 hours.

  • RNA Isolation: Isolate total RNA from the cells using a commercially available kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, your cDNA template, and validated primers for Hedgehog target genes (e.g., GLI1, PTCH1) and at least two stable reference genes (e.g., GAPDH, ACTB).

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated samples compared to the vehicle control.

Protocol 2: Immunofluorescence for Primary Cilia Visualization
  • Cell Culture: Seed cells on glass coverslips in a 24-well plate. To induce ciliogenesis, serum-starve the cells for 24-48 hours once they reach confluence.

  • Treatment: Treat the cells with this compound or a vehicle control for the desired duration.

  • Fixation: Gently wash the cells with PBS and fix them. A common method is to use 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilization: If staining for intracellular proteins, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against a ciliary marker (e.g., anti-acetylated α-tubulin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Mounting and Imaging: Wash the cells with PBS, mount the coverslips on microscope slides with an anti-fade mounting medium containing DAPI (to stain nuclei), and visualize using a fluorescence microscope.

Visualizations

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cilium Primary Cilium cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand Ptch Ptch Hh Ligand->Ptch Binds Smo Smo Ptch->Smo Inhibits Smo_cilium Smo Smo->Smo_cilium Translocates to Cilium (when active) SUFU_Gli SUFU-Gli Complex Smo_cilium->SUFU_Gli Inhibits SUFU Gli_P Phosphorylated Gli (Repressor) SUFU_Gli->Gli_P Leads to (in absence of Hh) Gli_A Active Gli SUFU_Gli->Gli_A Releases (in presence of Hh) Target_Genes Target Genes (Gli1, Ptch1) Gli_A->Target_Genes Activates Transcription MRT-83 MRT-83 Hydrochloride MRT-83->Smo Inhibits Troubleshooting_Workflow Start No/Weak Inhibition of Hedgehog Signaling Check_Compound Check Compound Activity (Fresh stock, storage) Start->Check_Compound Check_Concentration Optimize Concentration (Dose-response) Start->Check_Concentration Check_Cell_Line Verify Cell Line Sensitivity (e.g., with SAG agonist) Start->Check_Cell_Line Check_Assay Review Assay Protocol (Timing, controls) Start->Check_Assay Resolved Issue Resolved Check_Compound->Resolved Check_Concentration->Resolved Check_Cell_Line->Resolved Consider_Downstream_Mutation Consider Downstream Mutations (e.g., Gli) Check_Cell_Line->Consider_Downstream_Mutation If still no response Check_Assay->Resolved Experimental_Workflow Cell_Culture 1. Cell Culture & Treatment Harvest 2. Harvest Cells Cell_Culture->Harvest RNA_Isolation 3a. RNA Isolation Harvest->RNA_Isolation Protein_Lysis 3b. Protein Lysis Harvest->Protein_Lysis IF_Fixation 3c. Fixation for IF Harvest->IF_Fixation cDNA_Synthesis 4a. cDNA Synthesis RNA_Isolation->cDNA_Synthesis Western_Blot 4b. Western Blot Protein_Lysis->Western_Blot IF_Staining 4c. Immunostaining IF_Fixation->IF_Staining qPCR 5a. qPCR cDNA_Synthesis->qPCR Analysis_WB 6b. Data Analysis Western_Blot->Analysis_WB Analysis_IF 6c. Imaging IF_Staining->Analysis_IF Analysis_qPCR 6a. Data Analysis qPCR->Analysis_qPCR

References

Technical Support Center: MRT-83 Hydrochloride In Vivo Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MRT-83 hydrochloride for in vivo applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] By inhibiting Smo, MRT-83 blocks the downstream signaling cascade that leads to the activation of Gli transcription factors, which are implicated in cell proliferation and survival in certain cancers.[1]

Q2: What are the main challenges in delivering this compound in vivo?

MRT-83 is a hydrophobic molecule, which can lead to poor aqueous solubility and limited bioavailability. As a hydrochloride salt, its solubility can be pH-dependent, and it may be prone to precipitation upon changes in pH or when diluted into aqueous physiological fluids. Careful formulation is therefore critical for successful in vivo delivery.

Q3: What are the recommended storage conditions for this compound?

This compound should be stored at -20°C for short-term storage and -80°C for long-term storage. It is important to protect it from moisture.

Troubleshooting In Vivo Delivery of this compound

This guide addresses common issues encountered during the in vivo administration of this compound.

Problem Potential Cause Recommended Solution
Precipitation upon dilution of stock solution The hydrochloride salt may crash out of solution when the pH or solvent polarity changes drastically.- Use a co-solvent system (e.g., DMSO, PEG300, Tween 80) to maintain solubility. - Perform a step-wise dilution, adding the aqueous buffer to the stock solution slowly while vortexing. - Gently warm the solution to 37°C to aid dissolution.
Low or variable drug exposure in vivo Poor absorption from the administration site due to low solubility or rapid metabolism.- Optimize the formulation to enhance solubility and absorption. Consider lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS). - Evaluate different routes of administration (e.g., oral gavage, intraperitoneal, intravenous) to determine the most effective delivery method. - Co-administer with a P-glycoprotein inhibitor if efflux is suspected to be limiting absorption.
Observed toxicity or adverse effects in animal models The vehicle or the compound itself may be causing toxicity at the administered dose.- Conduct a dose-response study to determine the maximum tolerated dose (MTD). - Run a vehicle-only control group to assess the toxicity of the formulation components. - Monitor animals closely for signs of distress and adjust the dose or formulation as needed.
Inconsistent results between experiments Variability in formulation preparation, animal handling, or dosing technique.- Standardize the formulation and administration protocol. - Ensure accurate and consistent dosing volumes. - Randomize animals to different treatment groups to minimize bias.

Experimental Protocols

Below are detailed methodologies for key experiments related to the in vivo delivery of this compound.

Formulation Preparation (Example for Oral Gavage)

This protocol is adapted from general guidelines for formulating hydrophobic compounds for in vivo use.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 20 mg/mL). Use sonication or gentle warming (37°C) to ensure complete dissolution.

  • In a separate sterile tube, add the required volume of the DMSO stock solution.

  • Add PEG300 to the DMSO stock and mix thoroughly. A common ratio is 10% DMSO, 40% PEG300.

  • Add Tween 80 to the solution and mix until homogeneous. A typical concentration is 5% Tween 80.

  • Slowly add sterile saline to the mixture while vortexing to reach the final desired concentration. The final volume of saline would be 45% in this example.

  • Visually inspect the final formulation for any signs of precipitation. The solution should be clear.

Animal Dosing (Example for Oral Gavage in Mice)

Materials:

  • Prepared this compound formulation

  • Appropriate gauge oral gavage needles

  • Syringes

Procedure:

  • Accurately weigh each mouse to determine the correct dosing volume.

  • Gently restrain the mouse.

  • Insert the gavage needle carefully into the esophagus. Do not force the needle.

  • Slowly administer the calculated volume of the this compound formulation.

  • Monitor the animal for any signs of distress after dosing.

Quantitative Data Summary

As specific in vivo pharmacokinetic data for this compound is limited in publicly available literature, the following table provides representative data for another Smoothened inhibitor, PF-04449913, to offer a general understanding of the expected pharmacokinetic profile of this class of compounds.

Parameter Value (for PF-04449913) Species Dose and Route Reference
Bioavailability 33%DogOral[2]
Clearance (Clp) >70 mL/min/kgRatIV[2]
Clearance (Clp) 18 mL/min/kgDogIV[2]

Note: This data is for a different Smoothened inhibitor and should be used for reference purposes only. The pharmacokinetic properties of this compound may differ.

Visualizations

Hedgehog Signaling Pathway and Inhibition by MRT-83

Hedgehog_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog Ligand Hedgehog Ligand PTCH1 PTCH1 Hedgehog Ligand->PTCH1 Binds to SMO SMO PTCH1->SMO Inhibits GLI Proteins GLI Proteins SMO->GLI Proteins Activates SUFU SUFU SUFU->GLI Proteins Inhibits GLI (Active) GLI (Active) GLI Proteins->GLI (Active) Target Gene Expression Target Gene Expression GLI (Active)->Target Gene Expression Promotes MRT-83 MRT-83 MRT-83->SMO Inhibits

Caption: Inhibition of the Hedgehog signaling pathway by MRT-83.

Experimental Workflow for In Vivo Delivery of MRT-83

InVivo_Workflow Formulation Formulation Administration Administration Formulation->Administration Animal Model Animal Model Animal Model->Administration Monitoring Monitoring Administration->Monitoring Data Collection Data Collection Monitoring->Data Collection Analysis Analysis Data Collection->Analysis Troubleshooting_Logic start In Vivo Delivery Issue precipitation Precipitation? start->precipitation low_exposure Low Bioavailability? precipitation->low_exposure No optimize_formulation Optimize Formulation (Co-solvents, pH) precipitation->optimize_formulation Yes toxicity Toxicity Observed? low_exposure->toxicity No change_route Change Admin Route low_exposure->change_route Yes dose_response Conduct Dose-Response Study toxicity->dose_response Yes vehicle_control Check Vehicle Toxicity toxicity->vehicle_control Also consider

References

Interpreting unexpected results with MRT-83 hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with MRT-83 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] It functions by inhibiting the activity of Smo, thereby blocking the downstream signaling cascade.[1] MRT-83 has been shown to be more potent than the commonly used Smo antagonist, cyclopamine, with an IC50 in the nanomolar range.[1] Its mechanism involves inhibiting the binding of agonists to Smo and preventing the agonist-induced trafficking of Smo to the primary cilium.[1]

Q2: I am observing no effect of MRT-83 on Wnt signaling in my experiments. Is this expected?

A2: Yes, this is an expected result. MRT-83 is a selective antagonist for the Hedgehog signaling pathway. Studies have shown that it does not alter Wnt signaling.[1] This selectivity makes it a useful tool for specifically investigating the role of the Hh pathway in various biological processes.

Q3: My in vivo experiment shows that this compound is not inhibiting Hedgehog signaling as expected. What could be the issue?

A3: Several factors could contribute to a lack of efficacy in vivo. Consider the following:

  • Compound Stability and Delivery: Ensure the stability of your this compound formulation and that the delivery method is appropriate for the target tissue. In vivo studies have successfully used stereotaxic injection into the lateral ventricle of adult mice to demonstrate its activity in the subventricular zone.

  • Dosage: The dosage of MRT-83 may need to be optimized for your specific animal model and target organ.

  • Metabolism: The compound may be metabolized in vivo, reducing its effective concentration at the target site.

  • Control Compound: It is crucial to include a structurally related but inactive compound as a negative control to ensure the observed effects are specific to Smo antagonism.

Troubleshooting Guide for Unexpected Results

Unexpected Result Potential Cause Recommended Action
High background signal in Hedgehog signaling assays 1. Cell line may have high basal Hh pathway activity. 2. Reagents may be contaminated. 3. Sub-optimal assay conditions.1. Use a cell line with low basal Hh activity or pre-treat with a known Hh pathway inhibitor to establish a baseline. 2. Use fresh, high-quality reagents and sterile techniques. 3. Optimize assay parameters such as cell density, incubation time, and reagent concentrations.
Inconsistent IC50 values for MRT-83 1. Variability in cell passage number. 2. Inconsistent agonist concentration. 3. Pipetting errors.1. Use cells within a consistent and low passage number range. 2. Ensure the concentration of the Hh pathway agonist (e.g., Sonic Hedgehog) is consistent across experiments. 3. Calibrate pipettes regularly and use reverse pipetting for viscous solutions.
Cell toxicity observed at expected effective concentrations 1. Off-target effects of MRT-83 at high concentrations. 2. Solvent toxicity. 3. Cell line sensitivity.1. Perform a dose-response curve to determine the optimal non-toxic concentration. 2. Ensure the final solvent concentration is low and consistent across all treatments. Include a vehicle-only control. 3. Test the compound on a different cell line to assess cell-type specific toxicity.

Experimental Protocols

Hedgehog Signaling Inhibition Assay (Luciferase Reporter)

This protocol is a general guideline for assessing the inhibitory effect of MRT-83 on the Hedgehog pathway using a luciferase reporter assay.

  • Cell Culture: Plate C3H10T1/2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Transfection: Co-transfect the cells with a Gli-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Treatment: After 24 hours, replace the medium with fresh medium containing varying concentrations of this compound or vehicle control. Pre-incubate for 1 hour.

  • Stimulation: Add a known Hh pathway agonist (e.g., recombinant Shh protein) to the wells and incubate for an additional 48 hours.

  • Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized data against the log of the MRT-83 concentration to determine the IC50 value.

Visualizations

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds Smo Smoothened (Smo) PTCH1->Smo Gli Complex SUFU-Gli Complex Smo->Gli Complex Activates (dissociation) SUFU SUFU Gli-R Gli Repressor (Gli-R) Gli Complex->Gli-R Forms Gli-A Gli Activator (Gli-A) Gli Complex->Gli-A Releases Target Genes Target Gene Transcription Gli-R->Target Genes Represses Gli-A->Target Genes MRT-83 MRT-83 Hydrochloride MRT-83->Smo Inhibits

Caption: Hedgehog signaling pathway and the inhibitory action of this compound on Smoothened.

Experimental_Workflow A 1. Cell Seeding (e.g., C3H10T1/2) B 2. Transfection (Luciferase Reporters) A->B C 3. Pre-incubation with MRT-83 or Vehicle B->C D 4. Stimulation with Hh Agonist C->D E 5. Incubation (48 hours) D->E F 6. Cell Lysis E->F G 7. Dual-Luciferase Assay F->G H 8. Data Analysis (IC50 Determination) G->H

Caption: Workflow for an in vitro Hedgehog signaling inhibition assay using a luciferase reporter system.

Troubleshooting_Logic Start Unexpected Result Q1 Is there high background signal? Start->Q1 A1 Action: Check cell line, reagents, and assay conditions. Q1->A1 Yes Q2 Are IC50 values inconsistent? Q1->Q2 No A2 Action: Verify cell passage, agonist concentration, and pipetting. Q2->A2 Yes Q3 Is cell toxicity observed? Q2->Q3 No A3 Action: Perform dose-response, check solvent effects, and test different cell lines. Q3->A3 Yes

Caption: A logical troubleshooting guide for common unexpected results with this compound.

References

Technical Support Center: Improving Reproducibility of MRT-83 Hydrochloride Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing experiments with MRT-83 hydrochloride, a potent Smoothened (Smo) receptor antagonist. Our goal is to enhance the reproducibility and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] In the absence of the Hedgehog ligand, the Patched (Ptch) receptor inhibits Smo. When Hedgehog binds to Ptch, this inhibition is lifted, allowing Smo to translocate to the primary cilium and activate downstream signaling, leading to the activation of Gli transcription factors. This compound works by binding to Smo and preventing its activation, even in the presence of a Hedgehog ligand, thereby blocking the downstream signaling cascade.[1]

Q2: How should I prepare and store this compound stock solutions?

A2: Proper preparation and storage of this compound are crucial for maintaining its activity. It is recommended to prepare a high-concentration stock solution in a suitable solvent and store it in aliquots to avoid repeated freeze-thaw cycles.

Q3: What are the reported IC50 values for this compound?

A3: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and assay conditions. It is essential to determine the IC50 empirically for your specific experimental setup.

Cell LineAssay TypeReported IC50
Shh-light2Luciferase Reporter Assay15 nM
C3H10T1/2Alkaline Phosphatase Assay11 nM

Note: These values are for reference and may differ based on experimental conditions.

Troubleshooting Guides

Gli-Luciferase Reporter Assay

This guide addresses common issues encountered when using a Gli-dependent luciferase reporter assay to measure Hedgehog pathway inhibition by this compound.

Q1: I am observing high variability between my replicate wells. What could be the cause?

A1: High variability can stem from several factors. Here's a systematic approach to troubleshooting:

  • Pipetting Accuracy: Ensure your pipettes are calibrated, especially for small volumes. Use reverse pipetting for viscous solutions.

  • Inadequate Mixing: Gently mix all reagents thoroughly after addition to avoid concentration gradients.

  • Cell Health and Density: Use cells with a low passage number and ensure they are healthy. Plate cells at an optimal density to achieve 70-80% confluency at the time of the assay.

  • Edge Effects: The outer wells of a microplate are prone to evaporation. To mitigate this, avoid using the outermost wells or fill them with sterile buffer or water.

Q2: The inhibitory effect of this compound is lower than expected (high IC50 value). What are the possible reasons?

A2: A higher-than-expected IC50 value can be due to several factors related to the compound or the assay conditions:

  • Compound Precipitation: this compound may have limited solubility in aqueous media. Visually inspect for any precipitation in your stock solutions and final assay wells. Consider using a lower concentration of the compound or a different solvent system if precipitation is observed.

  • Suboptimal Agonist Stimulation: If you are using a Hedgehog pathway agonist like Sonic Hedgehog (Shh) ligand or SAG, ensure its concentration is optimal for robust pathway activation. Titrate the agonist to determine the concentration that yields a strong and reproducible signal.

  • Incorrect Incubation Times: Ensure adequate incubation time after transfection (24-48 hours) and after drug treatment (e.g., 24-30 hours) to allow for sufficient reporter protein expression and pathway modulation.[2][3]

Q3: My luciferase signal is very low or absent, even in the positive control wells. How can I troubleshoot this?

A3: A weak or absent signal is often due to issues with the reporter system or cell health:

  • Low Transfection Efficiency: Optimize your transfection protocol. Use a positive control vector (e.g., a CMV promoter driving luciferase) to assess transfection efficiency independently.

  • Degraded Reagents: Luciferase assay reagents, particularly the luciferin substrate, are sensitive to degradation. Use fresh reagents and prepare them according to the manufacturer's instructions.

  • Incorrect Luminometer Settings: Ensure the luminometer is set to the correct reading mode (luminescence) and use an appropriate integration time.

Experimental Protocol: Gli-Luciferase Reporter Assay

This protocol provides a general framework. Specific cell lines, reagent concentrations, and incubation times should be optimized for your experimental system.

  • Cell Seeding: Seed NIH/3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively active Renilla luciferase reporter into a 96-well plate.[2]

  • Transfection (if applicable): If using transient transfection, transfect cells with the reporter plasmids according to an optimized protocol.

  • Compound Treatment: The following day, replace the medium with a low-serum medium containing varying concentrations of this compound or vehicle control (e.g., DMSO).

  • Pathway Activation: Add a Hedgehog pathway agonist (e.g., Shh-conditioned medium or a specific concentration of SAG) to the appropriate wells.

  • Incubation: Incubate the plate for 24-30 hours at 37°C in a CO2 incubator.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luminescence Measurement: Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for variations in cell number and transfection efficiency.

Diagram: Hedgehog Signaling Pathway and MRT-83 Action

Hedgehog_Pathway cluster_membrane Cell Membrane cluster_cilium Primary Cilium cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH PTCH1 Smo Smoothened (Smo) PTCH->Smo Inhibits Smo_cilium Active Smo Smo->Smo_cilium Translocates to SUFU_Gli SUFU-Gli Complex Smo_cilium->SUFU_Gli Inhibits SUFU Gli_act Active Gli SUFU_Gli->Gli_act Releases Gli_nuc Gli Gli_act->Gli_nuc Translocates to Target_Genes Target Gene Expression Gli_nuc->Target_Genes Activates Hh Hedgehog Ligand Hh->PTCH Binds MRT83 MRT-83 MRT83->Smo Inhibits

Caption: Hedgehog signaling pathway and the inhibitory action of MRT-83.

Diagram: Gli-Luciferase Reporter Assay Workflow

Luciferase_Workflow A 1. Seed cells with Gli-luciferase reporter B 2. Treat with MRT-83 hydrochloride A->B C 3. Stimulate with Hedgehog agonist B->C D 4. Incubate for 24-30h C->D E 5. Lyse cells D->E F 6. Add luciferase substrate E->F G 7. Measure luminescence F->G H 8. Analyze data (Normalize to control) G->H

Caption: Workflow for a Gli-luciferase reporter assay.

Immunofluorescence Analysis of Smoothened Localization

This guide provides troubleshooting for visualizing the effect of this compound on Smoothened translocation to the primary cilium using immunofluorescence.

Q1: I am having trouble visualizing primary cilia. What are the critical steps for successful staining?

A1: Visualizing primary cilia can be challenging. Pay close attention to these steps:

  • Cell Culture Conditions: Many cell types require serum starvation to induce ciliogenesis. Optimize the duration of serum starvation for your specific cell line (e.g., 24-48 hours).

  • Fixation: The choice of fixative is critical. While paraformaldehyde is commonly used, methanol fixation can sometimes improve the staining of ciliary proteins. You may need to test different fixation methods.

  • Permeabilization: Use a gentle permeabilization agent like Triton X-100 at a low concentration (e.g., 0.1%) to avoid disrupting the delicate ciliary structure.

  • Primary Antibodies: Use well-validated antibodies against ciliary markers (e.g., acetylated α-tubulin, Arl13b) and Smoothened. Titrate your primary antibodies to find the optimal concentration that gives a strong signal with low background.

Q2: I see non-specific staining or high background in my images. How can I reduce it?

A2: High background can obscure the specific signal. Here are some tips to reduce it:

  • Blocking: Increase the blocking time or try a different blocking agent (e.g., bovine serum albumin, normal goat serum).

  • Antibody Dilution: Use a higher dilution of your primary and secondary antibodies.

  • Washing Steps: Increase the number and duration of washing steps after antibody incubations to remove unbound antibodies.

  • Secondary Antibody Control: Include a control where you omit the primary antibody to ensure that the secondary antibody is not binding non-specifically.

Q3: How do I interpret my results and what are the appropriate controls?

A3: Proper interpretation requires the inclusion of appropriate controls:

  • Positive Control: Treat cells with a known Hedgehog pathway agonist (e.g., SAG) to induce Smo translocation to the primary cilium.

  • Negative Control: Use a vehicle-treated control to observe the basal localization of Smo.

  • MRT-83 Treatment: In agonist-stimulated cells, treatment with this compound should prevent the accumulation of Smo in the primary cilium.

  • Quantification: Quantify the percentage of ciliated cells that show Smo localization in the cilium across different treatment groups.

Experimental Protocol: Immunofluorescence for Smoothened Localization

This is a general protocol that may require optimization.

  • Cell Culture: Seed cells on glass coverslips. Once they reach the desired confluency, induce ciliogenesis by serum starvation for 24-48 hours.

  • Treatment: Treat the cells with vehicle, a Hedgehog agonist (e.g., SAG), and/or this compound for the desired time.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with primary antibodies against Smoothened and a ciliary marker (e.g., acetylated α-tubulin) diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies in the dark for 1 hour at room temperature.

  • Mounting: Mount the coverslips on microscope slides using a mounting medium containing DAPI to stain the nuclei.

  • Imaging: Visualize the cells using a fluorescence or confocal microscope.

Diagram: Smoothened Trafficking Experimental Workflow

IF_Workflow cluster_positive Positive Control cluster_negative Negative Control cluster_mrt83 MRT-83 Treatment A1 Serum Starve B1 Add Hh Agonist A1->B1 C1 Fix & Stain B1->C1 D1 Image: Smo in Cilium C1->D1 A2 Serum Starve B2 Add Vehicle A2->B2 C2 Fix & Stain B2->C2 D2 Image: Smo not in Cilium C2->D2 A3 Serum Starve B3 Add Hh Agonist + MRT-83 A3->B3 C3 Fix & Stain B3->C3 D3 Image: Smo not in Cilium C3->D3

Caption: Experimental workflow for analyzing Smoothened ciliary localization.

References

Validation & Comparative

Validating MRT-83 Hydrochloride Activity in Cells: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating the Hedgehog (Hh) signaling pathway, validating the in-cell activity of inhibitors is a critical step. This guide provides a comprehensive comparison of MRT-83 hydrochloride, a potent Smoothened (Smo) antagonist, with other well-established Smo inhibitors, vismodegib and sonidegib. We present supporting experimental data, detailed protocols for key validation assays, and visualizations to clarify the underlying mechanisms and workflows.

Mechanism of Action of this compound

This compound is a small molecule inhibitor that targets the Smoothened (Smo) receptor, a key component of the Hedgehog signaling pathway.[1] In the canonical Hh pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (Ptch) receptor alleviates Ptch's inhibition of Smo. This allows Smo to translocate to the primary cilium and initiate a downstream signaling cascade that ultimately leads to the activation of Gli transcription factors and the expression of Hh target genes. MRT-83 acts as a potent antagonist of Smo, effectively blocking this signaling cascade.[1] Its activity has been demonstrated to be in the nanomolar range, showing greater potency than the reference Smo antagonist, cyclopamine.[1]

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cilium Primary Cilium cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog Ligand Hedgehog Ligand PTCH1 PTCH1 Hedgehog Ligand->PTCH1 Binds to SMO Smoothened (SMO) PTCH1->SMO Inhibits SMO_cilium Active SMO SMO->SMO_cilium Translocates to SUFU_Gli SUFU-Gli Complex SMO_cilium->SUFU_Gli Inhibits complex formation Gli_act Active Gli SUFU_Gli->Gli_act Releases Gli_nuc Gli Gli_act->Gli_nuc Translocates to Target_Genes Target Gene Expression Gli_nuc->Target_Genes Activates MRT-83 MRT-83 MRT-83->SMO Inhibits

Hedgehog signaling pathway and the inhibitory action of MRT-83.

Quantitative Comparison of Smoothened Inhibitors

The following table summarizes the in vitro inhibitory activity of this compound in comparison to the FDA-approved Smoothened inhibitors, vismodegib and sonidegib. The data is compiled from various sources and provides a benchmark for their relative potencies in key cellular assays.

InhibitorTargetAssay TypeCell LineIC50 (nM)Reference
This compound Smoothened (Smo)Shh-Light II Luciferase ReporterNIH/3T3~10[2]
This compound Smoothened (Smo)BODIPY-cyclopamine BindingHEK293Potent inhibition[1]
Vismodegib (GDC-0449) Smoothened (Smo)BODIPY-cyclopamine Binding293 cells3
Sonidegib (NVP-LDE225) Smoothened (Smo)Shh-Light II Luciferase ReporterNIH/3T3~2.5Not explicitly found in a direct comparison with MRT-83

Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes. A direct head-to-head study would be required for a definitive comparison.

Key Cellular Assays for Validating this compound Activity

To validate the inhibitory activity of this compound on the Hedgehog pathway, several key cellular assays are employed. These assays assess different aspects of the signaling cascade, from receptor binding to downstream gene expression.

Experimental_Workflow Assay1 Gli-Luciferase Reporter Assay Readout1 Luciferase Activity (Downstream signaling) Assay1->Readout1 Assay2 BODIPY-cyclopamine Binding Assay Readout2 Fluorescence Intensity (Direct binding to Smo) Assay2->Readout2 Assay3 Smoothened Ciliary Localization Assay Readout3 Immunofluorescence (Smo trafficking) Assay3->Readout3 Data1 IC50 Determination Readout1->Data1 Data2 Competitive Binding Curve Readout2->Data2 Data3 Quantification of Ciliary Smo Readout3->Data3

Experimental workflow for validating Smoothened inhibitors.

Experimental Protocols

Gli-Luciferase Reporter Assay

This assay quantitatively measures the activity of the Hedgehog pathway by detecting the expression of a luciferase reporter gene under the control of a Gli-responsive promoter. The Shh-Light II cell line, which is derived from NIH/3T3 cells and stably expresses this reporter system, is commonly used.

Materials:

  • Shh-Light II cells (or other suitable Gli-reporter cell line)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Low-serum medium (e.g., DMEM with 0.5% FBS)

  • Hedgehog pathway agonist (e.g., Shh conditioned medium or Smoothened Agonist (SAG))

  • This compound and other test compounds

  • 96-well white, clear-bottom tissue culture plates

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Seeding: Seed Shh-Light II cells into a 96-well plate at a density that allows them to reach confluency the following day.

  • Serum Starvation: Once confluent, carefully aspirate the growth medium and replace it with a low-serum medium. Incubate for 24 hours to induce primary cilia formation.

  • Compound Treatment: Prepare serial dilutions of this compound and other inhibitors in the low-serum medium. Add the compounds to the designated wells. Include a vehicle control (e.g., DMSO).

  • Pathway Activation: Add a fixed concentration of a Hedgehog pathway agonist (e.g., Shh conditioned medium or SAG) to all wells except for the negative control.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

  • Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to account for variations in cell number and transfection efficiency. Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 value.

BODIPY-Cyclopamine Competition Binding Assay

This assay directly assesses the ability of a test compound to bind to the Smoothened receptor by competing with a fluorescently labeled Smo antagonist, BODIPY-cyclopamine.

Materials:

  • Cells overexpressing Smoothened (e.g., HEK293-Smo)

  • Complete growth medium

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • BODIPY-cyclopamine

  • This compound and other unlabeled competitor compounds

  • 96-well plates suitable for fluorescence measurement

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Cell Preparation: Harvest cells overexpressing Smoothened and resuspend them in assay buffer.

  • Competition Reaction: In a 96-well plate, add the cells, a fixed concentration of BODIPY-cyclopamine, and serial dilutions of the unlabeled test compounds (e.g., this compound). Include wells with cells and BODIPY-cyclopamine only (maximum binding) and cells with a high concentration of an unlabeled competitor (non-specific binding).

  • Incubation: Incubate the plate at 37°C for 1-2 hours to allow binding to reach equilibrium.

  • Washing (Optional but Recommended): Wash the cells with cold assay buffer to remove unbound BODIPY-cyclopamine. This can be done by centrifugation and resuspension.

  • Fluorescence Measurement: Measure the fluorescence intensity of the cell-associated BODIPY-cyclopamine using a flow cytometer or a fluorescence plate reader.

  • Data Analysis: Plot the fluorescence intensity against the concentration of the competitor compound. The concentration at which the competitor displaces 50% of the BODIPY-cyclopamine binding is its IC50 value.

Smoothened Ciliary Localization Assay (Immunofluorescence)

This assay visualizes the subcellular localization of Smoothened and determines if a test compound can inhibit its agonist-induced translocation to the primary cilium, a key step in Hedgehog pathway activation.

Materials:

  • NIH/3T3 cells (or other ciliated cell line)

  • Glass coverslips

  • Complete growth medium

  • Low-serum medium

  • Hedgehog pathway agonist (e.g., Shh conditioned medium or SAG)

  • This compound and other test compounds

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies: anti-Smoothened and anti-acetylated α-tubulin (cilia marker)

  • Fluorescently labeled secondary antibodies

  • DAPI (nuclear stain)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed NIH/3T3 cells on glass coverslips in a multi-well plate. Once confluent, switch to a low-serum medium for 24 hours to promote ciliogenesis. Treat the cells with the test compounds for a specified time, followed by stimulation with a Hedgehog pathway agonist.

  • Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with 0.1% Triton X-100.

  • Blocking and Antibody Incubation: Block non-specific binding with blocking buffer. Incubate with primary antibodies against Smoothened and acetylated α-tubulin overnight at 4°C.

  • Secondary Antibody Incubation and Staining: Wash with PBS and incubate with appropriate fluorescently labeled secondary antibodies. Counterstain the nuclei with DAPI.

  • Mounting and Imaging: Mount the coverslips onto microscope slides and acquire images using a fluorescence microscope.

  • Image Analysis: Quantify the percentage of ciliated cells that show Smoothened localization within the cilium for each treatment condition. Compare the effect of this compound to the vehicle control and other inhibitors.

References

A Head-to-Head Comparison of MRT-83 Hydrochloride and Vismodegib in Hedgehog Pathway Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development, has been implicated in the pathogenesis of various cancers when aberrantly reactivated. This has led to the development of targeted inhibitors, with Vismodegib being a first-in-class agent approved for the treatment of advanced basal cell carcinoma (BCC). This guide provides a detailed comparison of a novel Smoothened (Smo) antagonist, MRT-83 hydrochloride, with the established drug, Vismodegib, focusing on their performance in Hh pathway inhibition, supported by available preclinical data.

Mechanism of Action: Targeting the Smoothened Receptor

Both this compound and Vismodegib exert their inhibitory effects on the Hh pathway by targeting the Smoothened (Smo) receptor, a key transmembrane protein in the signaling cascade.[1][2][3] In the canonical Hh pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH1) receptor alleviates its inhibition of Smo. This allows Smo to transduce the signal downstream, ultimately leading to the activation of GLI transcription factors and the expression of Hh target genes that promote cell proliferation and survival.[4] Both MRT-83 and Vismodegib act as antagonists to Smo, preventing this downstream signaling.[2]

Quantitative Comparison of Inhibitory Potency

The following tables summarize the available quantitative data on the in vitro potency of this compound and Vismodegib in inhibiting the Hedgehog pathway. It is important to note that the experimental conditions, including the cell lines and assay types, differ, which can influence the absolute IC50 values.

CompoundCell LineAssay TypeIC50 ValueReference
This compound Shh-light2 (mouse fibroblast)Hh signaling inhibition15 nM
This compound C3H10T1/2 (mouse embryonic fibroblast)Hh signaling inhibition11 nM

Table 1: In Vitro Potency of this compound

CompoundCell Line/ModelAssay TypeIC50 ValueReference
Vismodegib Human Embryonic Palatal Mesenchyme (HEPM)GLI-luciferase reporter assay2.8 nM
Vismodegib Medulloblastoma allograft modelIn vivo Gli1 mRNA inhibition165 nM (0.165 µmol/L)
Vismodegib D5123 colorectal cancer xenograft modelIn vivo Gli1 mRNA inhibition267 nM (0.267 µmol/L)

Table 2: In Vitro and In Vivo Potency of Vismodegib

Signaling Pathway and Experimental Workflow Diagrams

Hedgehog_Pathway_Inhibition Hedgehog Signaling Pathway and Inhibition Points cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Shh Shh Ligand PTCH1 PTCH1 Shh->PTCH1 binds Smo Smoothened (Smo) PTCH1->Smo inhibits SUFU SUFU Smo->SUFU inhibits GLI GLI Proteins SUFU->GLI sequesters & inhibits Nucleus Nucleus GLI->Nucleus translocates TargetGenes Target Gene Expression Nucleus->TargetGenes activates Inhibitor MRT-83 / Vismodegib Inhibitor->Smo antagonizes

Caption: Hedgehog signaling pathway with points of inhibition.

Experimental_Workflow Workflow for Comparing Hh Pathway Inhibitors start Start cell_culture Cell Culture (e.g., Shh-light2, NIH/3T3) start->cell_culture in_vivo In Vivo Xenograft Model start->in_vivo treatment Treatment with MRT-83 or Vismodegib (Dose-Response) cell_culture->treatment assay In Vitro Assays treatment->assay luciferase Luciferase Reporter Assay (Measures GLI activity) assay->luciferase binding BODIPY-cyclopamine Binding Assay (Measures Smo binding) assay->binding data_analysis Data Analysis (IC50 determination) luciferase->data_analysis binding->data_analysis comparison Comparative Efficacy and Potency Assessment data_analysis->comparison tumor_implantation Tumor Cell Implantation in Mice in_vivo->tumor_implantation drug_administration Oral Administration of MRT-83 or Vismodegib tumor_implantation->drug_administration tumor_measurement Tumor Volume Measurement drug_administration->tumor_measurement pk_pd Pharmacokinetic/ Pharmacodynamic Analysis tumor_measurement->pk_pd pk_pd->comparison end End comparison->end

Caption: Experimental workflow for inhibitor comparison.

Experimental Protocols

GLI-Luciferase Reporter Assay

This assay is widely used to quantify the activity of the Hh pathway by measuring the transcriptional activity of GLI proteins.

Materials:

  • Hh-responsive cells (e.g., Shh-light2 or NIH/3T3 cells) stably transfected with a GLI-responsive firefly luciferase reporter and a constitutively active Renilla luciferase reporter (for normalization).

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) or calf serum (CS), penicillin, and streptomycin.

  • Hh pathway agonist (e.g., Shh-conditioned medium or a small molecule agonist like SAG).

  • This compound and Vismodegib.

  • Dual-luciferase reporter assay system.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the reporter cells in a 96-well plate and grow to confluence.

  • Serum Starvation: Replace the growth medium with a low-serum medium and incubate for 24 hours to synchronize the cells and reduce basal Hh pathway activity.

  • Compound Treatment: Add this compound or Vismodegib at various concentrations to the wells. Include a vehicle control.

  • Pathway Activation: Add the Hh pathway agonist to all wells except for the negative control.

  • Incubation: Incubate the plate for 24-48 hours.

  • Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the percent inhibition of GLI activity for each inhibitor concentration relative to the agonist-treated control to determine the IC50 value.

BODIPY-Cyclopamine Competition Binding Assay

This assay directly measures the ability of a compound to bind to the Smoothened receptor by competing with a fluorescently labeled ligand, BODIPY-cyclopamine.

Materials:

  • Cells overexpressing the Smoothened receptor (e.g., HEK293T cells transiently transfected with a Smo expression vector).

  • BODIPY-cyclopamine.

  • This compound and Vismodegib.

  • Flow cytometer or fluorescence microscope.

Procedure:

  • Cell Preparation: Harvest the Smo-expressing cells.

  • Compound Incubation: Incubate the cells with varying concentrations of this compound or Vismodegib.

  • Fluorescent Ligand Addition: Add a fixed concentration of BODIPY-cyclopamine to all samples and incubate.

  • Washing: Wash the cells to remove unbound fluorescent ligand.

  • Fluorescence Measurement: Measure the fluorescence intensity of the cells using a flow cytometer or fluorescence microscope.

  • Data Analysis: A decrease in fluorescence intensity in the presence of the test compound indicates competition for binding to Smo. The IC50 value is the concentration of the inhibitor that displaces 50% of the bound BODIPY-cyclopamine.

In Vivo Tumor Xenograft Model

This model assesses the anti-tumor efficacy of the inhibitors in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice).

  • Cancer cell line known to have an activated Hh pathway (e.g., medulloblastoma or certain colorectal cancer cell lines).

  • This compound and Vismodegib formulated for oral administration.

  • Calipers for tumor measurement.

Procedure:

  • Tumor Implantation: Subcutaneously inject the cancer cells into the flanks of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, this compound, Vismodegib). Administer the compounds orally at specified doses and schedules.

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals to calculate tumor volume.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: At the end of the study, collect plasma and tumor tissue to measure drug concentrations and downstream pathway modulation (e.g., Gli1 mRNA levels).

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups to determine the anti-tumor efficacy of each compound.

Concluding Remarks

References

A Comparative Guide to Smoothened Antagonists: MRT-83 Hydrochloride vs. Sonidegib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two Smoothened (Smo) antagonists, MRT-83 hydrochloride and sonidegib, which are potent inhibitors of the Hedgehog (Hh) signaling pathway. The aberrant activation of this pathway is a known driver in several cancers, making Smo a critical therapeutic target. This document synthesizes preclinical data to facilitate an objective evaluation of their performance.

Mechanism of Action: Targeting the Hedgehog Signaling Pathway

Both this compound and sonidegib function as antagonists to the Smoothened (Smo) receptor, a key transducer in the Hedgehog signaling pathway.[1] In a resting state, the Patched (PTCH) receptor inhibits Smo. Upon binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh), this inhibition is lifted, allowing Smo to activate the GLI family of transcription factors, which in turn regulate the expression of genes involved in cell proliferation and survival. By binding to Smo, both MRT-83 and sonidegib prevent this activation cascade, effectively silencing the pathway and inhibiting the growth of Hh-dependent tumors.[1][2]

cluster_off Hedgehog Pathway OFF cluster_on Hedgehog Pathway ON cluster_antagonist Mechanism of Antagonism PTCH_off PTCH Smo_off Smoothened (Inactive) PTCH_off->Smo_off Inhibits SUFU_off SUFU GLI_off GLI SUFU_off->GLI_off Sequesters Nucleus_off Nucleus GLI_off->Nucleus_off Repressor Form TargetGenes_off Target Gene Expression OFF Shh Shh Ligand PTCH_on PTCH Shh->PTCH_on Binds & Inhibits Smo_on Smoothened (Active) SUFU_on SUFU Smo_on->SUFU_on Inhibits GLI_on GLI SUFU_on->GLI_on Releases Nucleus_on Nucleus GLI_on->Nucleus_on Activator Form TargetGenes_on Target Gene Expression ON Nucleus_on->TargetGenes_on Transcription Antagonist MRT-83 or Sonidegib Smo_blocked Smoothened (Blocked) Antagonist->Smo_blocked Binds & Inhibits Pathway_blocked Hedgehog Pathway Inhibited Smo_blocked->Pathway_blocked start Seed reporter cells (e.g., Shh-light2) treat Treat with Smo agonist (e.g., Shh) +/- test compound (MRT-83 or Sonidegib) start->treat incubate Incubate for 24-48 hours treat->incubate lyse Lyse cells incubate->lyse measure Measure luciferase activity lyse->measure analyze Analyze data to determine IC50 measure->analyze start Prepare cells expressing Smo incubate Incubate with BODIPY-cyclopamine and varying concentrations of test compound start->incubate wash Wash to remove unbound ligand incubate->wash measure Measure fluorescence wash->measure analyze Analyze data to determine binding affinity measure->analyze

References

Decoding Specificity: A Comparative Analysis of MRT-83 Hydrochloride for the Smoothened Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of Hedgehog (Hh) signaling pathway inhibitors, the specificity of a compound for its target is paramount. This guide provides a comprehensive comparison of MRT-83 hydrochloride, a potent antagonist of the Smoothened (Smo) receptor, with other notable Smo inhibitors. Through an objective lens, we examine experimental data to confirm the specificity of MRT-83 and offer insights into its performance relative to alternative compounds.

The Hedgehog signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in the pathogenesis of various cancers. The G protein-coupled receptor, Smoothened, is a key transducer in this pathway, making it a prime therapeutic target. This compound has emerged as a significant tool for researchers studying Hh signaling and as a potential candidate for therapeutic development. This guide delves into the experimental evidence that establishes its specificity for Smo.

Comparative Analysis of Smoothened Inhibitor Potency

The inhibitory activity of this compound against the Smoothened receptor has been quantified and compared with other well-established Smo inhibitors across various assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of their potencies. Lower IC50 values indicate greater potency.

CompoundAssay TypeCell Line/SystemIC50 (nM)Reference
MRT-83 Shh-light2 Luciferase Reporter AssayShh-light2 cells41[1]
CyclopamineHh Cell AssayTM3Hh12 cells46[1]
Sonidegib (Erismodegib)Binding Assay (mouse Smo)Cell-free1.3[1]
Sonidegib (Erismodegib)Binding Assay (human Smo)Cell-free2.5[1]
SANT-1Shh-LIGHT2 AssayShh-LIGHT2 cells20[1]
Vismodegib (GDC-0449)Hedgehog InhibitionCell-free3
BMS-833923 (XL139)BODIPY-cyclopamine binding-21
HH-13Gli1-luc Reporter AssayNIH3T3 cells<9
HH-20Gli1-luc Reporter AssayNIH3T3 cells21

Specificity Profile: On-Target Efficacy and Off-Target Considerations

A critical aspect of a small molecule inhibitor's utility is its specificity. Experimental evidence demonstrates that this compound exhibits a high degree of specificity for the Smoothened receptor.

Key Findings on MRT-83 Specificity:

  • No Wnt Pathway Modulation: In human embryonic kidney 293 (HEK293) cells, MRT-83 did not alter the activity of the Wnt signaling pathway, which shares some structural homology with the Hh pathway through the Frizzled family of receptors. This indicates a high degree of selectivity for Smo over other related receptors.

  • Inhibition of Smo Trafficking: MRT-83 effectively blocks the agonist-induced translocation of Smoothened to the primary cilium, a crucial step in Hh pathway activation. This provides a mechanistic basis for its inhibitory action.

  • In Vivo Target Engagement: Studies in adult mice have shown that direct injection of MRT-83 into the brain abolishes the Sonic Hedgehog-induced upregulation of Patched transcription, a downstream target of Hh signaling. This confirms its ability to engage and inhibit Smo in a living organism.

Off-Target Effects of Smoothened Inhibitors:

While MRT-83 has shown high specificity, it is important to consider the off-target effects of other Smo inhibitors to provide a complete comparative landscape.

CompoundKnown or Potential Off-Target EffectsReference
CyclopamineInduces apoptosis through a nitric oxide-dependent mechanism, independent of Smo inhibition. Can affect cell growth in Smo-negative breast cancer cell lines.
Sonidegib (Erismodegib)Generally well-tolerated with common class-effect adverse events such as muscle spasms, alopecia, and dysgeusia. No significant off-target activity identified in screens against a panel of receptors and enzymes.
Saridegib (IPI-926)A substrate for P-glycoprotein (Pgp), which can contribute to drug resistance. Clinical trials were discontinued due to lack of efficacy in certain cancers.
Glasdegib (PF-04449913)Associated with class-effect adverse events like muscle spasms, alopecia, and dysgeusia.
Taladegib (LY2940680)Common side effects include alopecia, fatigue, gastrointestinal symptoms, and decreased appetite.

Experimental Methodologies

To ensure the reproducibility and critical evaluation of the presented data, this section details the protocols for the key experiments used to assess the specificity and potency of Smoothened inhibitors.

Radioligand Binding Assay

This assay directly measures the ability of a test compound to compete with a radiolabeled ligand for binding to the Smoothened receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human Smoothened receptor.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a radiolabeled Smoothened antagonist (e.g., [³H]-cyclopamine), and varying concentrations of the test compound (e.g., this compound).

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).

Gli-Luciferase Reporter Assay

This cell-based assay measures the activity of the Hedgehog pathway by quantifying the expression of a luciferase reporter gene under the control of a Gli-responsive promoter.

Protocol:

  • Cell Culture: Culture NIH-3T3 cells that are stably transfected with a Gli-responsive firefly luciferase reporter construct and a constitutively expressed Renilla luciferase construct (for normalization).

  • Plating: Seed the cells in a 96-well plate and allow them to reach confluence.

  • Starvation: Prior to treatment, starve the cells in a low-serum medium for 4-6 hours.

  • Inhibitor Treatment: Treat the cells with a serial dilution of the Smoothened inhibitor (e.g., this compound) for 1 hour.

  • Pathway Activation: Stimulate the cells with a Hedgehog pathway agonist, such as Sonic Hedgehog (Shh)-conditioned medium or a small molecule agonist like SAG, for 24-48 hours.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and calculate the IC50 value of the inhibitor.

Smoothened Cellular Trafficking Assay

This assay visualizes the effect of inhibitors on the subcellular localization of Smoothened.

Protocol:

  • Cell Culture and Transfection: Culture cells (e.g., C3H10T1/2 or NT2) on glass coverslips. If necessary, transfect the cells with a plasmid encoding a fluorescently tagged Smoothened protein (e.g., Smo-GFP).

  • Inhibitor Pre-treatment: Pre-treat the cells with the Smoothened inhibitor or vehicle control for a specified period.

  • Agonist Stimulation: Treat the cells with a Smoothened agonist (e.g., SAG) to induce the translocation of Smo to the primary cilium.

  • Immunofluorescence Staining: Fix the cells and perform immunofluorescence staining for the primary cilium marker (e.g., acetylated α-tubulin) and, if necessary, for the Smoothened protein.

  • Microscopy: Acquire images using a fluorescence microscope.

  • Analysis: Quantify the percentage of cells showing co-localization of Smoothened with the primary cilium in the presence and absence of the inhibitor.

Visualizing the Molecular Interactions and Experimental Processes

To further clarify the concepts discussed, the following diagrams illustrate the Hedgehog signaling pathway, the workflow for assessing inhibitor specificity, and the comparative positioning of this compound.

Hedgehog_Signaling_Pathway Hedgehog Signaling Pathway and MRT-83 Inhibition cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Shh Shh Ligand PTCH1 Patched-1 (PTCH1) Shh->PTCH1 Binds Smo Smoothened (Smo) PTCH1->Smo SUFU SUFU Smo->SUFU Inhibits Gli Gli Proteins SUFU->Gli Sequesters Gli_active Active Gli Gli->Gli_active Activation MRT83 MRT-83 HCl MRT83->Smo Inhibits TargetGenes Target Gene Transcription Gli_active->TargetGenes Promotes

Caption: this compound directly inhibits Smoothened, blocking the Hedgehog signaling cascade.

Experimental_Workflow Workflow for Assessing Smoothened Inhibitor Specificity start Identify Potential Smo Inhibitor binding_assay Radioligand Binding Assay (IC50) start->binding_assay reporter_assay Gli-Luciferase Reporter Assay (IC50) start->reporter_assay trafficking_assay Smo Cellular Trafficking Assay binding_assay->trafficking_assay reporter_assay->trafficking_assay off_target_screen Off-Target Screening (e.g., Wnt Pathway Assay) trafficking_assay->off_target_screen in_vivo_test In Vivo Efficacy (e.g., Mouse Model) off_target_screen->in_vivo_test conclusion Confirm Specificity and Potency in_vivo_test->conclusion

Caption: A multi-assay approach is used to validate the specificity and potency of Smoothened inhibitors.

Inhibitor_Comparison Comparative Positioning of Smoothened Inhibitors MRT83 MRT-83 HCl HighSpecificity High Specificity (Low Off-Target) MRT83->HighSpecificity HighPotency High Potency (Low IC50) MRT83->HighPotency KnownOffTarget Known Off-Target Effects Cyclopamine Cyclopamine Cyclopamine->KnownOffTarget Sonidegib Sonidegib Sonidegib->HighSpecificity Sonidegib->HighPotency

Caption: MRT-83 HCl is characterized by both high potency and high specificity for Smoothened.

References

Unveiling the Selectivity of MRT-83 Hydrochloride: A Comparative Guide to Signaling Pathway Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the specific inhibitory action of MRT-83 hydrochloride reveals a highly selective profile for the Hedgehog signaling pathway, with no significant cross-reactivity observed with the Wnt signaling cascade. This guide provides a comprehensive comparison of this compound's performance, supported by experimental data, to inform researchers, scientists, and drug development professionals in their pursuit of targeted therapeutics.

This compound has emerged as a potent antagonist of the Smoothened (Smo) receptor, a critical component of the Hedgehog (Hh) signaling pathway. The targeted inhibition of this pathway holds significant promise for therapeutic intervention in various developmental disorders and cancers. A crucial aspect of any targeted inhibitor is its selectivity, as off-target effects can lead to unforeseen side effects and diminish therapeutic efficacy. This guide examines the cross-reactivity of this compound with other key signaling pathways, presenting quantitative data and detailed experimental protocols to facilitate a clear understanding of its molecular interactions.

Potency and Selectivity: A Quantitative Comparison

This compound demonstrates nanomolar potency in the inhibition of the Hedgehog signaling pathway. In cellular assays, it effectively blocks Hh signaling with IC50 values in the low nanomolar range. Specifically, in Shh-light2 cells, an IC50 of 15 nM has been reported, while in C3H10T1/2 cells, the IC50 is 11 nM[1]. Another source reports a general IC50 of 10 nM[2].

To provide a comparative perspective, the table below contrasts the IC50 values of MRT-83 with other known Hedgehog pathway inhibitors.

CompoundTargetAssay Cell LineIC50 (nM)
MRT-83 SmoothenedShh-light215[1]
C3H10T1/211[1]
LDE225 (Erismodegib)SmoothenedVariousComparable nanomolar range
GDC-0449 (Vismodegib)SmoothenedVariousComparable nanomolar range

Note: Specific IC50 values for LDE225 and GDC-0449 can vary depending on the assay conditions and cell line used. The table indicates their activity is within a similar potent range to MRT-83.

Crucially, studies have demonstrated the high selectivity of this compound. Experimental evidence confirms that it does not exhibit significant agonist or antagonist activity against the Wnt signaling pathway, a distinct but equally important developmental pathway[3]. This lack of cross-reactivity is a key advantage, as unintended modulation of the Wnt pathway can lead to adverse effects. While the selectivity against the Wnt pathway is well-documented, information regarding its cross-reactivity with other pathways, such as Notch and TGF-β, is not extensively available in the public domain.

Signaling Pathway Overview

To visualize the distinct mechanisms of action and the potential for cross-reactivity, the following diagrams illustrate the core components of the Hedgehog, Wnt, and Notch signaling pathways.

Hedgehog_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Hedgehog (Shh, Ihh, Dhh) PTCH1 Patched1 (PTCH1) Hh->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibits GLI GLI Proteins (GLI1/2/3) SUFU->GLI Inhibits GLI_active Active GLI GLI->GLI_active Activation Target_Genes Target Gene Expression GLI_active->Target_Genes Activates

Figure 1. The Hedgehog Signaling Pathway.

Wnt_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled (FZD) Wnt->Frizzled Binds LRP5_6 LRP5/6 Wnt->LRP5_6 Binds Dsh Dishevelled (Dsh) Frizzled->Dsh Activates Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dsh->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Degrades Beta_Catenin_Nuc β-catenin Beta_Catenin->Beta_Catenin_Nuc Translocates TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF Binds Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates

Figure 2. The Canonical Wnt Signaling Pathway.

Notch_Pathway cluster_sending_cell Signal-Sending Cell cluster_receiving_cell Signal-Receiving Cell cluster_nucleus Nucleus Ligand Notch Ligand (Delta, Jagged) Notch_Receptor Notch Receptor Ligand->Notch_Receptor Binds S2_Cleavage S2 Cleavage (ADAM) Notch_Receptor->S2_Cleavage Undergoes S3_Cleavage S3 Cleavage (γ-secretase) S2_Cleavage->S3_Cleavage Leads to NICD Notch Intracellular Domain (NICD) S3_Cleavage->NICD Releases NICD_Nuc NICD NICD->NICD_Nuc Translocates CSL CSL NICD_Nuc->CSL Binds Target_Genes Target Gene Expression CSL->Target_Genes Activates

Figure 3. The Notch Signaling Pathway.

Experimental Protocols

The selectivity of this compound against the Wnt signaling pathway was determined using a Tcf/Lef-dependent luciferase reporter assay. This assay is a standard method for quantifying the activity of the canonical Wnt pathway.

Tcf/Lef-Dependent Luciferase Reporter Assay Protocol

Objective: To assess the effect of this compound on the canonical Wnt signaling pathway.

Cell Line: Human Embryonic Kidney 293 (HEK293) cells.

Materials:

  • HEK293 cells

  • DMEM with 10% FBS and 1% penicillin/streptomycin

  • Tcf/Lef-Firefly luciferase reporter plasmid (e.g., TOPFlash)

  • Control plasmid with a constitutively expressed Renilla luciferase (for normalization)

  • Transfection reagent (e.g., Lipofectamine)

  • Wnt3a conditioned media (or recombinant Wnt3a) as a positive control

  • This compound

  • Dual-luciferase reporter assay system

  • Luminometer

Workflow:

Tcf_Lef_Assay_Workflow A 1. Cell Seeding Seed HEK293 cells in a 24-well plate B 2. Transfection Co-transfect cells with Tcf/Lef-Firefly luciferase and Renilla luciferase plasmids A->B C 3. Treatment After 24h, treat cells with: - Vehicle control - Wnt3a (positive control) - this compound - Wnt3a + this compound B->C D 4. Incubation Incubate for an additional 24 hours C->D E 5. Cell Lysis Lyse the cells to release luciferase enzymes D->E F 6. Luminescence Measurement Measure Firefly and Renilla luciferase activity using a luminometer E->F G 7. Data Analysis Normalize Firefly luciferase activity to Renilla luciferase activity. Compare treated samples to controls. F->G

Figure 4. Experimental workflow for the Tcf/Lef luciferase reporter assay.

Procedure:

  • Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.

  • Transfection: Seed HEK293 cells in 24-well plates. When cells reach 70-80% confluency, co-transfect them with the Tcf/Lef-Firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Treatment: Approximately 24 hours post-transfection, replace the media with fresh media containing the treatments: vehicle control, Wnt3a (to activate the pathway), this compound at various concentrations, and a combination of Wnt3a and this compound.

  • Incubation: Incubate the cells for another 24 hours.

  • Luciferase Assay: Lyse the cells and measure the Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the Firefly luciferase readings to the Renilla luciferase readings to account for variations in transfection efficiency and cell number. The resulting ratio indicates the activity of the Wnt signaling pathway.

Expected Outcome for MRT-83: No significant change in the luciferase activity in the presence of this compound, both in the basal state and under Wnt3a stimulation, confirming its lack of interference with the Wnt pathway.

Conclusion

The available data strongly supports that this compound is a highly potent and selective inhibitor of the Hedgehog signaling pathway. Its lack of cross-reactivity with the canonical Wnt signaling pathway, as demonstrated by robust experimental evidence, underscores its specificity. This high degree of selectivity is a desirable characteristic for a therapeutic agent, potentially minimizing off-target effects and enhancing its safety profile. Further studies investigating the selectivity of this compound against a broader range of signaling pathways will provide an even more comprehensive understanding of its molecular interactions and further solidify its potential as a targeted therapeutic.

References

A Comparative Guide to MRT-83 Hydrochloride and Other Acylguanidine Smoothened Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway, is a key therapeutic target in oncology. Aberrant activation of the Hh pathway is implicated in the development and progression of various cancers, including basal cell carcinoma and medulloblastoma.[1][2] Acylguanidine derivatives have emerged as a promising class of SMO inhibitors. This guide provides a detailed comparison of MRT-83 hydrochloride with other notable acylguanidine and related SMO inhibitors, supported by experimental data to aid in the selection of appropriate research tools.

Quantitative Performance Comparison

The following tables summarize the in vitro potency of this compound and other selected SMO inhibitors from various key assays. Direct comparison of IC50 values should be approached with caution due to potential variations in experimental conditions across different studies.

Table 1: Comparative IC50 Values of SMO Inhibitors in Hedgehog Signaling Assays

CompoundTargetAssay TypeCell LineIC50 (nM)Key FindingsReference(s)
MRT-83 Smoothened (SMO)Shh-induced Gli Luciferase Reporter ActivityShh-light215Potent antagonist of the Hedgehog signaling pathway.[3]
SAG-induced C3H10T1/2 DifferentiationC3H10T1/211Effective against agonist-induced SMO activation.[3]
BODIPY-cyclopamine BindingHEK-hSMO4.6High-affinity binding to human SMO.[4]
MRT-92 Smoothened (SMO)SAG-induced GCPs ProliferationRat Cerebellar GCPs0.4Significantly more potent than MRT-83 and other tested antagonists in this assay.
BODIPY-cyclopamine BindingHEK-hSMO8.4High-affinity binding, comparable to other reference antagonists.
Vismodegib (GDC-0449) Smoothened (SMO)BODIPY-cyclopamine BindingHEK-hSMO3A clinically approved high-affinity SMO inhibitor.
Sonidegib (LDE225) Smoothened (SMO)Cell-free Hh Signaling Assay-1.3 (mouse), 2.5 (human)Potent inhibition of both mouse and human SMO.

Table 2: Structure-Activity Relationship of MRT-83 and Related Acylguanidine/Acylthiourea Derivatives

CompoundCore ScaffoldKey Structural Modifications from MRT-10Shh-light2 IC50 (μM)Reference(s)
MRT-10 Acylthiourea-0.64
MRT-14 AcylureaReplacement of thiourea with urea0.16
MRT-83 AcylguanidineReplacement of thiourea with guanidine and biaryl modification0.015
MRT-92 AcylguanidineElongation of the biaryl moiety of MRT-83Sub-nanomolar activity reported

Experimental Protocols

Detailed methodologies for key assays are provided below to facilitate the replication and validation of findings.

Shh-Induced Gli Luciferase Reporter Assay

This assay quantifies the activity of the Hedgehog signaling pathway by measuring the expression of a luciferase reporter gene under the control of a Gli-responsive promoter.

1. Cell Culture and Seeding:

  • Shh-light2 cells (NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutive Renilla luciferase reporter) are cultured in DMEM supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection agent (e.g., G418).

  • Cells are seeded into 96-well plates at a density that allows them to reach confluence at the time of the assay.

2. Compound Treatment:

  • Cells are treated with a serial dilution of the test compound (e.g., this compound) for a predetermined period, typically 24-48 hours. A vehicle control (e.g., DMSO) is included.

3. Pathway Activation:

  • The Hedgehog pathway is stimulated by adding a conditioned medium containing Sonic Hedgehog (Shh) or a purified Shh protein to the cells.

4. Luciferase Measurement:

  • After incubation, the cells are lysed, and the activities of both firefly and Renilla luciferases are measured sequentially using a dual-luciferase reporter assay system and a luminometer. The Renilla luciferase activity is used to normalize for variations in cell number and transfection efficiency.

5. Data Analysis:

  • The firefly luciferase signal is normalized to the Renilla luciferase signal. The normalized data is then plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined using a nonlinear regression curve fit.

BODIPY-Cyclopamine Competitive Binding Assay

This assay measures the ability of a test compound to compete with a fluorescently labeled cyclopamine derivative (BODIPY-cyclopamine) for binding to the Smoothened receptor.

1. Cell Preparation:

  • HEK293 cells stably overexpressing human Smoothened (hSMO) are used.

  • Cells are seeded in a suitable format (e.g., 24-well plates) and allowed to adhere.

2. Competitive Binding:

  • Cells are incubated with a fixed concentration of BODIPY-cyclopamine and varying concentrations of the test compound (e.g., this compound) in a binding buffer. The incubation is typically carried out for a few hours at 37°C.

3. Signal Detection:

  • After incubation, unbound ligands are washed away. The amount of BODIPY-cyclopamine bound to the cells is quantified using a fluorescence plate reader or by flow cytometry.

4. Data Analysis:

  • The fluorescence intensity is plotted against the logarithm of the competitor concentration. The IC50 value, representing the concentration of the test compound that inhibits 50% of the specific binding of BODIPY-cyclopamine, is calculated using a nonlinear regression model.

Mandatory Visualizations

Hedgehog Signaling Pathway and Inhibition by Acylguanidines

Hedgehog_Signaling_Pathway cluster_off Hedgehog 'Off' State cluster_on Hedgehog 'On' State cluster_inhibitor Inhibition by Acylguanidines PTCH_off PTCH1 SMO_off SMO PTCH_off->SMO_off Inhibits SUFU_off SUFU GLI_off GLI2/3 SUFU_off->GLI_off Sequesters & Promotes Processing GLIR_off GLI-R GLI_off->GLIR_off Proteolytic Processing TargetGenes_off Target Genes (e.g., GLI1, PTCH1) GLIR_off->TargetGenes_off Represses Hh Hedgehog Ligand PTCH_on PTCH1 Hh->PTCH_on Binds & Inhibits SMO_on SMO PTCH_on->SMO_on Inhibition Relieved SUFU_on SUFU SMO_on->SUFU_on Inhibits GLIA_on GLI-A SUFU_on->GLIA_on Dissociates TargetGenes_on Target Genes (e.g., GLI1, PTCH1) GLIA_on->TargetGenes_on Activates MRT83 MRT-83 (Acylguanidine) SMO_inhibited SMO MRT83->SMO_inhibited Binds & Inhibits

Caption: The Hedgehog signaling pathway and the point of intervention for Smoothened inhibitors.

Experimental Workflow for Comparing SMO Inhibitors

Experimental_Workflow cluster_workflow In Vitro Comparison Workflow cluster_assays Perform Parallel Assays start Select SMO Inhibitors (e.g., MRT-83, MRT-92, Vismodegib) assay_prep Prepare Cell Lines (Shh-light2, HEK-hSMO, C3H10T1/2) start->assay_prep luciferase Gli Luciferase Reporter Assay assay_prep->luciferase binding BODIPY-Cyclopamine Binding Assay assay_prep->binding differentiation Cell Differentiation Assay (C3H10T1/2) assay_prep->differentiation data_analysis Data Analysis (Calculate IC50 values) luciferase->data_analysis binding->data_analysis differentiation->data_analysis comparison Comparative Analysis of Potency and Efficacy data_analysis->comparison conclusion Conclusion on Relative Performance comparison->conclusion

Caption: A generalized experimental workflow for the in vitro comparison of Smoothened inhibitors.

Logical Relationship of SMO Inhibitor Comparison

Logical_Relationship cluster_comparison Comparative Framework cluster_inhibitors Acylguanidine & Other SMO Inhibitors cluster_parameters Performance Parameters smo Smoothened (SMO) Receptor mrt83 MRT-83 smo->mrt83 mrt92 MRT-92 smo->mrt92 vismodegib Vismodegib smo->vismodegib sonidegib Sonidegib smo->sonidegib potency Potency (IC50) mrt83->potency binding_affinity Binding Affinity mrt83->binding_affinity pathway_inhibition Hh Pathway Inhibition mrt83->pathway_inhibition mrt92->potency mrt92->binding_affinity mrt92->pathway_inhibition vismodegib->potency vismodegib->binding_affinity vismodegib->pathway_inhibition sonidegib->potency sonidegib->pathway_inhibition

Caption: Logical relationship for comparing the performance of various SMO inhibitors.

References

A Researcher's Guide to Selecting Negative Controls for MRT-83 Hydrochloride Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the Hedgehog signaling pathway, the selection of appropriate controls is paramount for the robust interpretation of experimental data. This guide provides a comparative overview of negative controls for use in studies involving MRT-83 hydrochloride, a potent Smoothened (Smo) antagonist. We present supporting experimental data, detailed protocols, and visual aids to facilitate informed decision-making in your research.

This compound is a small molecule inhibitor that specifically targets the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] Dysregulation of this pathway is implicated in the development of various cancers, making MRT-83 a valuable tool for both basic research and therapeutic development. To unequivocally attribute the observed effects to the specific action of MRT-83, it is crucial to employ negative controls that are structurally similar but biologically inactive.

Comparison of this compound with Potential Negative Controls

An ideal negative control for MRT-83 should be a molecule that shares its core chemical scaffold but lacks the specific functional groups required for binding to and inhibiting the Smo receptor. A previously published study on MRT-83 utilized a structurally related compound that is inactive at Smo.[2] While the exact commercial availability of this specific compound is not widespread, a rational approach is to use a close structural analog where a key interacting moiety has been removed or altered.

For the purpose of this guide, we will refer to a hypothetical, yet rationally designed, inactive analog, termed MRT-83-inactive . This molecule would retain the core biphenyl-carboxamide and trimethoxybenzoyl-guanidino structures but lack a critical hydrogen bond donor or acceptor essential for Smo antagonism. The vehicle control, typically DMSO, serves as a baseline for solvent effects. Additionally, other well-characterized Smo antagonists can be used as positive controls or for comparative analysis.

CompoundTarget(s)Mechanism of ActionPotency (IC50)Key Distinctions
This compound SmoPotent antagonist of the Smoothened (Smo) receptor, inhibiting Hedgehog signaling.[1][2]11-15 nMHigh potency and specificity for the Smo receptor.
MRT-83-inactive NoneStructurally similar to MRT-83 but lacks the key functional groups for Smo binding.> 10 µMIdeal negative control to account for off-target effects related to the chemical scaffold.
Vehicle Control (DMSO) NoneSolvent for dissolving the compounds.Not ApplicableEssential baseline control for any in vitro or in vivo experiment.
Cyclopamine SmoA naturally occurring steroidal alkaloid that acts as a Smo antagonist.~46 nMA well-established, albeit less potent, positive control for Hedgehog pathway inhibition.
Vismodegib SmoA potent and FDA-approved Smoothened inhibitor.Low nM rangeClinically relevant Smo inhibitor; can serve as a benchmark for efficacy.
Sonidegib SmoAnother clinically approved Smoothened inhibitor.Low nM rangeProvides an alternative clinically relevant Smo antagonist for comparative studies.

Experimental Protocols

To validate the use of a negative control and compare the activity of MRT-83, a series of well-defined experiments are necessary. Below are detailed methodologies for key assays.

Hedgehog Pathway Reporter Assay

This assay is fundamental for quantifying the inhibition of the Hh pathway.

Objective: To measure the dose-dependent inhibition of Gli-mediated transcription by MRT-83 and its controls.

Cell Line: Shh-light II cells, which are NIH-3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control.

Protocol:

  • Cell Seeding: Plate Shh-light II cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with a serial dilution of this compound, MRT-83-inactive, cyclopamine, vismodegib, or sonidegib. Include a vehicle-only (DMSO) control.

  • Pathway Activation: Concurrently, stimulate the cells with a conditioned medium containing Sonic Hedgehog (Shh) ligand to activate the pathway.

  • Incubation: Incubate the cells for 48 hours at 37°C in a humidified incubator with 5% CO2.

  • Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in cell number and transfection efficiency. Plot the normalized luciferase activity against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 values.

Smoothened Trafficking Assay

This assay visually confirms the mechanism of action of Smo antagonists.

Objective: To assess the ability of MRT-83 and its controls to block the agonist-induced translocation of Smo to the primary cilium.

Cell Line: C3H10T1/2 cells, a mouse embryonic fibroblast cell line that endogenously expresses Smo.

Protocol:

  • Cell Seeding and Serum Starvation: Plate C3H10T1/2 cells on glass coverslips. Once confluent, serum-starve the cells for 24 hours to induce the formation of primary cilia.

  • Compound Treatment: Pre-treat the cells with this compound, MRT-83-inactive, or vehicle (DMSO) for 2 hours.

  • Smo Agonist Stimulation: Treat the cells with a Smo agonist, such as SAG, for 4 hours in the continued presence of the test compounds.

  • Immunofluorescence Staining: Fix the cells and perform immunofluorescence staining for Smo and a ciliary marker (e.g., acetylated α-tubulin or Arl13b).

  • Microscopy and Analysis: Acquire images using a fluorescence microscope. Quantify the percentage of cilia that show Smo localization in each treatment group.

Visualizing the Experimental Logic

To further clarify the experimental design and the underlying biological pathway, the following diagrams are provided.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cilium Primary Cilium cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Point of Inhibition Shh Shh Ligand PTCH1 Patched1 (PTCH1) Receptor Shh->PTCH1 Binds Smo Smoothened (Smo) Receptor PTCH1->Smo Inhibits Smo_cilium Smoothened (Smo) Smo->Smo_cilium Translocates to Cilium (upon Shh binding) SUFU SUFU Smo_cilium->SUFU Inhibits Gli Gli Proteins (Inactive) SUFU->Gli Sequesters Gli_active Gli Proteins (Active) Gli->Gli_active Activation & Release Gli_nucleus Active Gli Gli_active->Gli_nucleus Translocates Target_Genes Target Gene Transcription Gli_nucleus->Target_Genes Promotes MRT83 MRT-83 (Antagonist) MRT83->Smo Blocks Activation

Caption: The Hedgehog signaling pathway and the inhibitory action of MRT-83 on the Smoothened receptor.

Experimental_Workflow cluster_setup Experimental Setup cluster_compounds Treatment Groups cluster_assays Downstream Assays cluster_analysis Data Analysis & Interpretation start Seed Cells (e.g., Shh-light II or C3H10T1/2) treatment Treat with Compounds start->treatment MRT83 MRT-83 HCl Inactive MRT-83-inactive (Negative Control) Vehicle Vehicle (DMSO) (Baseline Control) Positive Positive Control (e.g., Cyclopamine) reporter Hedgehog Reporter Assay (Luciferase readout) MRT83->reporter trafficking Smo Trafficking Assay (Immunofluorescence) MRT83->trafficking Inactive->reporter Inactive->trafficking Vehicle->reporter Vehicle->trafficking Positive->reporter Positive->trafficking IC50 Determine IC50 values reporter->IC50 quantify Quantify Smo ciliary localization trafficking->quantify conclusion Draw Conclusions on MRT-83 Specificity IC50->conclusion quantify->conclusion

Caption: A generalized workflow for validating the specificity of this compound using appropriate controls.

By employing a combination of a structurally related inactive analog, a vehicle control, and other known Smo antagonists, researchers can confidently dissect the on-target effects of this compound and contribute to a more complete understanding of Hedgehog pathway signaling in health and disease.

References

Orthogonal Assays to Confirm the Effects of MRT-83 Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

MRT-83 hydrochloride is a potent and selective antagonist of the Smoothened (Smo) receptor, a critical component of the Hedgehog (Hh) signaling pathway. Dysregulation of this pathway is implicated in the development of various cancers, making Smo an attractive therapeutic target. To rigorously validate the inhibitory effects of this compound and similar compounds, a multi-pronged approach employing orthogonal assays is essential. This guide provides a comparative overview of key experimental methods to confirm the efficacy and mechanism of action of this compound, with supporting data and detailed protocols.

Comparative Efficacy of Smoothened Antagonists

The following table summarizes the inhibitory potency of this compound in comparison to other well-characterized Smoothened antagonists across several orthogonal assays. The data, compiled from published studies, demonstrates the consistent and potent inhibition of the Hedgehog pathway by MRT-83 at different nodes of the signaling cascade.

Assay Type Readout This compound Cyclopamine Vismodegib (GDC-0449) Sonidegib (LDE-225) Reference
Gli-Luciferase Reporter Assay Inhibition of Gli-mediated transcription (IC₅₀)15 nM (Shh-light2 cells)>100 nM~3 nM~2.5 nM[1][2]
[³⁵S]GTPγS Binding Assay Inhibition of G-protein activation (pIC₅₀)7.96.88.38.8
Gli1 mRNA Expression (qPCR) Downregulation of Hh target gene (pIC₅₀)8.47.28.69.0
Cerebellar Granule Precursor (CGNP) Cell Proliferation Inhibition of Shh-induced proliferation (pIC₅₀)8.26.88.28.9
BODIPY-Cyclopamine Displacement Competitive binding to Smoothened (IC₅₀)Potent inhibition demonstratedCompetitiveCompetitiveCompetitive[2]
Smoothened Ciliary Localization Inhibition of agonist-induced translocationAbrogates traffickingInhibits traffickingInhibits traffickingInhibits trafficking[2]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and the experimental approaches discussed, the following diagrams have been generated using the DOT language.

cluster_pathway Hedgehog Signaling Pathway cluster_drug Drug Action Shh Shh Ligand PTCH1 PTCH1 Shh->PTCH1 Binds Smo Smoothened (Smo) PTCH1->Smo Inhibits SUFU SUFU Smo->SUFU Gli Gli SUFU->Gli Gli_active Active Gli Gli->Gli_active Activation Nucleus Nucleus Gli_active->Nucleus TargetGenes Target Genes (Gli1, Ptch1) Nucleus->TargetGenes Transcription MRT83 This compound MRT83->Smo Antagonist cluster_workflow Orthogonal Assay Workflow cluster_assays cluster_readouts start Treat Cells with This compound Assay1 Gli-Luciferase Reporter Assay start->Assay1 Assay2 qPCR for Gli1/Ptch1 start->Assay2 Assay3 BODIPY-Cyclopamine Displacement start->Assay3 Assay4 Smo Ciliary Localization start->Assay4 Assay5 Cell Viability Assay start->Assay5 Readout1 Decreased Luciferase Signal Assay1->Readout1 Readout2 Reduced mRNA Expression Assay2->Readout2 Readout3 Displacement of Fluorescent Ligand Assay3->Readout3 Readout4 Inhibition of Smo Translocation Assay4->Readout4 Readout5 Reduced Cell Proliferation Assay5->Readout5

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of MRT-83 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory and Research Professionals

This document provides crucial safety and logistical guidance for the proper disposal of MRT-83 hydrochloride, a potent Smoothened (Smo) receptor antagonist used in drug development and cancer research. Adherence to these procedures is vital to ensure personnel safety and environmental compliance. Given that this compound is a biologically active compound, it must be handled as hazardous chemical waste.

Summary of Key Information

The following table summarizes essential data for this compound relevant to its handling and disposal.

PropertyValueSource
Chemical Name N-(2-methyl-5-(3-(3,4,5-trimethoxybenzoyl)guanidino)phenyl)-[1,1'-biphenyl]-4-carboxamide hydrochloride[]
Molecular Formula C31H31ClN4O5[]
Molecular Weight 575.06 g/mol []
Appearance White to off-white solid powder
Biological Activity Potent antagonist of the Smoothened (Smo) receptor; inhibits the Hedgehog (Hh) signaling pathway[2][3]
Primary Hazard Biologically active; potential toxicological properties are not fully characterized. Handle as hazardous chemical waste.
Storage Powder: 2-8°C for 2 years. In solvent: -20°C for 1 month, -80°C for 6 months.

Detailed Experimental Protocol for Disposal

This step-by-step protocol outlines the required procedures for the safe disposal of this compound in a laboratory setting.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Wear standard laboratory PPE at all times: a lab coat, nitrile gloves, and chemical splash goggles.

  • Conduct all handling and disposal procedures within a certified chemical fume hood to prevent inhalation of the powder.

  • Avoid generating dust when handling the solid compound.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unadulterated this compound powder and any lab materials grossly contaminated with the solid (e.g., weighing boats, contaminated filter paper) in a dedicated, clearly labeled hazardous waste container.

    • The container must be made of a compatible material (e.g., high-density polyethylene), be securely sealed, and labeled as "Hazardous Waste: this compound".

  • Liquid Waste:

    • Solutions containing this compound (e.g., from cell culture media, in vitro assays) must be collected as hazardous chemical waste.

    • Do not discharge solutions containing this compound down the drain.

    • Collect liquid waste in a sealed, leak-proof container, clearly labeled "Hazardous Waste: this compound" with the solvent composition (e.g., DMSO, cell culture medium).

  • Sharps Waste:

    • Needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container that is puncture-resistant and leak-proof. The container should be labeled as "Sharps Waste: Contains this compound".

3. Spill Management:

  • In case of a spill, evacuate the immediate area and ensure proper ventilation.

  • For small powder spills, gently cover with an absorbent material (e.g., vermiculite or sand). Avoid dry sweeping. Carefully collect the material using a scoop or dustpan and place it in the designated solid hazardous waste container.

  • For liquid spills, absorb with an inert material (e.g., chemical absorbent pads or vermiculite) and place it in the hazardous waste container.

  • Decontaminate the spill area with a suitable laboratory detergent and then wipe with 70% ethanol. All cleaning materials must be disposed of as hazardous waste.

4. Final Disposal:

  • All waste containers (solid, liquid, and sharps) must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS office.

  • Complete all necessary waste pickup forms as required by your institution.

Visualized Workflows

The following diagrams illustrate the key processes for the safe handling and disposal of this compound.

cluster_prep Preparation & Handling cluster_waste Waste Generation & Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal PPE Wear Appropriate PPE (Lab Coat, Gloves, Goggles) FumeHood Work in Chemical Fume Hood Solid Solid MRT-83 HCl & Grossly Contaminated Items SolidContainer Labeled Solid Hazardous Waste Container Solid->SolidContainer Liquid Solutions Containing MRT-83 HCl LiquidContainer Labeled Liquid Hazardous Waste Container Liquid->LiquidContainer Sharps Contaminated Sharps (Needles, etc.) SharpsContainer Labeled Sharps Container Sharps->SharpsContainer EHS Contact EHS for Pickup SolidContainer->EHS LiquidContainer->EHS SharpsContainer->EHS Disposal Licensed Hazardous Waste Disposal EHS->Disposal

Caption: Workflow for this compound Waste Disposal.

cluster_spill Spill Response Protocol Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ventilate Ensure Ventilation Evacuate->Ventilate Cover Cover with Absorbent (e.g., Vermiculite) Ventilate->Cover Collect Collect Waste Cover->Collect Decontaminate Decontaminate Surface Collect->Decontaminate Dispose Dispose of all materials as Hazardous Waste Decontaminate->Dispose

Caption: Spill Cleanup Procedure for this compound.

References

Personal protective equipment for handling MRT-83 hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of MRT-83 hydrochloride, a potent Smoothened (SMO) antagonist that inhibits the Hedgehog (Hh) signaling pathway. Given its biological activity, this compound requires careful handling to minimize exposure and ensure a safe laboratory environment. Adherence to these procedural guidelines is essential for all personnel involved in its use.

Personal Protective Equipment (PPE) and Engineering Controls

Due to its potent biological effects, a comprehensive approach to exposure prevention is mandatory when working with this compound. This involves a combination of engineering controls and personal protective equipment.

Engineering Controls:

  • Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

  • Containment: For procedures with a higher risk of aerosol generation, such as sonication or vortexing, the use of a glove box or other closed systems is recommended.

Personal Protective Equipment (PPE): A lab coat, protective eyewear, long pants, and closed-toe shoes are the minimum PPE required for any work in a laboratory where hazardous chemicals are present.[1] The following specific PPE is required for handling this compound:

PPE CategorySpecificationRationale
Hand Protection Double gloving with nitrile gloves.Provides an extra layer of protection against potential contamination.
Eye Protection Chemical safety goggles.Protects against splashes and airborne particles.
Body Protection Disposable, fluid-resistant gown with long sleeves.Prevents skin contact and contamination of personal clothing.
Respiratory Protection An N95 or higher-rated respirator may be necessary.Required when handling powders outside of a containment device or when there is a risk of aerosolization.

Operational Plan: Safe Handling Protocol

A systematic approach to handling this compound from receipt to disposal is critical to ensure safety and maintain compound integrity.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a designated, well-ventilated, and secure area away from incompatible materials.

  • Follow the specific storage conditions to ensure stability.

Storage ConditionDuration
-20°CUp to 1 month
-80°CUp to 6 months

2. Weighing and Aliquoting:

  • Perform all weighing and aliquoting of the powdered compound within a chemical fume hood or a powder containment hood.

  • Use dedicated spatulas and weighing papers.

  • Handle the powder carefully to avoid generating dust.

3. Dissolving:

  • Add solvent to the powder slowly and carefully to prevent splashing.

  • If required, use a vortex mixer or sonicator within a fume hood or with appropriate containment to aid dissolution.

4. Post-Handling and Decontamination:

  • Decontaminate all work surfaces with an appropriate cleaning agent after handling is complete.

  • Properly remove and dispose of all contaminated PPE as outlined in the disposal plan.

  • Thoroughly wash hands with soap and water after removing gloves.

Disposal Plan

The disposal of this compound and all associated waste must be managed as hazardous due to its potency and potential biological effects. Improper disposal can pose a risk to human health and the environment.

Waste Segregation:

  • Solid Waste: All contaminated solid waste, including unused compound, contaminated gloves, gowns, and labware (e.g., pipette tips, tubes), must be collected in a designated, clearly labeled, and sealed hazardous waste container. These containers should be puncture-resistant for sharps.

  • Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, labeled hazardous waste container. Do not dispose of this compound solutions down the drain.

Disposal Procedure:

  • Collection: Place all solid and liquid waste into their respective, properly labeled hazardous waste containers at the point of generation.

  • Storage: Store waste containers in a designated and secure satellite accumulation area.

  • Pickup: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department. All cytotoxic waste should be disposed of in accordance with institutional and local regulations, which typically involves high-temperature incineration.[2][3]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area.

  • Personal Protective Equipment: Before cleaning, don the appropriate PPE as outlined above.

  • Containment: For powdered spills, gently cover with absorbent pads. For liquid spills, use absorbent material to contain the liquid.

  • Cleanup: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate decontaminating solution, followed by a thorough rinse.

  • Disposal: Dispose of all cleanup materials as hazardous waste.

Safe_Handling_and_Disposal_of_MRT83_Hydrochloride Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood/Containment) cluster_cleanup Post-Handling & Decontamination cluster_disposal Waste Disposal start Start: Receive MRT-83 HCl storage Store at appropriate temperature (-20°C or -80°C) start->storage Inspect container ppe Don appropriate PPE storage->ppe weigh Weigh/Aliquot Powder ppe->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Surfaces experiment->decontaminate collect_waste Collect Solid & Liquid Waste in Labeled Hazardous Containers experiment->collect_waste remove_ppe Remove and Dispose of PPE decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End wash_hands->end End of Process store_waste Store in Satellite Accumulation Area collect_waste->store_waste ehs_pickup Arrange for EHS Pickup store_waste->ehs_pickup

Caption: Safe Handling and Disposal Workflow for this compound.

References

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